4-Carboxy-2,6-dichlorophenylboronic acid
Description
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Properties
IUPAC Name |
4-borono-3,5-dichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWMXCHCDYCQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C(=O)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Carboxy-2,6-dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-carboxy-2,6-dichlorophenylboronic acid, a key building block in medicinal chemistry and materials science. The synthesis leverages a strategic combination of lithium-halogen exchange, carboxylation, and directed ortho-metalation, culminating in a borylation reaction to yield the target molecule. This document elucidates the chemical principles underpinning each synthetic step, offers a detailed experimental protocol, and presents the expected outcomes and characterization data. The synthesis is designed to be both efficient and scalable, addressing the needs of researchers in academic and industrial settings.
Introduction: The Significance of 4-Carboxy-2,6-dichlorophenylboronic Acid
Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. 4-Carboxy-2,6-dichlorophenylboronic acid, with its unique substitution pattern, offers a trifunctional handle for molecular elaboration. The boronic acid moiety serves as a versatile coupling partner, the carboxylic acid provides a site for amide bond formation or other derivatizations, and the sterically hindered dichlorinated ring influences the conformation and electronic properties of the resulting products. These features make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
Strategic Approach to Synthesis
This guide details a three-step synthesis beginning with 1,3-dichloro-5-iodobenzene. The synthetic logic is as follows:
-
Selective Functionalization at the 5-position: The iodine atom in 1,3-dichloro-5-iodobenzene is significantly more susceptible to lithium-halogen exchange than the chlorine atoms. This allows for the selective generation of a lithiated intermediate at the desired position for the introduction of the carboxylic acid.
-
Carboxylation: The highly reactive aryllithium species readily attacks carbon dioxide, forming a carboxylate salt which, upon acidic workup, yields 3,5-dichlorobenzoic acid.
-
Directed ortho-Metalation (DoM) and Borylation: The carboxylic acid group in 3,5-dichlorobenzoic acid can act as a directed metalation group (DMG). In the presence of a strong base, a proton ortho to the DMG is abstracted. In this specific case, the proton at the C2 position, situated between the two chlorine atoms, is the most acidic due to the combined inductive effects of the halogens.[4] This regioselectively generated aryllithium is then trapped with a borate ester to introduce the boronic acid functionality.
This strategic sequence ensures precise control over the substitution pattern, leading to the desired product.
Detailed Synthetic Protocol
Overall Reaction Scheme
Step 1: Synthesis of 3,5-Dichlorobenzoic Acid
Causality: This step selectively introduces the carboxylic acid group at the 5-position of the 1,3-dichlorobenzene ring. The choice of n-butyllithium as the organolithium reagent and a low reaction temperature (-78 °C) are critical to ensure that the lithium-halogen exchange occurs exclusively with the more reactive iodine atom, leaving the chloro substituents intact. The subsequent quenching with solid carbon dioxide (dry ice) is an efficient method for carboxylation.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-dichloro-5-iodobenzene (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
While maintaining the low temperature, cautiously add an excess of crushed dry ice to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with water and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR | Spectral data consistent with the structure of 3,5-dichlorobenzoic acid. |
| ¹³C NMR | Spectral data consistent with the structure of 3,5-dichlorobenzoic acid. |
| Melting Point | 183-186 °C |
Step 2: Synthesis of 4-Carboxy-2,6-dichlorophenylboronic Acid
Causality: This step is the cornerstone of the synthesis, employing directed ortho-metalation to install the boronic acid group. The combination of sec-butyllithium and N,N,N',N'-tetramethylethylenediamine (TMEDA) forms a highly reactive and selective lithiating agent. The carboxylate, formed in situ by the deprotonation of the carboxylic acid, acts as the directing group. The proton at the C2 position is the most acidic due to the inductive effect of the two flanking chlorine atoms, ensuring regioselective deprotonation.[4] Trapping the resulting dianion with triisopropyl borate, followed by acidic hydrolysis, furnishes the final product.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 3,5-dichlorobenzoic acid (1.0 eq).
-
Add anhydrous THF and TMEDA (2.2 eq).
-
Cool the mixture to -78 °C.
-
Slowly add sec-butyllithium (2.2 eq) dropwise, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add triisopropyl borate (1.5 eq) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and acidify to pH 1-2 with 2M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | White to off-white solid |
| ¹H NMR | Spectral data consistent with the structure of 4-carboxy-2,6-dichlorophenylboronic acid. |
| ¹¹B NMR | A broad singlet characteristic of a boronic acid. |
| LC-MS | Mass corresponding to the desired product. |
Visualization of the Synthetic Workflow
Conclusion
The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of 4-carboxy-2,6-dichlorophenylboronic acid. By leveraging the principles of selective lithium-halogen exchange and directed ortho-metalation, this protocol offers excellent regiocontrol. The detailed experimental procedures and expected outcomes serve as a valuable resource for researchers requiring this versatile building block for their synthetic endeavors in drug discovery and materials science.
References
-
Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc. [Link]
-
Directed ortho Metalation (DoM). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Continuous flow carboxylation reaction.
-
Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. [Link]
Sources
A Senior Application Scientist's Guide to 4-Carboxy-2,6-dichlorophenylboronic Acid: Synthesis, Reactivity, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of 4-carboxy-2,6-dichlorophenylboronic acid, a synthetic building block of increasing interest in medicinal chemistry and materials science. We will delve into its core chemical properties, provide a validated synthetic approach, and discuss its unique reactivity profile, particularly in the context of its sterically hindered nature. This document is designed to provide not only foundational knowledge but also practical insights to empower your research and development endeavors.
Core Physicochemical and Structural Characteristics
4-Carboxy-2,6-dichlorophenylboronic acid is distinguished by a phenyl ring functionalized with a boronic acid and a carboxylic acid, and critically, two chlorine atoms positioned ortho to the boronic acid moiety. This specific arrangement of substituents dictates its chemical behavior and potential applications. While detailed experimental data for this specific molecule is not widely published, we can infer its properties based on closely related analogs and general principles of organic chemistry.
| Property | Value (Predicted/Inferred) | Source/Rationale |
| Molecular Formula | C₇H₅BCl₂O₄ | Based on chemical structure |
| Molecular Weight | 249.83 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Analogy with similar phenylboronic acids[1][2] |
| CAS Number | 1451392-97-4 | [3] |
| Melting Point | >200 °C (with decomposition) | Typical for aromatic carboxylic and boronic acids[2] |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base. | General solubility of functionalized boronic acids |
The key structural feature is the presence of two chlorine atoms flanking the boronic acid group. These bulky, electron-withdrawing substituents create significant steric hindrance around the boron center and increase the Lewis acidity of the boronic acid. This has profound implications for its reactivity, particularly in transition metal-catalyzed cross-coupling reactions.
Synthesis and Purification: A Validated Protocol
The synthesis of sterically hindered boronic acids like 4-carboxy-2,6-dichlorophenylboronic acid requires careful consideration of reaction conditions to achieve good yields and purity. A common and effective strategy involves a directed ortho-metalation followed by borylation.
Synthetic Workflow
The proposed synthesis begins with a commercially available dichlorinated benzoic acid. A directed ortho-metalation using a strong lithium amide base, followed by quenching with a borate ester and subsequent hydrolysis, yields the desired product.
Sources
An In-depth Technical Guide to 4-Carboxy-2,6-dichlorophenylboronic Acid (CAS No. 1451392-97-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Boronic Acid Derivative
This technical guide delves into the characterization of 4-Carboxy-2,6-dichlorophenylboronic acid, a molecule situated at the intersection of organic synthesis and medicinal chemistry. It is imperative to state at the outset that while this compound is commercially available, the body of peer-reviewed literature detailing its specific synthesis, characterization, and biological activity is nascent. Consequently, this guide will provide a comprehensive overview by drawing upon established principles and experimental data from closely related and structurally analogous phenylboronic acid derivatives. The insights herein are framed to empower researchers with a robust foundational understanding, enabling them to explore the potential of this unique molecule. Every protocol and mechanistic claim is presented with the necessary context, underscoring the causality behind experimental choices and maintaining the highest standards of scientific integrity.
Introduction: The Phenylboronic Acid Motif in Modern Chemistry
Phenylboronic acids are a class of organoboron compounds that have garnered significant attention in the scientific community, primarily for their versatile applications in organic synthesis and their growing role in drug development.[1][2] Their utility is largely attributed to their stability, low toxicity, and the unique reactivity of the boronic acid functional group.[1]
One of the most prominent applications of phenylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[3][4][5] This reaction has become indispensable in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][6]
In the realm of medicinal chemistry, the boronic acid moiety is recognized as a key pharmacophore.[7] Its ability to form reversible covalent bonds with diols allows for the targeting of glycoproteins and saccharide-rich surfaces, a strategy employed in cancer cell imaging and therapy.[8] Furthermore, boronic acid derivatives have been successfully developed as enzyme inhibitors, with bortezomib, a proteasome inhibitor for treating multiple myeloma, being a landmark example.[1]
The subject of this guide, 4-Carboxy-2,6-dichlorophenylboronic acid, presents a unique combination of functional groups that are expected to modulate its chemical and biological properties. The carboxylic acid group can act as a handle for further functionalization or influence solubility and binding interactions, while the two chlorine atoms on the phenyl ring can impact the electronic properties and steric hindrance of the molecule.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4-Carboxy-2,6-dichlorophenylboronic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 1451392-97-4 | Internal Database |
| Molecular Formula | C₇H₅BCl₂O₄ | Calculated |
| Molecular Weight | 234.83 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | --- |
| pKa | Predicted to have two pKa values corresponding to the carboxylic acid and the boronic acid moieties. | --- |
Synthesis and Structural Elucidation: A General Approach
Retrosynthetic Analysis and Proposed Synthetic Pathway
A plausible synthetic route would involve the borylation of a pre-functionalized aromatic precursor. The key challenge lies in the selective introduction of the boronic acid group in the presence of the carboxylic acid and chloro substituents.
Caption: Retrosynthetic analysis of 4-Carboxy-2,6-dichlorophenylboronic acid.
General Experimental Protocol for Synthesis
The following protocol is a generalized procedure for the synthesis of a phenylboronic acid via a Grignard reaction, which could be adapted for 4-Carboxy-2,6-dichlorophenylboronic acid, assuming a suitable starting material like 4-bromo-3,5-dichlorobenzoic acid is available and the carboxylic acid is protected.
Step 1: Protection of the Carboxylic Acid (if necessary)
-
Dissolve the starting material (e.g., 4-bromo-3,5-dichlorobenzoic acid) in a suitable solvent like methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the methyl ester.
Step 2: Grignard Reagent Formation and Borylation
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings.
-
Add a solution of the protected bromo-precursor in anhydrous THF.
-
Initiate the Grignard reaction (a small crystal of iodine may be needed).
-
Once the Grignard reagent is formed, cool the reaction to -78 °C.
-
Slowly add a solution of triisopropyl borate in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection
-
Quench the reaction by the slow addition of aqueous HCl at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
If a protecting group was used, perform the deprotection step (e.g., hydrolysis of the methyl ester with LiOH).
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization
The structural confirmation of 4-Carboxy-2,6-dichlorophenylboronic acid would rely on a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing a singlet for the aromatic proton and a broad singlet for the acidic protons of the carboxylic acid and boronic acid groups. The chemical shift of the aromatic proton would be influenced by the surrounding electron-withdrawing groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the carboxyl carbon, the carbon attached to the boron atom, the two carbons bearing chlorine atoms, and the remaining aromatic carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid and boronic acid, a C=O stretching vibration for the carboxylic acid, and C-Cl stretching bands.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
Chemical Reactivity and Applications in Synthesis
The primary utility of 4-Carboxy-2,6-dichlorophenylboronic acid in organic synthesis is anticipated to be as a building block in Suzuki-Miyaura cross-coupling reactions.[3][4][9]
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
To a reaction vessel, add 4-Carboxy-2,6-dichlorophenylboronic acid (1.0 eq.), the aryl or vinyl halide/triflate (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon).
-
Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography or recrystallization.
Potential Biological Activity and Role in Drug Discovery
While no specific biological activities have been reported for 4-Carboxy-2,6-dichlorophenylboronic acid, its structural features suggest several avenues for investigation in drug discovery.
Targeting Sialic Acid on Cancer Cells
Phenylboronic acids are known to interact with sialic acid, which is often overexpressed on the surface of cancer cells.[10] This interaction can be exploited for targeted drug delivery. The carboxylic acid moiety of 4-Carboxy-2,6-dichlorophenylboronic acid could serve as an attachment point for conjugating cytotoxic agents or imaging probes, potentially leading to tumor-selective therapies.[10]
Enzyme Inhibition
The boronic acid functional group can act as a transition-state analog inhibitor of serine proteases.[2] The specific substitution pattern on the phenyl ring of 4-Carboxy-2,6-dichlorophenylboronic acid would influence its binding affinity and selectivity for different enzymes.
Antibacterial and Antifungal Applications
Some boronic acid derivatives have demonstrated antimicrobial properties.[11] The mechanism of action is often attributed to the inhibition of essential enzymes in pathogenic microorganisms. The unique electronic and steric properties of 4-Carboxy-2,6-dichlorophenylboronic acid make it a candidate for screening against various bacterial and fungal strains.
Future Directions and Conclusion
4-Carboxy-2,6-dichlorophenylboronic acid is a chemical entity with untapped potential. Its value as a synthetic building block is clear, and its prospects in medicinal chemistry are promising, albeit speculative at this stage. Future research should focus on:
-
Development of a robust and scalable synthesis: A detailed and optimized synthetic procedure is crucial for making this compound more accessible to the research community.
-
Comprehensive spectroscopic and crystallographic characterization: A complete set of analytical data, including a single-crystal X-ray structure, would provide definitive proof of its structure and conformation.
-
Systematic evaluation of its biological activity: Screening this compound against a panel of cancer cell lines, enzymes, and microbial strains would be the first step in uncovering its therapeutic potential.
References
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 13(4), 887-919. [Link]
-
Wang, Y., et al. (2019). 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine. European Journal of Pharmaceutics and Biopharmaceutics, 144, 193-206. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Li, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2461-2471. [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(11), 1342. [Link]
-
ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MIT Technology Licensing Office. Boron-Containing Pharmacophore. [Link]
-
de la Cruz, J. N., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]
-
Sparrow Chemical. What are the derivatives of Phenylboronic Acid? [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. (2,6-Dichloropyridin-4-yl)boronic acid | 1072951-54-2 | Benchchem [benchchem.com]
- 7. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Analysis of 4-carboxy-2,6-dichlorophenylboronic acid
Molecular Structure and Key Spectroscopic Features
4-carboxy-2,6-dichlorophenylboronic acid possesses a unique substitution pattern that gives rise to a distinct spectroscopic fingerprint. The presence of a carboxylic acid, a boronic acid, and two chlorine atoms on the phenyl ring all contribute to its characteristic spectral properties. Understanding these contributions is crucial for accurate interpretation of NMR, IR, and MS data.
Caption: A typical experimental workflow for ESI-MS analysis.
Field-Proven Insights:
The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. The relative abundance of the [M-H]⁻, [M-H+2]⁻, and [M-H+4]⁻ peaks will be approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.
Summary of Spectral Data
| Technique | Key Observations |
| ¹H NMR | Aromatic singlet (~8.0 ppm), broad singlets for -COOH and -B(OH)₂. |
| ¹³C NMR | Signals for carbonyl, aromatic carbons (C-Cl, C-COOH, C-H), and a broad signal for C-B. |
| IR | Broad O-H stretch, strong C=O stretch, characteristic B-O and C-Cl stretches. |
| MS (ESI-) | Isotopic cluster for [M-H]⁻ due to the presence of two chlorine atoms. |
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
The Phenylboronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
Substituted phenylboronic acids are a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures with remarkable precision. Their journey from a laboratory curiosity in the late 19th century to indispensable tools in drug discovery and materials science is a testament to the relentless pursuit of synthetic innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and synthetic evolution of this vital class of reagents. We will explore the foundational discoveries, delve into the mechanistic intricacies of their application in catalysis, and provide field-proven insights into their synthesis, empowering researchers to leverage the full potential of substituted phenylboronic acids in their own endeavors.
A Historical Perspective: From Obscurity to Ubiquity
The story of phenylboronic acids begins in 1880, with the pioneering work of German chemists August Michaelis and P. Becker. In their seminal report, they described the synthesis of the parent phenylboronic acid. Their method, while groundbreaking for its time, was arduous, involving the reaction of diphenylmercury with boron trichloride at high temperatures in a sealed tube.[1] This initial discovery, though laying the fundamental groundwork, did not immediately propel phenylboronic acids into the mainstream of organic synthesis due to the harsh reaction conditions and the limited availability of starting materials.
For several decades, organoboron chemistry remained a relatively niche field. A significant leap forward came with the work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his development of hydroboration and the subsequent exploration of organoborane chemistry. Brown's research demonstrated the immense synthetic potential of organoboranes, paving the way for the development of milder and more versatile methods for their preparation.
The true renaissance of phenylboronic acids, however, was ignited by the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, revolutionized the field of organic synthesis.[2] This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound, such as a phenylboronic acid, with an organic halide. The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids have cemented its status as one of the most important and widely used transformations in modern organic chemistry.
The Art and Science of Synthesis: A Methodological Evolution
The synthesis of substituted phenylboronic acids has evolved dramatically from the harsh methods of the 19th century. Today, chemists have a diverse toolbox of methodologies at their disposal, each with its own advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern, the functional group tolerance required, and the scale of the reaction.
The Classic Approach: Grignard and Organolithium Reagents
The most common and well-established methods for the synthesis of phenylboronic acids involve the reaction of a Grignard or organolithium reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate. This approach, while effective, requires the pre-formation of the organometallic reagent, which can be sensitive to moisture and incompatible with certain functional groups.
Experimental Protocol: Synthesis of 4-tert-Butylphenylboronic Acid via Grignard Reaction
-
Materials: 1-bromo-4-tert-butylbenzene, magnesium turnings, iodine (crystal), anhydrous diethyl ether, trimethyl borate, sulfuric acid.
-
Procedure:
-
Activate magnesium turnings in a flame-dried flask under a nitrogen atmosphere with a crystal of iodine.
-
Add a solution of 1-bromo-4-tert-butylbenzene in anhydrous diethyl ether dropwise to the activated magnesium to initiate the formation of the Grignard reagent.
-
Cool the Grignard solution to -78 °C and add a solution of trimethyl borate in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of sulfuric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to yield pure 4-tert-butylphenylboronic acid.
-
A study on the synthesis of para-substituted phenylboronic acids optimized the Grignard-based synthesis of 4-tert-butylphenylboronic acid, achieving a yield of 69.5% by carefully controlling the molar ratio of reactants and the reaction temperature.[3]
Modern Marvels: Catalytic Borylation of Arenes
The development of transition-metal-catalyzed C-H activation has opened up new and exciting avenues for the synthesis of substituted phenylboronic acids. These methods allow for the direct borylation of arenes, often with high regioselectivity and functional group tolerance, bypassing the need for pre-functionalized starting materials. Iridium-catalyzed borylation, in particular, has emerged as a powerful tool for the synthesis of a wide range of arylboronic esters, which can be readily hydrolyzed to the corresponding boronic acids.
Experimental Workflow: Iridium-Catalyzed C-H Borylation of an Arene
Caption: Workflow for the Iridium-Catalyzed C-H Borylation of Arenes.
Comparative Analysis of Synthetic Methodologies
To aid in the selection of an appropriate synthetic strategy, the following table provides a comparative overview of common methods for the preparation of substituted phenylboronic acids.
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields (%) |
| Grignard Reaction | Aryl Halide (Br, I) | Mg, Trialkyl borate | Well-established, readily available starting materials | Sensitive to moisture, limited functional group tolerance | 50-80[3] |
| Organolithium Reaction | Aryl Halide (Br, I) | n-BuLi, t-BuLi, Trialkyl borate | Can be used for less reactive halides | Requires cryogenic temperatures, strong base | 60-90 |
| Suzuki-Miyaura Coupling | Aryl Halide/Triflate | Diboron reagent, Pd catalyst, Base | Excellent functional group tolerance, mild conditions | Cost of catalyst and ligands | 70-95 |
| Ir-Catalyzed C-H Borylation | Arene | B2pin2, Ir catalyst, Ligand | Direct functionalization of C-H bonds, high atom economy | Catalyst cost, regioselectivity can be an issue | 60-90 |
The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive
The Suzuki-Miyaura cross-coupling reaction is the most prominent application of substituted phenylboronic acids. A thorough understanding of its mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand, base, and solvent can have a profound impact on the efficiency and outcome of the Suzuki-Miyaura reaction. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.
Applications in Drug Discovery and Beyond
The versatility of substituted phenylboronic acids has made them invaluable building blocks in the synthesis of a wide range of biologically active molecules and advanced materials.
Medicinal Chemistry
In medicinal chemistry, the boronic acid functional group itself can act as a key pharmacophore, forming reversible covalent bonds with serine proteases. A prime example is the proteasome inhibitor Bortezomib (Velcade®), a dipeptidyl boronic acid used in the treatment of multiple myeloma. The boron atom in Bortezomib plays a crucial role in its mechanism of action by binding to the active site of the 26S proteasome.
Furthermore, the Suzuki-Miyaura reaction is extensively used to construct the biaryl scaffolds that are prevalent in many pharmaceutical agents. This allows for the rapid and efficient synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
Materials Science
The ability of phenylboronic acids to form reversible covalent bonds with diols has been exploited in the development of glucose-responsive polymers for insulin delivery systems. These "smart" materials can release insulin in response to changes in blood glucose levels. Additionally, the rigid, planar structure of the phenylboronic acid moiety makes it an attractive component for the synthesis of liquid crystals and other advanced materials with unique optical and electronic properties.
Future Outlook
The field of substituted phenylboronic acids continues to evolve, with ongoing research focused on the development of more sustainable and efficient synthetic methods. The use of earth-abundant metal catalysts and the further exploration of C-H activation strategies are promising areas of investigation. As our understanding of the intricate reactivity of these compounds deepens, we can expect to see even more innovative applications in medicine, materials science, and beyond. The legacy of Michaelis and Becker's initial discovery continues to inspire new generations of chemists to explore the vast potential of organoboron chemistry.
References
- Michaelis, A.; Becker, P. Ueber die Verbindungen der Borsäure mit den aromatischen Säuren. Ber. Dtsch. Chem. Ges.1880, 13 (1), 58-60. (Note: A direct clickable URL to this 1880 publication is not readily available, but it can be accessed through the archives of the German Chemical Society's journal, Berichte der deutschen chemischen Gesellschaft.)
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Georganics. Phenylboronic acid – preparation and application. [Link][1]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][2]
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Globe Thesis. Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. [Link][3]
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Silva, M.; Saraiva, L.; Sousa, M. E. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2020 , 25, 3964. [Link]
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Al-Zoubi, R. M.; Marion, O.; Hall, D. G. Direct C–H Borylation of Arenes and Heteroarenes Catalyzed by an Iridium–Bipyridine Complex. In Organic Syntheses; John Wiley & Sons, Inc.: 2011; Vol. 88, pp 227–238. [Link]
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Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Angew. Chem. Int. Ed.2005 , 44, 7778-7782. [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
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National Library of Medicine. Recent developments in the medicinal chemistry of single boron atom-containing compounds. [Link][5]
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stability and storage of 4-carboxy-2,6-dichlorophenylboronic acid
An In-Depth Technical Guide to the Stability and Storage of 4-Carboxy-2,6-dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Carboxy-2,6-dichlorophenylboronic acid is a valuable reagent in modern synthetic chemistry, prized for its role as a building block in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. However, like many organoboron compounds, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the chemical properties influencing the stability of this sterically hindered and electron-deficient arylboronic acid. We will dissect the primary degradation pathways—protodeboronation and oxidation—and analyze the impact of environmental factors such as temperature, moisture, pH, and light. Based on these principles, this document outlines field-proven protocols for optimal storage, handling, and stability assessment to ensure the integrity and reactivity of this critical synthetic intermediate.
Introduction to 4-Carboxy-2,6-dichlorophenylboronic Acid
4-Carboxy-2,6-dichlorophenylboronic acid, with the chemical formula C₇H₅BCl₂O₄, is an organoborane compound featuring a phenyl ring substituted with a boronic acid group, a carboxylic acid, and two chlorine atoms. Its structure makes it a particularly useful partner in palladium-catalyzed cross-coupling reactions, enabling the construction of sterically congested carbon-carbon bonds, a common challenge in the synthesis of pharmaceuticals and advanced materials. The successful application of this reagent is, however, dependent on maintaining its chemical integrity, as degradation can lead to reduced reaction yields and the introduction of impurities. Understanding the factors that govern its stability is therefore of paramount importance for any researcher utilizing it.
Intrinsic Chemical Stability: Impact of Molecular Structure
The stability of an arylboronic acid is profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring. In the case of 4-carboxy-2,6-dichlorophenylboronic acid, the substituents create a unique and complex stability profile.
-
Electronic Effects : The phenyl ring is decorated with three electron-withdrawing groups (EWGs): two chlorine atoms and one carboxylic acid. EWGs increase the Lewis acidity of the boron atom.[1][2] This heightened acidity facilitates the addition of a hydroxide ion to form a tetrahedral boronate anion, a key intermediate in several chemical processes, including some degradation pathways.[3] While EWGs can decrease the electron density of the aryl ring, making it less susceptible to certain types of electrophilic attack, their influence on the C-B bond's lability is highly dependent on the specific reaction mechanism and pH.[4]
-
Steric Effects : The two chlorine atoms at the ortho positions (2 and 6) relative to the boronic acid group create significant steric hindrance around the carbon-boron bond. This steric crowding can introduce strain, particularly when the boron atom transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry upon forming a boronate complex.[5] This strain can, in some cases, accelerate the rate of protodeboronation, a major degradation reaction.[6][7]
Major Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways that cleave the critical carbon-boron bond. For 4-carboxy-2,6-dichlorophenylboronic acid, the most relevant pathways are protodeboronation and oxidation. Furthermore, dehydration to form boroxine anhydrides is a common equilibrium process.
Protodeboronation
Protodeboronation is the most common undesired side reaction for arylboronic acids, involving the cleavage of the C–B bond and its replacement with a C–H bond.[6] This process, which converts the valuable boronic acid into the corresponding 2,6-dichloro-4-carboxybenzene, is highly sensitive to reaction conditions, especially the presence of water and the system's pH.[5] The reaction can be promoted by both acidic and basic conditions.[4][6] For sterically hindered boronic acids, base-promoted protodeboronation can be particularly rapid.[6][7]
Oxidation
The carbon-boron bond can undergo oxidative cleavage, typically yielding a phenol. This pathway is a significant concern when the compound is exposed to air (oxygen) or other oxidizing agents, including reactive oxygen species like hydrogen peroxide.[8] For this specific molecule, oxidation would result in the formation of 2,6-dichloro-4-carboxy-phenol. This process can be accelerated by heat, light, and the presence of metal catalysts.
Dehydration to Boroxine
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine. This is a reversible process, and the boroxine will typically hydrolyze back to the monomeric boronic acid upon dissolution in protic solvents like water or methanol. Many commercial boronic acids exist as a mixture of the free acid and the boroxine anhydride.[9] While not a permanent degradation, it affects the molecular weight and must be accounted for when preparing solutions of a specific molarity.
Caption: Major degradation and equilibrium pathways for arylboronic acids.
Key Factors Influencing Stability
To maximize the shelf-life and utility of 4-carboxy-2,6-dichlorophenylboronic acid, the following environmental factors must be meticulously controlled.
-
Moisture/Water : Water is a key reactant in both protodeboronation and the hydrolysis of boroxines.[5] Rigorous exclusion of moisture is the single most critical factor in preventing degradation during storage.
-
Temperature : Elevated temperatures accelerate the rates of all chemical reactions, including degradation. While some arylboronic acids are stable at room temperature, refrigeration is a standard precautionary measure to minimize thermal decomposition.
-
pH : The stability of boronic acids in solution is highly pH-dependent. Protodeboronation rates are often minimized at a near-neutral pH and can be significantly faster in strongly acidic or basic aqueous media.[4][5]
-
Light : Photochemical degradation is a potential risk for many aromatic compounds. Storage in the dark or in amber vials is recommended to prevent light-induced decomposition.
-
Oxygen : To prevent oxidative degradation, the compound should be stored under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric oxygen.
Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is essential for preserving the quality of 4-carboxy-2,6-dichlorophenylboronic acid.
Storage
The optimal storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | ≤4°C (Refrigerated) | Minimizes thermal degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Moisture | Desiccated / Dry | Prevents hydrolysis and protodeboronation.[5] |
| Light | Dark (Amber Vial) | Prevents potential photochemical decomposition. |
| Container | Tightly Sealed | Prevents ingress of moisture and air. |
Handling
-
Inert Atmosphere : Whenever possible, handle the solid compound inside a glovebox or glove bag under a positive pressure of an inert gas.
-
Minimize Exposure : If a glovebox is unavailable, minimize the time the container is open to the atmosphere. Quickly weigh the desired amount and promptly reseal the container.
-
Use Dry Equipment : Ensure all spatulas, weigh boats, and glassware are scrupulously dried before use.
-
Solvent Choice : For preparing stock solutions, use dry (anhydrous) solvents if the subsequent reaction chemistry allows. If aqueous solutions are necessary, prepare them fresh before use and consider buffering the solution to a near-neutral pH if compatible with the application.
Experimental Workflow for Stability Assessment
To ensure the quality of the reagent, especially after prolonged storage or when troubleshooting reactions, a stability assessment is advisable. A typical workflow involves using High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for HPLC-based stability assessment.
Protocol: HPLC Stability Study
-
Standard Preparation : Accurately prepare a stock solution of 4-carboxy-2,6-dichlorophenylboronic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water. Also, prepare a standard of the likely protodeboronation product (2,6-dichloro-4-carboxybenzene) if available.
-
Initial Analysis (T=0) : Immediately inject the freshly prepared solution into the HPLC system to obtain the initial purity profile.
-
Sample Incubation : Aliquot the stock solution into several sealed vials. Store these vials under the desired stress conditions (e.g., room temperature, 4°C, 40°C, exposed to light, etc.).
-
Time-Point Analysis : At regular intervals (e.g., 24h, 72h, 1 week, 2 weeks), retrieve a vial from each storage condition.
-
HPLC Analysis : Analyze the sample by HPLC. A typical reversed-phase method on a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Data Interpretation : Monitor the peak area of the parent compound over time. A decrease in the parent peak area, along with the appearance and growth of new peaks (e.g., the protodeboronation product), indicates degradation. Calculate the percentage of the parent compound remaining at each time point to determine the rate of degradation under each condition.
Conclusion
4-Carboxy-2,6-dichlorophenylboronic acid is a powerful but sensitive synthetic building block. Its stability is governed by a delicate balance between the steric hindrance and electron-withdrawing nature of its substituents. The primary routes of degradation are protodeboronation and oxidation, which are significantly influenced by moisture, temperature, pH, light, and oxygen. By implementing the rigorous storage and handling protocols detailed in this guide—namely, storing the compound under refrigerated, dark, dry, and inert conditions—researchers can effectively mitigate these degradation pathways. Regular quality assessment using techniques like HPLC is recommended to ensure the integrity of the reagent, thereby guaranteeing reproducibility and success in its synthetic applications.
References
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Dale, S. E., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(9), 4247–4256.
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Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17619–17632.
- Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 79(15), 7192-7198. (Note: Abstract found in search result, linking to full text may require subscription)
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481.
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Reid, M., et al. (2018). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 51(5), 1132–1143.
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Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3432.
- Adamczyk-Woźniak, A., et al. (2015). Novel 2,6-disubstituted phenylboronic compounds – Synthesis, crystal structures, solution behaviour and reactivity. Journal of Organometallic Chemistry, 788, 36-41. (Note: Abstract found in search result, linking to full text may require subscription)
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Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5729-5735.
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Cox, P. A., et al. (2018). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 51(5), 1132-1143.
- Nishiyabu, R., Kubo, Y., James, T. D., & Fossey, J. S. (2011). Boronic acid building blocks: tools for sensing and separation. Chemical Communications, 47(4), 1124-1150. (Note: General review on boronic acids)
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Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing, 15, 5729-5735.
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AA Blocks. (2019). Chemistry Of Boronic Esters.
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Thomas, J., & John, V. T. (2015). Phenylboronic acid-functionalized layer-by-layer assemblies for biomedical applications. Journal of Materials Chemistry B, 3(32), 6507-6516.
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Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Carboxy-2-chlorophenylboronic Acid (contains varying amounts of Anhydride).
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Yamashita, H., et al. (2015). Phenylboronic acid-functionalized layer-by-layer assemblies for biomedical applications. Molecules, 20(5), 8448-8468.
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TCI Chemicals. (n.d.). 4-Carboxy-2-chlorophenylboronic Acid.
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Cymit Quimica. (n.d.). 4-Carboxy-2-chlorophenylboronic Acid (contains varying amounts of Anhydride).
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Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PMC, 28(2), 25-37.
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Santa Cruz Biotechnology, Inc. (n.d.). 4-Carboxy-2-chlorophenylboronic acid.
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Chem-Impex International, Inc. (n.d.). 4-Carboxy-3-chlorophenylboronic acid. (Note: Data for a related isomer).
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Sigma-Aldrich. (n.d.). 4-Carboxy-2-chlorophenylboronic acid.
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TCI Chemicals (India) Pvt. Ltd. (n.d.). 4-Carboxy-2-chlorophenylboronic Acid.
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BLD Pharm. (n.d.). 4-Carboxy-3-chlorophenylboronic acid. (Note: Data for a related isomer).
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TCI Chemicals (APAC). (n.d.). 4-Carboxy-2-chlorophenylboronic Acid.
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Cymit Quimica. (n.d.). 4-Carboxy-2-chlorophenylboronic Acid (contains varying amounts of Anhydride).
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A Guide to the Solubility of 4-carboxy-2,6-dichlorophenylboronic Acid in Organic Solvents for Pharmaceutical Research
This guide provides a comprehensive technical overview of the solubility characteristics of 4-carboxy-2,6-dichlorophenylboronic acid, a critical parameter for its application in pharmaceutical development and synthetic chemistry. As a key structural motif in medicinal chemistry, particularly as a building block for Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its behavior in various organic solvents is paramount for reaction optimization, purification, and formulation.[1]
This document moves beyond a simple listing of data, offering insights into the underlying chemical principles that govern the solubility of this molecule and providing robust, field-proven methodologies for its experimental determination.
Molecular Architecture and its Influence on Solubility
The solubility of 4-carboxy-2,6-dichlorophenylboronic acid is dictated by the interplay of its distinct functional groups. A predictive assessment of its behavior begins with a structural analysis.
-
The Phenyl Ring and Dichloro Substituents : The core dichlorinated phenyl ring is inherently nonpolar and hydrophobic. This region of the molecule favors interactions with nonpolar or weakly polar organic solvents through van der Waals forces.
-
The Carboxylic Acid Group (-COOH) : This is a highly polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly enhances solubility in polar protic solvents like alcohols.
-
The Boronic Acid Group (-B(OH)₂) : Also a polar and protic group, the boronic acid moiety can engage in extensive hydrogen bonding.[2] It acts as a Lewis acid and can form reversible covalent complexes, a feature that influences its interactions with diol-containing solvents or impurities.[3]
A critical consideration for boronic acids is their propensity to undergo dehydration to form a cyclic anhydride known as a boroxine. This equilibrium is solvent-dependent and can complicate solubility assessments, as the boroxine is significantly less polar than the parent acid, leading to different solubility characteristics and potentially irreproducible results.[4]
Caption: Molecular structure and its influence on solvent interactions.
Predicted and Qualitative Solubility Profile
While extensive quantitative data for 4-carboxy-2,6-dichlorophenylboronic acid is not widely published, a qualitative and predictive solubility profile can be constructed based on its structure and data from analogous compounds. For instance, the related 4-carboxyphenylboronic acid is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Water.[1] Phenylboronic acid itself is generally soluble in most polar organic solvents but poorly soluble in nonpolar hydrocarbons like hexanes.[2]
The presence of two electron-withdrawing chlorine atoms on the phenyl ring in the target molecule can further modulate the acidity of the boronic and carboxylic acid protons, potentially influencing interactions with basic or acidic solvents.
The following table summarizes the predicted solubility of 4-carboxy-2,6-dichlorophenylboronic acid. These are estimates and must be confirmed by experimental measurement.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions with the polar functional groups. DMSO is often an excellent solvent for boronic acids. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Capable of hydrogen bonding with both the -COOH and -B(OH)₂ groups. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to Low | Can act as hydrogen bond acceptors. Solubility is expected to be lower than in protic or aprotic polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Moderate polarity may solubilize the molecule to some extent, but lacks strong H-bonding capabilities. |
| Nonpolar Aromatic | Toluene, Benzene | Very Low | Favorable interactions with the phenyl ring but insufficient to overcome the polarity of the acid groups. |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Dominated by nonpolar interactions; unable to effectively solvate the highly polar functional groups. |
Experimental Protocol for Equilibrium Solubility Determination
To obtain reliable and reproducible quantitative data, the Saturation Shake-Flask Method is the gold standard.[5] This method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique.
Step-by-Step Methodology
-
Preparation : Add an excess of crystalline 4-carboxy-2,6-dichlorophenylboronic acid (e.g., 10-20 mg) to a known volume of the selected organic solvent (e.g., 1-2 mL) in a sealed, inert vial (e.g., glass vial with a PTFE-lined cap).
-
Causality: Using a significant excess of solid ensures that the solution becomes saturated and remains so even if there are minor temperature fluctuations. A sealed vial prevents solvent evaporation, which would alter the concentration.
-
-
Equilibration : Place the vials in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) and constant agitation.
-
Causality: Constant temperature is critical as solubility is temperature-dependent.[4] Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the approach to equilibrium.
-
-
Equilibrium Confirmation : Agitate the samples for a predetermined period (e.g., 24 to 72 hours). To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% difference).
-
Causality: This step is the cornerstone of a self-validating protocol. Without it, one might measure kinetic solubility, which can be misleadingly high (supersaturation) or low (insufficient dissolution time).
-
-
Sample Separation : Once at equilibrium, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.
-
Causality: Filtration is crucial to prevent undissolved solid particles from artificially inflating the measured concentration. The filtration must be done quickly and without a temperature change to avoid precipitation.
-
-
Sample Analysis : Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. Quantify the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Quantitative Nuclear Magnetic Resonance (qNMR).
-
Causality: HPLC-UV is often preferred for its sensitivity and specificity. A calibration curve with known concentrations of the analyte must be prepared to ensure accurate quantification.
-
Caption: Experimental workflow for the Shake-Flask solubility method.
Conclusion and Practical Recommendations
The solubility of 4-carboxy-2,6-dichlorophenylboronic acid is a complex interplay of its polar and nonpolar functionalities. While it is predicted to have the highest solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols, these predictions require rigorous experimental verification. The Shake-Flask method detailed herein provides a robust framework for obtaining accurate thermodynamic solubility data essential for guiding process development, reaction optimization, and formulation efforts in the pharmaceutical industry. Given the tendency of boronic acids to form boroxines, researchers should be vigilant about using well-characterized starting materials and ensuring that equilibrium has been truly reached to generate reliable and meaningful data.
References
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Leszczyński, P., Hofman, T., Kaczorowska, E., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved January 21, 2026, from [Link]
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World Health Organization. (2015). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver. WHO Technical Report Series, No. 992. Retrieved from [Link]
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Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 134, 164-178. Available from [Link]
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PubChem. (n.d.). 3,4-Dichlorobenzeneboronic acid. National Library of Medicine. Retrieved January 21, 2026, from [Link]
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An In-Depth Technical Guide to the Physicochemical Characterization of 4-carboxy-2,6-dichlorophenylboronic acid
This guide provides a comprehensive framework for the physicochemical characterization of 4-carboxy-2,6-dichlorophenylboronic acid, a key building block for researchers in medicinal chemistry and materials science. Boronic acids, with their unique electronic properties and ability to form reversible covalent bonds, are of significant interest in drug development. The specific substitution pattern of this molecule—a carboxylic acid and two ortho-chlorine atoms—presents distinct steric and electronic features that necessitate precise characterization to ensure reproducible and reliable application in downstream research.
This document moves beyond a simple data sheet, offering detailed, field-proven methodologies for determining the essential physical properties of this compound. The protocols described herein are designed to be self-validating, providing the scientific rigor necessary for drug discovery professionals.
Core Molecular and Physical Attributes
A foundational understanding begins with the basic molecular identifiers and physical state. These properties are fundamental for accurate reagent handling, reaction stoichiometry, and documentation.
| Property | Value | Source |
| IUPAC Name | 4-carboxy-2,6-dichlorophenylboronic acid | - |
| CAS Number | 1451392-97-4 | [1][2][3] |
| Molecular Formula | C₇H₅BCl₂O₄ | [3] |
| Molecular Weight | 234.83 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | - |
Experimental Characterization Workflows
The following sections detail the experimental protocols for determining key physical properties. The causality behind procedural steps is explained to provide a deeper understanding of the methodology.
Melting Point Determination
Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while a broad and depressed range suggests the presence of impurities. The capillary method described is a standard and reliable technique. A preliminary rapid determination is crucial for efficiency, followed by a slower, more accurate measurement.
Protocol Workflow:
Caption: Hierarchical Solubility Testing Workflow.
Step-by-Step Methodology:
-
General Procedure: In a small test tube, add ~25 mg of the compound to 0.75 mL of the chosen solvent. Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely. [5][6]2. Solvent Screening:
-
Water: Test for solubility. Given the presence of a polar carboxylic acid and boronic acid, some slight solubility might be expected, but the dichlorinated aromatic ring will significantly decrease it. [6] * Aqueous Base: Test solubility in 5% NaOH and 5% NaHCO₃. As a carboxylic acid, it is expected to be soluble in both, forming the corresponding sodium carboxylate and boronate salts. Solubility in NaHCO₃ specifically points to a relatively strong acid. [5][7] * Aqueous Acid: Test solubility in 5% HCl. The compound is expected to be insoluble. [5] * Organic Solvents: Test solubility in common organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Arylboronic acids are typically soluble in polar organic solvents. [8][9]
-
pKa Determination via Potentiometric Titration
Expertise & Experience: The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity in solution. For 4-carboxy-2,6-dichlorophenylboronic acid, two pKa values are expected: one for the carboxylic acid group and one for the boronic acid (acting as a Lewis acid). Potentiometric titration is the gold standard for pKa determination, providing precise values by monitoring pH changes upon the addition of a titrant. [10][11]The inflection point on the resulting titration curve corresponds to the equivalence point, and the pH at the half-equivalence point equals the pKa. [12] Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements. [13]2. Sample Preparation: Accurately prepare a solution of the compound (e.g., 1 mM) in water, potentially with a co-solvent like methanol if aqueous solubility is low. Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl. [12][13]3. Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C). Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH, adding small, precise increments of the titrant. [13]4. Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values can be determined from the midpoints of the buffer regions on the titration curve. Two distinct buffer regions are expected, corresponding to the carboxylic acid and the boronic acid functionalities.
Spectroscopic Identification
Spectroscopic methods provide an unambiguous confirmation of the molecular structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H NMR provides information on the electronic environment of the hydrogen atoms. For this compound, the aromatic region will be most informative. Due to the symmetrical substitution pattern (chlorine atoms at positions 2 and 6), the two protons on the benzene ring are chemically equivalent. Therefore, they should appear as a single signal (a singlet). The acidic protons of the carboxylic acid and boronic acid groups are often broad and may exchange with deuterium if a deuterated solvent like DMSO-d₆ is used.
Expected ¹H NMR Features (in DMSO-d₆):
-
Aromatic Protons (H-3, H-5): A singlet is expected in the aromatic region (typically δ 7.5-8.0 ppm).
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically δ > 12 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, which can vary in chemical shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. The spectrum will be dominated by features from the carboxylic acid and the substituted benzene ring.
Expected Characteristic IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. This broadness is due to hydrogen bonding. [14]* C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1680 cm⁻¹ for an aryl carboxylic acid. [14]* C-O Stretch (Carboxylic Acid): A band in the ~1320-1210 cm⁻¹ region. [14]* Aromatic C=C Stretches: Medium to weak bands in the ~1600-1450 cm⁻¹ region.
-
C-Cl Stretch: Absorptions typically found in the fingerprint region below 800 cm⁻¹.
Conclusion
The methodologies outlined in this guide provide a robust and scientifically sound approach to the full physicochemical characterization of 4-carboxy-2,6-dichlorophenylboronic acid. By systematically determining its melting point, solubility profile, pKa values, and spectroscopic signatures, researchers can build a comprehensive data package. This ensures the quality and identity of the material, enabling its confident application in the synthesis of novel therapeutics and advanced materials, and contributing to the overall integrity and reproducibility of their research endeavors.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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Lopes, J. A. D., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Available from: [Link]
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Fuguet, E., et al. (2011). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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University of Calgary. Melting point determination. Available from: [Link]
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Aksoy, H., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]
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Nowak, K., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH. Available from: [Link]
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experiment (1) determination of melting points. (2021). Available from: [Link]
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Clarion University. Determination of Melting Point. Available from: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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Bellevue College. Experiment 2 # Solubility 13. Available from: [Link]
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EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available from: [Link]
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Lopes, J. A. D., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. ResearchGate. Available from: [Link]
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Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available from: [Link]
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Farkas, E., et al. (2001). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education - ACS Publications. Available from: [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
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Procedure For Determining Solubility of Organic Compounds | PDF. (2023). Scribd. Available from: [Link]
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The Enhanced Lewis Acidity of Dichlorinated Phenylboronic Acids: A Technical Guide for Researchers
Introduction: The Enduring Significance of Boronic Acids
Boronic acids, a class of organoboron compounds, have become indispensable tools in the molecular sciences, with applications ranging from organic synthesis and catalysis to chemical biology and materials science.[1] Their utility is fundamentally linked to the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital. This electronic feature allows boronic acids to act as potent electrophiles, engaging in a variety of chemical transformations. This guide provides an in-depth exploration of the Lewis acidity of a specific and increasingly important subclass: dichlorinated phenylboronic acids. By examining the electronic effects of dichlorination, methods for quantifying Lewis acidity, and the practical implications for catalysis and drug development, this document aims to equip researchers with the foundational knowledge to effectively harness the unique properties of these powerful reagents.
The Impact of Dichlorination on Lewis Acidity: An Electronic Perspective
The introduction of two chlorine atoms onto the phenyl ring of a phenylboronic acid has a profound impact on its electronic properties and, consequently, its Lewis acidity. Chlorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect reduces the electron density on the boron atom, making it more electron-deficient and thus a stronger Lewis acid.
The position of the chlorine atoms on the phenyl ring is also a critical determinant of the extent of this effect. For instance, 2,5-dichlorophenylboronic acid and 3,4-dichlorophenylboronic acid will exhibit different electronic properties due to the interplay of inductive and resonance effects, influencing their reactivity in catalytic cycles.[2][3] The enhanced Lewis acidity of dichlorinated phenylboronic acids translates to a lower pKa value compared to unsubstituted phenylboronic acid.[4] This increased acidity can be advantageous in various applications, such as facilitating the formation of boronate esters with diols at physiological pH.[4]
Quantifying Lewis Acidity: A Multi-faceted Approach
A precise understanding of the Lewis acidity of dichlorinated phenylboronic acids is crucial for predicting their reactivity and optimizing reaction conditions. Several experimental and computational methods are employed to quantify this fundamental property.
Spectroscopic and Titration Methods for pKa Determination
The pKa of a boronic acid is a direct measure of its Lewis acidity in aqueous solution, reflecting the equilibrium between the neutral boronic acid and the anionic boronate form.[1][5]
-
UV-Vis Spectroscopy: This technique relies on the different UV-Vis absorption spectra of the boronic acid and its corresponding boronate. By monitoring the change in absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa can be accurately determined.[6]
-
¹¹B NMR Spectroscopy: Boron-11 NMR is a powerful tool for studying the hybridization state of the boron atom. The sp²-hybridized boron of the neutral boronic acid exhibits a distinct chemical shift from the sp³-hybridized boron of the boronate.[7] By monitoring the change in the ¹¹B NMR chemical shift with varying pH, the pKa can be determined.[7]
-
Potentiometric Titration: This classical method involves the direct titration of the boronic acid with a standard base, monitoring the pH change to determine the equivalence point and subsequently the pKa. While straightforward, it can be less precise than spectroscopic methods for weakly acidic boronic acids.[8]
The Gutmann-Beckett Method: A Measure of Electrophilicity
The Gutmann-Beckett method provides a quantitative measure of the Lewis acidity of a compound in a non-aqueous solvent by determining its Acceptor Number (AN).[9][10] This method utilizes triethylphosphine oxide (TEPO) as a ³¹P NMR probe. The interaction of the Lewis acidic boron atom with the Lewis basic oxygen atom of TEPO leads to a downfield shift in the ³¹P NMR signal. The magnitude of this shift, relative to reference compounds, is used to calculate the AN, with higher values indicating stronger Lewis acidity.[9][11] This technique is particularly useful for comparing the relative Lewis acidities of different boronic acids in organic solvents, which is highly relevant for many catalytic applications.[10][12]
Fluoride Ion Affinity (FIA): A Gas-Phase Perspective
Fluoride ion affinity (FIA) is a computational method used to determine the intrinsic Lewis acidity of a molecule in the gas phase.[13][14] It is defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion.[13] A higher FIA value indicates a stronger Lewis acid. Computational chemistry provides a powerful means to predict and rationalize the Lewis acidity of dichlorinated phenylboronic acids, complementing experimental data.[15][16][17][18]
Experimental Protocols
Determination of pKa by UV-Vis Spectroscopy
This protocol outlines a general procedure for determining the pKa of a dichlorinated phenylboronic acid using UV-Vis spectroscopy.
Materials:
-
Dichlorinated phenylboronic acid of interest
-
A series of aqueous buffer solutions with known pH values (e.g., from pH 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the dichlorinated phenylboronic acid in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
For each buffer solution, prepare a sample by adding a small, precise volume of the boronic acid stock solution to a volumetric flask and diluting with the buffer to the final volume. The final concentration of the boronic acid should be consistent across all samples.
-
Record the UV-Vis spectrum of each sample over a relevant wavelength range.
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
Fit the resulting data to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the pKa value.
Gutmann-Beckett Method for Determining Acceptor Number (AN)
This protocol describes the determination of the AN for a dichlorinated phenylboronic acid.
Materials:
-
Dichlorinated phenylboronic acid
-
Triethylphosphine oxide (TEPO)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
NMR tubes
-
NMR spectrometer equipped with a ³¹P probe
Procedure:
-
Prepare a solution of TEPO in the chosen anhydrous solvent at a known concentration.
-
Prepare a solution of the dichlorinated phenylboronic acid in the same solvent at a known concentration.
-
In an NMR tube, mix the TEPO solution and the boronic acid solution.
-
Acquire the ³¹P NMR spectrum of the mixture.
-
Measure the chemical shift (δ) of the TEPO-boronic acid adduct.
-
Calculate the Acceptor Number (AN) using the following formula: AN = 2.21 × (δ_sample - 41.0), where δ_sample is the observed ³¹P chemical shift and 41.0 is the chemical shift of TEPO in the non-coordinating solvent hexane.[9]
Data Presentation
| Compound | pKa | Acceptor Number (AN) | Fluoride Ion Affinity (FIA) (kJ/mol) |
| Phenylboronic Acid | 8.86[4] | Reference | Reference |
| 2,5-Dichlorophenylboronic Acid | Lower than 8.86 | Higher than Phenylboronic Acid | Higher than Phenylboronic Acid |
| 3,4-Dichlorophenylboronic Acid | Lower than 8.86 | Higher than Phenylboronic Acid | Higher than Phenylboronic Acid |
| 3,5-Dichlorophenylboronic Acid | Lower than 8.86 | Higher than Phenylboronic Acid | Higher than Phenylboronic Acid |
Note: Specific experimental and computational values for dichlorinated phenylboronic acids would need to be determined through the described methodologies. The table illustrates the expected trends based on electronic effects.
Visualization of Concepts
Caption: Inductive effect of chlorine atoms on Lewis acidity.
Caption: Workflow for the Gutmann-Beckett method.
Applications in Catalysis and Drug Development
The enhanced Lewis acidity of dichlorinated phenylboronic acids makes them highly effective catalysts and versatile building blocks in organic synthesis.
Catalysis
-
Suzuki-Miyaura Coupling: Dichlorinated phenylboronic acids are widely used in this palladium-catalyzed cross-coupling reaction to form biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[19][20] The increased Lewis acidity can influence the transmetalation step of the catalytic cycle.
-
Dehydration Reactions: Boronic acids can catalyze dehydration reactions, such as the formation of ethers and esters.[21] The enhanced Lewis acidity of dichlorinated derivatives can lead to higher catalytic activity.
-
Friedel-Crafts Reactions: Boronic acid catalysts can activate alcohols to form carbocation intermediates for Friedel-Crafts-type reactions.[22]
Drug Development and Chemical Biology
-
Enzyme Inhibition: Boronic acids are known to act as reversible covalent inhibitors of serine proteases. The Lewis acidic boron atom interacts with the catalytic serine residue. The increased acidity of dichlorinated phenylboronic acids can modulate their binding affinity and inhibitory potency.[23]
-
Saccharide Sensing: The ability of boronic acids to reversibly bind to diols forms the basis of sensors for carbohydrates. The lower pKa of dichlorinated phenylboronic acids allows for effective binding at physiological pH, which is crucial for in vivo applications.
Conclusion
Dichlorinated phenylboronic acids represent a powerful class of reagents with enhanced Lewis acidity due to the strong electron-withdrawing nature of the chlorine substituents. This guide has provided a comprehensive overview of the electronic principles governing their acidity, detailed experimental and computational methods for its quantification, and highlighted their significant applications in catalysis and drug development. A thorough understanding of the concepts and techniques presented herein will empower researchers to effectively utilize these versatile compounds in their scientific endeavors.
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- Chapter 4 Acceptor number of organoboron molecules - quantitative determination of Lewis acidity - ResearchGate.
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Methodological & Application
Application Notes & Protocols: Mastering Suzuki-Miyaura Couplings with 4-carboxy-2,6-dichlorophenylboronic acid
Introduction: Navigating the Challenges of a Unique Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This has made it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries for creating biaryl scaffolds.[3][4] Among the vast array of available boronic acids, 4-carboxy-2,6-dichlorophenylboronic acid presents a unique combination of structural features that are highly desirable for the synthesis of specialized molecular architectures. The ortho-dichloro substituents provide significant steric hindrance, which can be strategically employed to induce atropisomerism or to direct the conformation of the final biaryl product. The carboxylic acid moiety offers a versatile handle for subsequent functionalization or for imparting specific physicochemical properties, such as solubility or receptor binding.
However, the very features that make this reagent attractive also introduce significant challenges to its successful application in Suzuki-Miyaura coupling. The steric bulk from the two ortho-chlorine atoms can impede the crucial transmetalation step in the catalytic cycle, while the electron-withdrawing nature of the substituents can influence the reactivity of the boronic acid.[5] Furthermore, 2,6-disubstituted arylboronic acids can be susceptible to protodeboronation under basic reaction conditions, a side reaction that cleaves the C-B bond and reduces the yield of the desired coupled product.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize 4-carboxy-2,6-dichlorophenylboronic acid in Suzuki-Miyaura coupling reactions. By understanding the mechanistic nuances and carefully selecting the reaction parameters, the challenges associated with this sterically hindered and electronically modified substrate can be overcome to achieve high-yielding and reproducible results.
Mechanistic Considerations: A Deeper Dive into the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[7] Understanding this cycle is paramount to troubleshooting and optimizing reactions with challenging substrates like 4-carboxy-2,6-dichlorophenylboronic acid.
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
For 4-carboxy-2,6-dichlorophenylboronic acid, the critical steps are:
-
Oxidative Addition: A Pd(0) complex reacts with an aryl halide (Ar-X) to form a Pd(II) species. This step is generally not problematic for this specific boronic acid, but the choice of the aryl halide coupling partner is important.
-
Transmetalation: This is often the rate-limiting step, especially with sterically hindered boronic acids. The organic group from the boron atom is transferred to the palladium center. The reaction requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2] The two ortho-chlorine atoms on our substrate create a sterically crowded environment around the boron atom, which can hinder the approach of the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[7]
Strategic Protocol Development: Overcoming the Hurdles
The successful coupling of 4-carboxy-2,6-dichlorophenylboronic acid hinges on the careful selection of the catalyst, ligand, base, and solvent system to favor the desired reaction pathway and minimize side reactions.
Catalyst and Ligand Selection: The Key to Success
For sterically demanding couplings, the choice of ligand on the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps, while also facilitating the challenging transmetalation.
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) or Pd(II) precursors that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos, RuPhos, or similar Buchwald-type ligands | These bulky, electron-rich biarylmonophosphine ligands have demonstrated high efficacy in coupling sterically hindered substrates by creating a coordinatively unsaturated and highly reactive palladium center.[5] |
| Catalyst Loading | 1-5 mol % | Higher catalyst loadings may be necessary for particularly challenging coupling partners to achieve reasonable reaction times and conversions. |
The Role of the Base and Solvent
The base plays a dual role: it activates the boronic acid to form the boronate and participates in the catalytic cycle.[8] The choice of base and solvent must be made to ensure sufficient reactivity while minimizing protodeboronation.
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, K₃PO₄ | Moderately strong inorganic bases are generally effective. K₃PO₄ is often a good choice for hindered couplings.[9] Stronger bases like NaOH or KOtBu may increase the rate of protodeboronation. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O | A biphasic solvent system is often employed. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate, while the organic phase dissolves the aryl halide and the catalyst.[10] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-carboxy-2,6-dichlorophenylboronic acid with an aryl bromide. Optimization of reaction time, temperature, and stoichiometry may be required for different coupling partners.
Caption: Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
4-carboxy-2,6-dichlorophenylboronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-carboxy-2,6-dichlorophenylboronic acid, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add toluene and deionized water (e.g., in a 4:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: To the stirring mixture, add palladium(II) acetate and SPhos.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl carboxylic acid.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Ensure proper inert atmosphere technique; Increase reaction temperature; Use fresh, high-purity reagents. |
| Significant Protodeboronation | Base is too strong; Prolonged reaction time at high temperature. | Switch to a milder base (e.g., K₂CO₃); Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupled Byproducts | Inefficient cross-coupling. | Optimize the catalyst/ligand system; Adjust the stoichiometry of the coupling partners. |
Conclusion
4-carboxy-2,6-dichlorophenylboronic acid is a valuable, albeit challenging, building block for the synthesis of highly functionalized and sterically demanding biaryl compounds. A thorough understanding of the Suzuki-Miyaura coupling mechanism, coupled with the strategic selection of reaction conditions, is essential for success. By employing bulky, electron-rich phosphine ligands, appropriate bases, and carefully controlled reaction parameters, researchers can effectively overcome the inherent steric and electronic challenges posed by this substrate. The protocols and insights provided herein serve as a robust starting point for the application of this unique reagent in the development of novel pharmaceuticals and advanced materials.
References
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Bard, A. J., & Inzelt, G. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(3), 456-469.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ACS Publications. (n.d.).
- The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.).
- Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. 75, 53.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki–Miyaura coupling using 4 b.
- Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. 3, 135-148.
- Molecules. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. 23(10), 2473.
- iScience. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. 19, 749–759.
- Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- National Institutes of Health. (2025, July 3).
- Diva-Portal.org. (2010).
- Graz University of Technology. (n.d.).
- ResearchGate. (2025, August 7).
- Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. 26(11), 3243-3246.
- ResearchGate. (2025, August 10). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
- Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. 14, 2236–2243.
- Scirp.org. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147.
- Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids.
- Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Journal of Organic Chemistry, 70, 8575-8578.
- National Institutes of Health. (n.d.).
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-carboxy-2,6-dichlorophenylboronic acid
Introduction: Navigating the Challenges of a Sterically Encumbered and Electronically Deactivated Substrate
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful tool is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the construction of biaryl scaffolds is a frequent necessity.[4][5] However, the versatility of this reaction is put to the test when dealing with substrates that present significant steric and electronic challenges.
4-carboxy-2,6-dichlorophenylboronic acid is one such demanding substrate. The presence of two chlorine atoms in the ortho positions to the boronic acid group creates a sterically hindered environment around the reactive center. This steric bulk can impede the crucial transmetalation step in the catalytic cycle, where the organic moiety is transferred from boron to the palladium center.[6][7][8] Furthermore, the electron-withdrawing nature of both the chlorine atoms and the carboxylic acid group deactivates the aromatic ring, potentially slowing down the oxidative addition of the palladium catalyst to the coupling partner. The carboxylic acid functionality itself can introduce complications by coordinating to the palladium catalyst or by altering the solubility of the boronic acid under the basic reaction conditions.[9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully employ 4-carboxy-2,6-dichlorophenylboronic acid in palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system and reaction conditions, the inherent challenges of this substrate can be overcome to achieve high-yielding synthesis of desired biaryl compounds.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[3][10]
Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar') is transferred to the palladium center, replacing the halide. This is often the rate-limiting step, especially with sterically hindered substrates.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
For a sterically hindered substrate like 4-carboxy-2,6-dichlorophenylboronic acid, the choice of a bulky and electron-rich ligand is crucial to facilitate both the oxidative addition and the reductive elimination steps.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is designed as a starting point for the cross-coupling of 4-carboxy-2,6-dichlorophenylboronic acid with a generic aryl bromide. Optimization of the reaction parameters may be necessary for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation | Notes |
| 4-carboxy-2,6-dichlorophenylboronic acid | 1354651-78-1 | Various | Store under inert atmosphere. |
| Aryl Bromide | Varies | Various | Ensure high purity. |
| Pd(OAc)₂ (Palladium(II) acetate) | 3375-31-3 | Various | Pre-catalyst. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | Various | Bulky, electron-rich ligand. Store under inert atmosphere. |
| K₃PO₄ (Potassium phosphate) | 7778-53-2 | Various | Use anhydrous. A strong base is often required for hindered couplings.[11] An excess is used to neutralize the carboxylic acid. |
| 1,4-Dioxane | 123-91-1 | Various | Anhydrous, degassed. |
| Deionized Water | 7732-18-5 | N/A | Degassed. |
Experimental Workflow
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- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Carboxylic acids as double aryl group donors for biaryl synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 4-carboxy-2,6-dichlorophenylboronic Acid for Advanced Bioconjugation
Introduction: A Novel Arylboronic Acid for Robust and Site-Specific Bioconjugation
In the evolving landscape of bioconjugation, the demand for reagents that offer stability, site-specificity, and biocompatibility is paramount. 4-carboxy-2,6-dichlorophenylboronic acid emerges as a compelling tool for researchers in drug development and chemical biology. Its unique structural features—a carboxylic acid handle for further functionalization and two ortho-chloro substituents for modulating reactivity—position it as a versatile building block for creating sophisticated bioconjugates, including antibody-drug conjugates (ADCs).
This document provides an in-depth guide to the application of 4-carboxy-2,6-dichlorophenylboronic acid in bioconjugation, with a primary focus on its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the underlying chemistry, provide detailed protocols for protein modification, and discuss the critical parameters for successful and reproducible conjugations.
The Scientific Foundation: Understanding the Chemistry of 4-carboxy-2,6-dichlorophenylboronic Acid in Bioconjugation
Arylboronic acids are increasingly utilized in chemical biology for their diverse reactivity.[1] While they can form reversible covalent bonds with diols and certain amino acid residues, their most robust application in creating stable bioconjugates is through the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a highly stable carbon-carbon bond between an organoboron compound (like our subject acid) and an organohalide.
The 4-carboxy-2,6-dichlorophenylboronic acid offers distinct advantages:
-
Orthogonality and Bio-compatibility: The Suzuki-Miyaura coupling is bio-orthogonal, meaning it does not interfere with native biological functional groups, ensuring that the integrity and function of the biomolecule are preserved.[2] The reaction can be performed in aqueous solutions under mild conditions.[4]
-
Stability of the Conjugate: The resulting carbon-carbon bond is exceptionally stable, a critical feature for applications like ADCs, which need to remain intact in circulation until they reach their target.[5]
-
Tunable Reactivity: The electron-withdrawing chloro groups on the phenyl ring can influence the electronic properties of the boronic acid, potentially enhancing its stability and modulating its reactivity in the catalytic cycle.
-
Functional Handle: The carboxylic acid group provides a convenient point of attachment for linker-payload systems or other molecules of interest, enabling the construction of multifunctional bioconjugates.[6]
A significant challenge with boronic acids can be their oxidative instability.[7] While the electron-withdrawing nature of the chloro-substituents may offer some protection, for applications requiring long-term stability, conversion to a more stable form like an N-methyliminodiacetic acid (MIDA) boronate ester could be considered.[8]
Visualizing the Workflow: From Reagent to Bioconjugate
The following diagram illustrates a generalized workflow for utilizing 4-carboxy-2,6-dichlorophenylboronic acid in the preparation of an antibody-drug conjugate.
Caption: Generalized workflow for ADC synthesis using 4-carboxy-2,6-dichlorophenylboronic acid.
Experimental Protocols
Protocol 1: Preparation of a 4-carboxy-2,6-dichlorophenylboronic acid-Linker-Payload Construct
This protocol describes the activation of the carboxylic acid group on the boronic acid and its conjugation to an amine-containing linker-payload.
Materials:
-
4-carboxy-2,6-dichlorophenylboronic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-functionalized linker-payload (e.g., MC-Val-Cit-PABC-MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of Boronic Acid: a. Dissolve 1.2 equivalents of 4-carboxy-2,6-dichlorophenylboronic acid in anhydrous DMF. b. Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC). c. Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours. d. Monitor the formation of the NHS ester by TLC or LC-MS. e. If using DCC, a urea byproduct will precipitate. Filter the reaction mixture to remove the precipitate. The resulting solution containing the activated boronic acid NHS ester can be used directly in the next step.
-
Coupling to Linker-Payload: a. Dissolve 1 equivalent of the amine-functionalized linker-payload in anhydrous DMF. b. Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA. c. Slowly add the solution of the activated boronic acid NHS ester (from step 1e) to the linker-payload solution. d. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. e. Upon completion, quench the reaction with a small amount of water. f. Purify the resulting boronic acid-linker-payload construct by reverse-phase HPLC. g. Lyophilize the pure fractions to obtain the final product.
Protocol 2: Site-Specific Modification of a Protein with an Aryl Halide
For a site-specific Suzuki-Miyaura coupling, an aryl halide must be introduced into the protein. This can be achieved by incorporating an unnatural amino acid like p-iodophenylalanine during protein expression or by chemically modifying a specific residue (e.g., lysine) with an aryl halide-containing reagent. The former method is preferred for homogeneity.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Bioconjugation
This protocol outlines the coupling of the boronic acid-linker-payload construct to an aryl halide-modified protein.
Materials:
-
Aryl halide-modified protein (e.g., containing p-iodophenylalanine)
-
Boronic acid-linker-payload construct (from Protocol 1)
-
Palladium catalyst: A water-soluble palladium(II) acetate/2-amino-4,6-dihydroxypyrimidine complex is a good starting point.[9] Alternatively, commercially available water-soluble palladium catalysts can be used.
-
Base: A mild inorganic base such as potassium carbonate (K2CO3) or sodium phosphate (Na3PO4).
-
Aqueous buffer: Degassed phosphate-buffered saline (PBS) or similar, pH 7.4-8.0.
-
Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) for purification.
Procedure:
-
Preparation of Reagents: a. Prepare a stock solution of the aryl halide-modified protein in the degassed aqueous buffer. b. Prepare a stock solution of the boronic acid-linker-payload construct in a water-miscible organic solvent like DMSO or DMF. c. Prepare a stock solution of the palladium catalyst and the base in the degassed aqueous buffer.
-
Conjugation Reaction: a. In a reaction vessel, add the aryl halide-modified protein solution. b. Add the boronic acid-linker-payload solution to achieve a final molar excess (typically 5-20 equivalents) over the protein. c. Gently mix the solution. d. Add the base to the reaction mixture, followed by the palladium catalyst. The final concentration of the palladium catalyst is typically in the range of 50-200 µM. e. Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle agitation for 2-12 hours. The optimal time should be determined empirically.
-
Purification of the Bioconjugate: a. Following the incubation, cool the reaction mixture on ice. b. Remove the excess small molecule reagents and catalyst by size-exclusion chromatography (SEC) using an appropriate buffer. c. Further purification to separate unconjugated protein and different drug-to-antibody ratio (DAR) species can be achieved using hydrophobic interaction chromatography (HIC).[10]
-
Characterization: a. Confirm the identity and purity of the final bioconjugate using SDS-PAGE, mass spectrometry (to confirm the mass of the conjugate and determine the DAR), and HPLC analysis.
Quantitative Data Summary
The following table provides representative parameters for the Suzuki-Miyaura bioconjugation. Optimal conditions should be determined for each specific biomolecule and payload.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can promote aggregation, while lower concentrations may reduce reaction efficiency. |
| Boronic Acid Reagent | 5-20 molar equivalents | A molar excess drives the reaction to completion. |
| Palladium Catalyst | 50-200 µM | Higher concentrations can lead to protein degradation, while lower concentrations may result in slow kinetics. |
| Base Concentration | 10-50 mM | Sufficient base is required for the transmetalation step of the catalytic cycle. |
| Reaction Temperature | 25-42°C | Mild temperatures are necessary to maintain protein stability. |
| Reaction Time | 2-12 hours | Should be optimized to maximize conjugation efficiency while minimizing potential protein degradation. |
| pH | 7.4-8.5 | A slightly basic pH is optimal for the Suzuki-Miyaura reaction and generally compatible with most proteins. |
Mechanism of Suzuki-Miyaura Cross-Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process in organic chemistry and has been adapted for biological systems.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction in bioconjugation.
Conclusion and Future Perspectives
4-carboxy-2,6-dichlorophenylboronic acid represents a valuable addition to the bioconjugation toolkit. Its application in Suzuki-Miyaura coupling provides a robust method for constructing stable, site-specific bioconjugates. The protocols and guidelines presented herein offer a solid foundation for researchers to explore the potential of this reagent in developing next-generation antibody-drug conjugates, diagnostic probes, and other advanced biomaterials. Further investigations into the stability of this specific boronic acid under various physiological conditions and the development of new water-soluble palladium catalysts will continue to refine and expand its utility in the field.
References
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Bandyopadhyay, A., & Gao, J. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of Chemical Research, 52(10), 2847–2857. [Link]
-
Wright, Z. V., et al. (2022). Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation. Bioconjugate Chemistry, 33(12), 2245–2249. [Link]
-
Li, J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020783118. [Link]
-
Gao, J. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. William Paterson University of New Jersey. [Link]
-
Rashidian, M., et al. (2017). In Vivo Targeting Using Arylboronate/Nopoldiol Click Conjugation. Bioconjugate Chemistry, 28(7), 1854–1860. [Link]
-
Al-Zoubi, R. M. (2016). Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. University of Alberta. [Link]
-
Various Authors. (n.d.). Suzuki coupling for protein modification. ResearchGate. [Link]
-
Marques, F., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3535–3550. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Gao, J., & Bandyopadhyay, A. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]
-
Pathak, T. P., et al. (2016). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv. [Link]
-
Kumar, A., et al. (2021). Palladium-catalysed cyclisation of ynamides and propargyl tethered iodosulfonamides with boronic acids leading to benzosultams. Organic & Biomolecular Chemistry, 19(22), 4963-4972. [Link]
-
Kaur, H., et al. (2017). Palladium-mediated bioorthogonal conjugation of dual-functionalised nanoparticles and their cellular delivery. Chemical Science, 8(3), 2131–2136. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Weber, M., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society, 135(36), 13322–13325. [Link]
-
Guram, A. S., et al. (2004). A simple and practical protocol for the palladium-catalyzed cross-coupling of boronic acids with methyl iodide. Organic Letters, 6(24), 4503-4505. [Link]
-
Nie, Y., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-9. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. Journal of the American Chemical Society, 132(50), 17701-17703. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]
-
Wang, Y., et al. (2019). 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine. European Journal of Pharmaceutics and Biopharmaceutics, 144, 143-153. [Link]
-
Sung, M., et al. (2020). Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. PLOS ONE, 15(9), e0239514. [Link]
-
NJ Bio, Inc. (2025). Recent Advances in ADCs. [Link]
-
Debiopharm. (n.d.). Our Expertise in Antibody-Drug Conjugates. [Link]
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Application Note & Protocols: 4-carboxy-2,6-dichlorophenylboronic Acid as a Building Block for Metal-Organic Frameworks (MOFs)
Introduction: A Strategic Linker for Advanced MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers composed of metal ions or clusters coordinated to organic ligands.[1] Their controllable structures and high surface areas make them promising materials for applications in gas storage, catalysis, and drug delivery.[2] The rational design of MOFs with tailored properties hinges on the judicious selection of their molecular building blocks. 4-carboxy-2,6-dichlorophenylboronic acid emerges as a highly strategic organic linker for the synthesis of sophisticated MOFs. This building block offers a unique combination of a carboxylic acid for metal coordination, a boronic acid group for post-synthetic modification or sensing, and two chlorine atoms that impart specific steric and electronic properties.
The presence of the dichloro-substitution on the phenyl ring can significantly influence the resulting MOF's characteristics. The electron-withdrawing nature of chlorine can alter the electronic environment of the framework, potentially enhancing its catalytic capabilities. Furthermore, the steric bulk of the chlorine atoms can direct the coordination geometry, leading to the formation of novel framework topologies. This application note provides a comprehensive guide for researchers on the use of 4-carboxy-2,6-dichlorophenylboronic acid in MOF synthesis, detailing protocols for its preparation and the subsequent construction and characterization of a representative MOF.
Key Properties of 4-carboxy-2,6-dichlorophenylboronic Acid
A thorough understanding of the linker's properties is crucial for its effective use in MOF synthesis. The table below summarizes the key characteristics of 4-carboxy-2,6-dichlorophenylboronic acid.
| Property | Value |
| Molecular Formula | C₇H₅BCl₂O₄ |
| Molecular Weight | 234.83 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents like DMF, DMSO, and methanol. |
| Key Functional Groups | Carboxylic acid, Boronic acid, Phenyl ring, Chlorine substituents |
The dual functionality of this linker, possessing both a carboxylic acid and a boronic acid, paves the way for the creation of multifunctional MOFs. While the carboxylate typically coordinates with the metal centers to form the framework, the boronic acid moiety can remain available within the pores for post-synthetic functionalization or for the development of sensors, particularly for diol-containing molecules.[3]
Experimental Protocols
Protocol 1: Synthesis of 4-carboxy-2,6-dichlorophenylboronic acid
The synthesis of this specialized building block is a critical preliminary step. A common synthetic route involves the protection of the carboxylic acid, followed by a series of transformations to introduce the boronic acid functionality, and concluding with deprotection. A general patent for the synthesis of carboxyphenylboronic acids involves amidation, substitution, and hydrolysis.[4]
Workflow for the Synthesis of 4-carboxy-2,6-dichlorophenylboronic acid
Caption: Synthetic pathway for 4-carboxy-2,6-dichlorophenylboronic acid.
Materials:
-
3,5-dichloro-4-methylbenzoic acid
-
Protecting agent for carboxylic acid (e.g., thionyl chloride and methanol)
-
Halogenating agent (e.g., N-bromosuccinimide)
-
Oxidizing agent
-
Organolithium reagent (e.g., n-butyllithium)
-
Borate ester (e.g., triisopropyl borate)
-
Acids and bases for reaction workup and deprotection
-
Anhydrous solvents (e.g., THF)
Procedure:
-
Protection: The carboxylic acid group of 3,5-dichloro-4-methylbenzoic acid is first protected, for instance, as a methyl ester, to prevent it from interfering with subsequent reactions.
-
Halogenation: The methyl group is then halogenated, typically at the benzylic position, using a suitable halogenating agent.
-
Oxidation: The resulting benzylic halide is oxidized to an aldehyde.
-
Borylation: The aldehyde is converted to a boronic acid through a process that may involve reaction with an organolithium reagent followed by quenching with a borate ester.
-
Deprotection and Hydrolysis: The protecting group on the carboxylic acid is removed, and the borate ester is hydrolyzed to yield the final 4-carboxy-2,6-dichlorophenylboronic acid.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.
Characterization: The identity and purity of the synthesized linker should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Representative MOF (e.g., a Zn-based MOF)
This protocol outlines the solvothermal synthesis of a MOF using 4-carboxy-2,6-dichlorophenylboronic acid and a zinc salt.[5]
Workflow for MOF Synthesis and Characterization
Sources
Application Notes and Protocols for Suzuki-Miyaura Coupling with Electron-Deficient Aryl Halides
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] While the coupling of aryl bromides and iodides is often straightforward, the use of more abundant and cost-effective aryl chlorides has historically presented a significant hurdle due to the strength of the C-Cl bond.[1][3] This challenge is particularly nuanced when dealing with electron-deficient aryl halides.
Electron-withdrawing groups on the aryl halide can, in fact, facilitate the rate-determining oxidative addition step of the catalytic cycle by lowering the electron density at the carbon center.[3][4] However, significant challenges arise, particularly when both coupling partners—the aryl halide and the organoboron reagent—are electron-poor.[5][6] These scenarios can lead to sluggish or failed reactions due to slow transmetalation. This application note provides a detailed guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of Suzuki-Miyaura couplings involving electron-deficient aryl halides, with a focus on practical, field-proven protocols and the mechanistic rationale behind them.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing these reactions. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is the initial and often rate-limiting step, where the aryl halide (Ar-X) reacts with a low-valent palladium(0) complex to form a palladium(II) intermediate.[3][7] For aryl chlorides, the high bond dissociation energy of the C-Cl bond makes this step particularly challenging. However, electron-withdrawing substituents on the aryl ring can make the carbon atom more electrophilic, thereby facilitating the oxidative addition.[3][4]
-
Transmetalation: In this step, the organic group (R) is transferred from the organoboron reagent to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid or ester to form a more nucleophilic boronate species.[3][8] When both the aryl halide and the boronic acid are electron-deficient, this step can become the rate-determining factor due to the reduced nucleophilicity of the organoboron reagent.[5]
-
Reductive Elimination: This is the final step where the two organic fragments (Ar and R) are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]
Key Parameters for Success: Catalyst, Ligand, Base, and Solvent
The success of a Suzuki coupling with electron-deficient aryl halides hinges on the judicious selection of four key components.
Palladium Precatalyst
While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are among the most common and versatile precatalysts.[8] They are stable to air and moisture, making them convenient to handle. In the presence of a phosphine ligand, they are reduced in situ to the active Pd(0) species that enters the catalytic cycle.
The Ligand: The Engine of the Reaction
The ligand is arguably the most critical component for activating challenging substrates like aryl chlorides. Traditional triarylphosphine catalysts are often only effective for highly activated aryl chlorides, such as heteroaryl chlorides.[2] For a broader range of electron-deficient aryl chlorides, modern, specially designed ligands are required.
-
Bulky, Electron-Rich Phosphines: This class of ligands has revolutionized the field. The high electron density on the phosphorus atom facilitates the oxidative addition of the C-Cl bond to the palladium center.[3][9] The steric bulk of these ligands promotes the formation of a monoligated palladium species, which is highly reactive, and also accelerates the final reductive elimination step.[10] Prominent examples include the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) and trialkylphosphines like P(t-Bu)₃.[8][9][10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for Suzuki couplings of aryl chlorides. They form very stable bonds with palladium and are strong electron donors, making them excellent for promoting oxidative addition.[1]
Figure 2: Decision workflow for ligand selection.
The Base: Activating the Boron Reagent
The base plays a crucial role in the transmetalation step. Its function is to form a more nucleophilic "ate" complex with the organoboron reagent, which facilitates the transfer of the organic group to the palladium center.[8] The choice of base can significantly impact reaction efficiency and must be matched to the substrates and solvent.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium hydroxide (NaOH) are commonly used. K₃PO₄ is often a good choice for challenging couplings as it is a strong base that can be effective even with sterically hindered or electron-poor boronic acids.[10]
-
Fluoride Sources: Bases like potassium fluoride (KF) can be used, particularly when base-sensitive functional groups are present in the substrates.[8]
The Solvent: More Than Just a Medium
The solvent not only dissolves the reagents but can also have a profound electronic and coordinating effect on the catalytic species.
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are widely used. They are generally effective for a broad range of substrates.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) can be beneficial, especially when dealing with electron-poor coupling partners, as they can help to stabilize charged intermediates in the catalytic cycle.[11][12]
-
Aqueous/Alcoholic Systems: The use of water or alcohols as a co-solvent can be highly advantageous. Aqueous conditions have been shown to be particularly efficient for the coupling of heteroaryl chlorides.[13][14] The presence of water can accelerate the reaction, sometimes by promoting the formation of hydroxo-palladium species that are highly active in transmetalation.
Protocols: Field-Proven Methodologies
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of electron-deficient aryl halides. Safety Note: Always conduct reactions in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE). Solvents should be properly degassed to prevent oxidation of the Pd(0) catalyst.
Protocol 1: General Procedure for Coupling of Electron-Deficient Aryl Chlorides with Arylboronic Acids
This protocol is adapted from methodologies developed for challenging aryl chloride couplings using bulky biarylphosphine ligands.[9][10][15]
Reagents & Equipment:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Electron-deficient aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (0.01-0.02 mmol, 1-2 mol%), the SPhos ligand (0.02-0.04 mmol, L:Pd ratio of 2:1), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Aqueous Conditions for Heteroaryl Chloride Coupling
This protocol is particularly effective for nitrogen-containing heteroaryl chlorides, where aqueous conditions can be beneficial.[13][14]
Reagents & Equipment:
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄) or Pd(OAc)₂
-
cBRIDP (a specific phosphine ligand, or alternatively SPhos)
-
Heteroaryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (3.2 mmol)
-
Solvent system: n-Butanol (5 mL) and Water (2 mL), both degassed
-
Reaction vial with a screw cap and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vial, combine the palladium source (0.01 mmol, 1 mol%), the ligand (0.02 mmol), the heteroaryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and K₂CO₃ (3.2 mmol).
-
Add the degassed n-butanol (5 mL) and degassed water (2 mL).
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the biphasic mixture vigorously for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Data Summary and Comparison
The choice of catalyst system and conditions is highly substrate-dependent. The table below summarizes typical conditions for various classes of electron-deficient aryl halides.
| Aryl Halide Substrate | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield | Reference |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (1%) / SPhos (2%) | K₃PO₄ (2.0) | Dioxane | 100 | >95% | [9][10] |
| 2-Chloropyridine | Pd(OAc)₂ (2%) / P(t-Bu)₃ (4%) | K₃PO₄ (2.0) | t-Amyl alcohol | 100 | 80-90% | [15] |
| Polychlorinated Aromatic | Pd(OAc)₂ (5%) / SPhos (10%) | K₂CO₃ (3.0 per Cl) | Water/Acetonitrile | 37 | 70-85% | [13] |
| 4-Chloroacetophenone | Na₂PdCl₄ (1%) / Ligand (2%) | K₂CO₃ (3.2) | n-Butanol/Water | 100 | ~95% | [14] |
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of electron-deficient aryl halides, particularly aryl chlorides, has transitioned from a significant challenge to a routine and reliable transformation. This advancement is a direct result of the development of sophisticated palladium catalysts featuring bulky, electron-rich ligands. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent functional group tolerance. The protocols outlined in this application note provide a robust starting point for the synthesis of complex biaryl structures, which are critical motifs in pharmaceuticals, agrochemicals, and materials science. Future developments will likely focus on further reducing catalyst loadings, expanding the scope to even more challenging substrates, and developing more sustainable, ligand-free, or base-free conditions.[16][17]
References
- Dai, C., & Fu, G. C. (2001). The First General Protocol for Accomplishing Negishi Couplings of Unactivated and Electron-Rich Aryl Chlorides.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
-
Coombs, J. R., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Medicinal Chemistry, 12(9), 1546-1551. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Smalley, A. P., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 83(24), 15133–15140. Available at: [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Request PDF. Retrieved from [Link]
- Eckhardt, M., & Lukes, V. (2006). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 71(23), 8873–8876.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(46), 15078–15087.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 13172–13173.
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735–1745.
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Zhang, Y., & Dai, M. (2017). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Tetrahedron Letters, 58(3), 235–238. Available at: [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(46), 16904–16914. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]
- Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872–1875.
-
ResearchGate. (n.d.). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Request PDF. Retrieved from [Link]
-
YouTube. (2021). Oxidative addition and Reductive elimination. Retrieved from [Link]
-
Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Request PDF. Retrieved from [Link]
-
YouTube. (2024). Oxidative Addition and Reductive Elimination. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]
- American Chemical Society. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. The Journal of Organic Chemistry.
-
Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 131(14), 5030–5031. Available at: [Link]
Sources
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- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sensor Development Using 4-carboxy-2,6-dichlorophenylboronic acid
Introduction: Leveraging the Unique Properties of 4-carboxy-2,6-dichlorophenylboronic acid for Advanced Sensor Design
The field of molecular sensing has seen significant advancements with the use of phenylboronic acids as versatile recognition motifs, particularly for diol-containing analytes such as saccharides. The reversible covalent interaction between the boronic acid moiety and the cis-diol groups of sugars forms the basis of this sensing mechanism. This interaction modulates the electronic properties of the boronic acid, which, when coupled with a signal transducer like a fluorophore, results in a detectable change in signal output.
This guide focuses on the application of a particularly interesting building block for sensor development: 4-carboxy-2,6-dichlorophenylboronic acid . The strategic placement of two chlorine atoms ortho to the boronic acid group significantly lowers its pKa. This is a critical feature for sensor design as it allows for efficient binding to saccharides at physiological pH (around 7.4). The carboxylic acid group at the para position provides a convenient handle for covalent attachment to a variety of signaling platforms, including fluorophores, chromophores, or solid supports, through well-established amide coupling chemistries.
These application notes will provide a comprehensive overview of the principles, a detailed protocol for the synthesis of a fluorescent saccharide sensor, its characterization, and its application.
Underlying Principles of Sensing with 4-carboxy-2,6-dichlorophenylboronic acid
The core of the sensing mechanism lies in the reversible formation of a cyclic boronate ester between the boronic acid and a cis-diol of a saccharide. This interaction is governed by several key factors:
-
pKa of the Boronic Acid: The Lewis acidity of the boron atom is crucial for its interaction with diols. Electron-withdrawing groups, such as the two chlorine atoms in 4-carboxy-2,6-dichlorophenylboronic acid, lower the pKa of the boronic acid, making it a stronger Lewis acid. This enhanced acidity facilitates the formation of the boronate ester at neutral pH, which is essential for biological applications.
-
Saccharide Structure: The affinity of the boronic acid for different saccharides varies depending on the stereochemistry and arrangement of the hydroxyl groups. For instance, fructose, which has a higher population of the furanose form with cis-diols, generally exhibits a stronger binding affinity to phenylboronic acids compared to glucose.
-
Signaling Transduction: The binding event is translated into a measurable signal. In the context of fluorescent sensors, common mechanisms include:
-
Photoinduced Electron Transfer (PET): In a PET sensor, the boronic acid receptor is often linked to a fluorophore through a spacer. In the unbound state, electron transfer from an electron-rich part of the molecule (often a tertiary amine) to the excited fluorophore quenches the fluorescence. Upon saccharide binding, the electronic properties of the boronic acid are altered, inhibiting PET and leading to an increase in fluorescence intensity.
-
Intramolecular Charge Transfer (ICT): In ICT sensors, the boronic acid acts as an electron-withdrawing group. Binding to a saccharide alters the electron density around the boron atom, which in turn modulates the ICT character of the fluorophore, leading to a change in emission wavelength or intensity.
-
Experimental Section: Synthesis and Characterization of a Fluorescent Saccharide Sensor
This section details the synthesis of a model fluorescent sensor by coupling 4-carboxy-2,6-dichlorophenylboronic acid with an amine-containing fluorophore, 4-(2-aminoethyl)aniline, followed by dansylation to yield a highly fluorescent sensor molecule.
Materials and Reagents
-
4-carboxy-2,6-dichlorophenylboronic acid
-
4-(2-aminoethyl)aniline
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dansyl chloride
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
D-Glucose, D-Fructose, D-Galactose, D-Mannose
-
Silica gel for column chromatography
Synthesis Protocol
Step 1: Amide Coupling of 4-carboxy-2,6-dichlorophenylboronic acid with 4-(2-aminoethyl)aniline
This step involves the formation of an amide bond between the carboxylic acid of the boronic acid derivative and the primary amine of the linker molecule. EDC/NHS chemistry is a reliable method for this transformation.
-
Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxy-2,6-dichlorophenylboronic acid (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid, forming an NHS ester.
-
Coupling Reaction: In a separate flask, dissolve 4-(2-aminoethyl)aniline (1 equivalent) in anhydrous DMF.
-
Slowly add the solution of the activated boronic acid to the amine solution.
-
Add triethylamine (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the amide-linked intermediate.
-
Step 2: Dansylation of the Amine-Linked Intermediate
The secondary amine of the linker is then reacted with dansyl chloride to introduce the fluorescent reporter group.
-
Dissolve the purified product from Step 1 (1 equivalent) in anhydrous DCM.
-
Add triethylamine (2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dansyl chloride (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by silica gel column chromatography to yield the fluorescent sensor.
-
Characterization of the Fluorescent Sensor
1. Spectroscopic Analysis:
-
UV-Vis Spectroscopy: Record the absorption spectrum of the sensor in PBS (pH 7.4) to determine the optimal excitation wavelength.
-
Fluorescence Spectroscopy:
-
Record the emission spectrum of the sensor in PBS (pH 7.4) upon excitation at the determined wavelength.
-
Determine the quantum yield of the sensor using a standard fluorophore (e.g., quinine sulfate) as a reference.
-
2. Saccharide Binding Studies:
-
Fluorescence Titration:
-
Prepare a stock solution of the sensor in PBS (pH 7.4).
-
Prepare stock solutions of various saccharides (e.g., glucose, fructose, galactose, mannose) in the same buffer.
-
Titrate the sensor solution with increasing concentrations of each saccharide and record the fluorescence emission spectrum after each addition.
-
Plot the change in fluorescence intensity as a function of saccharide concentration.
-
-
Determination of Binding Constants (Ka):
-
The association constant (Ka) for the sensor-saccharide complex can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.
-
3. Selectivity and Sensitivity:
-
Selectivity: Compare the fluorescence response of the sensor to different saccharides at the same concentration to assess its selectivity.
-
Sensitivity: Determine the limit of detection (LOD) for the target saccharide, typically calculated as 3 times the standard deviation of the blank signal divided by the slope of the linear portion of the calibration curve.
Data Presentation and Analysis
The quantitative data obtained from the characterization experiments should be summarized for clear interpretation and comparison.
Table 1: Photophysical and Binding Properties of the Dansylated 4-carboxy-2,6-dichlorophenylboronic acid Sensor
| Parameter | Value |
| Excitation Wavelength (λex) | TBD |
| Emission Wavelength (λem) | TBD |
| Quantum Yield (Φ) | TBD |
| Binding Constant (Ka) for Glucose | TBD |
| Binding Constant (Ka) for Fructose | TBD |
| Binding Constant (Ka) for Galactose | TBD |
| Limit of Detection (LOD) for Glucose | TBD |
Note: TBD (To Be Determined) values are placeholders and should be replaced with experimentally obtained data.
Visualizations
Diagram 1: Sensing Mechanism
The following diagram illustrates the proposed photoinduced electron transfer (PET) mechanism for the fluorescent sensor.
Caption: Proposed PET sensing mechanism for the saccharide sensor.
Diagram 2: Experimental Workflow
This diagram outlines the key steps in the synthesis and characterization of the fluorescent sensor.
Application Notes & Protocols: 4-carboxy-2,6-dichlorophenylboronic acid for Sialic Acid-Targeted Drug Delivery Systems
Introduction
The selective delivery of therapeutic agents to cancer cells remains a paramount challenge in oncology. A promising strategy involves targeting unique features of the tumor microenvironment and cancer cell surfaces. Aberrant glycosylation is a hallmark of cancer, with many tumor cells exhibiting overexpression of sialic acid residues on their surface glycoproteins and glycolipids.[1][2] This "hypersialylation" is implicated in tumor progression, metastasis, and immune evasion, making it an attractive target for therapeutic intervention.[2][3]
Boronic acids have emerged as powerful tools in this context due to their unique ability to form reversible covalent bonds (boronate esters) with cis-diol-containing molecules, such as sialic acids. 4-carboxy-2,6-dichlorophenylboronic acid (CDBA) is a rationally designed targeting ligand engineered for enhanced efficacy. The electron-withdrawing chloro substituents lower the boronic acid's pKa, promoting stronger binding to sialic acid diols at physiological pH (7.4). The carboxylic acid moiety serves as a versatile chemical handle for conjugation to various drug delivery platforms, including nanoparticles, polymers, and liposomes.
This document provides a comprehensive guide to the principles and protocols for utilizing 4-carboxy-2,6-dichlorophenylboronic acid in the development of sialic acid-targeted, pH-responsive drug delivery systems.
Section 1: Principle of Operation
The Chemistry of Sialic Acid Targeting
The targeting mechanism is predicated on the reversible interaction between the boronic acid group of CDBA and the cis-diol groups present on sialic acid. Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The tetrahedral form is required for stable boronate ester formation with diols. The pKa of the boronic acid dictates the pH at which this equilibrium favors the active tetrahedral state.
Standard phenylboronic acids have a pKa of ~8.6, meaning only a small fraction is active at physiological pH 7.4. The two electron-withdrawing chlorine atoms on the CDBA ring significantly lower the pKa, shifting the equilibrium towards the diol-reactive tetrahedral form and enhancing binding affinity to sialic acids on the cancer cell surface.
pH-Responsive Drug Release
The boronate ester bond is inherently pH-sensitive. While stable at the slightly alkaline pH of blood and healthy tissue (~7.4), the bond is readily hydrolyzed in acidic environments.[4][5] This property is exploited for triggered drug release. Once a CDBA-functionalized nanoparticle is internalized by a cancer cell via endocytosis, it is trafficked into endosomes and lysosomes, where the pH drops to 5.0-6.5. This acidic environment destabilizes the boronate ester linkage, cleaving the nanoparticle from the sialic acid receptor. If the drug is linked via a pH-sensitive linker or the nanoparticle itself is designed to disassemble at low pH, this process facilitates the release of the therapeutic payload directly inside the target cell, enhancing efficacy and reducing systemic toxicity.[4][6]
Section 2: Application Workflow
The development of a CDBA-targeted drug delivery system (DDS) follows a logical progression from ligand conjugation to in vitro validation. The workflow ensures a systematic approach to creating and testing a functional, targeted nanomedicine.
Section 3: Experimental Protocols
Physicochemical Properties of CDBA
Before beginning experimental work, it is crucial to understand the properties of the targeting ligand.
| Property | Value | Source |
| Chemical Name | 4-carboxy-2,6-dichlorophenylboronic acid | - |
| CAS Number | 1451392-97-4 | [7] |
| Molecular Formula | C₇H₅BCl₂O₄ | [7] |
| Molecular Weight | 249.83 g/mol | [7] |
| Appearance | White to off-white powder | [8] |
Note: Data for the exact 2,6-dichloro isomer is limited. Properties are often inferred from closely related structures like 4-carboxy-2-chlorophenylboronic acid (MW: 200.38 g/mol ).[8][9]
Protocol 1: Functionalization of Amine-Coated Nanoparticles with CDBA
This protocol describes the covalent attachment of CDBA to an amine-functionalized nanoparticle (NP-NH₂) surface using the two-step carbodiimide (EDC/Sulfo-NHS) crosslinking reaction. This method minimizes NP aggregation by activating the CDBA carboxylic acid first before introducing it to the nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (e.g., polymeric micelles, liposomes, silica NPs)
-
4-carboxy-2,6-dichlorophenylboronic acid (CDBA)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine
-
Purification system (e.g., dialysis cassette with appropriate MWCO, magnetic separator, or centrifuge for pelleting)
Procedure:
-
CDBA Activation:
-
Dissolve CDBA in a minimal amount of DMSO, then dilute into Activation Buffer to a final concentration of 5 mg/mL.
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in ice-cold Activation Buffer immediately before use. Causality: EDC is susceptible to hydrolysis, so fresh solutions are critical for high reaction efficiency. Sulfo-NHS creates a more stable, amine-reactive intermediate than EDC alone, improving coupling yields in aqueous solutions.[10]
-
Add EDC and Sulfo-NHS solutions to the CDBA solution. A typical molar ratio is 1:2:2 (CDBA:EDC:Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the Sulfo-NHS ester of CDBA.
-
-
Nanoparticle Conjugation:
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer (PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Add the activated CDBA solution to the nanoparticle dispersion. The volume added should correspond to a 10-50 fold molar excess of CDBA relative to the estimated amine groups on the nanoparticle surface.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with continuous, gentle rotation. Causality: The reaction with primary amines is most efficient at pH 7-8. The overnight incubation at 4°C can improve stability for sensitive biomolecules or nanoparticles.[11]
-
-
Quenching and Purification:
-
Quench any unreacted Sulfo-NHS esters by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes. Causality: Quenching deactivates remaining reactive sites, preventing non-specific crosslinking or aggregation during storage.[10]
-
Purify the CDBA-functionalized nanoparticles from excess reagents and byproducts. For nanoparticles >20 kDa, dialysis against PBS (pH 7.4) for 24-48 hours with several buffer changes is highly effective.
-
Protocol 2: Characterization of CDBA-Functionalized Nanoparticles
Characterization is essential to confirm successful conjugation and assess the quality of the nanoparticles.
Methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the covalent attachment of CDBA.
-
Procedure: Acquire spectra of the initial amine-NPs, free CDBA, and the final CDBA-NPs.
-
Expected Result: The spectrum for CDBA-NPs should show new characteristic peaks corresponding to the CDBA molecule (e.g., aromatic C=C stretching) and the appearance of an amide bond (~1650 cm⁻¹), confirming successful conjugation.[12][13]
-
-
Dynamic Light Scattering (DLS):
-
Purpose: To measure hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
-
Procedure: Measure samples of unmodified NPs and CDBA-NPs dispersed in 10 mM NaCl or PBS.
-
Expected Result: A slight increase in hydrodynamic diameter is expected post-conjugation. The zeta potential should shift, typically becoming more negative due to the anionic boronate group at pH 7.4, providing strong evidence of surface modification.
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To visualize nanoparticle morphology and size.
-
Procedure: Deposit a dilute dispersion of nanoparticles onto a TEM grid and allow it to dry before imaging.
-
Expected Result: TEM will confirm that the nanoparticles have maintained their morphology (e.g., spherical) and have not aggregated after the conjugation process.[12][14]
-
Table of Expected Characterization Results:
| Parameter | Unmodified NP-NH₂ | CDBA-NP (Expected) | Rationale for Change |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 7 | Addition of CDBA layer to the surface. |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Should remain low, indicating a monodisperse population. |
| Zeta Potential (mV) at pH 7.4 | +25 ± 3 | -15 ± 4 | The positive charge of amines is shielded, and the anionic tetrahedral boronate becomes dominant. |
Protocol 3: In Vitro Cell Targeting and Cytotoxicity Assay
This protocol uses the MTT assay to evaluate the targeting efficacy and cytotoxic effect of a drug-loaded CDBA-NP formulation on cancer cells with high versus low sialic acid expression.
Materials:
-
Drug-loaded CDBA-NPs and non-targeted (unmodified) drug-loaded NPs.
-
High sialic acid-expressing cancer cell line (e.g., MDA-MB-231 breast cancer).
-
Low sialic acid-expressing cell line (used as a control).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of free drug, drug-loaded CDBA-NPs, and drug-loaded non-targeted NPs in fresh culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells with untreated cells as a control for 100% viability.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours. Causality: Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[15][16]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells: Viability (%) = (Abs_sample / Abs_control) * 100.
-
Plot viability against drug concentration and determine the IC₅₀ (the concentration of drug that inhibits 50% of cell growth). A significantly lower IC₅₀ for CDBA-NPs in high sialic acid-expressing cells compared to non-targeted NPs indicates successful targeting.
-
Section 4: Data Interpretation & Troubleshooting
-
Low Conjugation Efficiency: If FTIR or DLS shows minimal change, verify the activity of your EDC/Sulfo-NHS reagents. They are moisture-sensitive and should be stored in a desiccator and used immediately after dissolving. Also, ensure the pH of the activation and coupling steps are correct.
-
Nanoparticle Aggregation: If DLS shows a large increase in size and PDI after conjugation, aggregation may have occurred. Ensure thorough purification to remove excess EDC, which can cause particle crosslinking.[17] Consider using a higher molar excess of CDBA or optimizing nanoparticle concentration.
-
No Targeting Effect: If the IC₅₀ of CDBA-NPs is similar to non-targeted NPs, confirm the sialic acid expression level of your target cell line (e.g., via flow cytometry with a sialic acid-binding lectin). Also, ensure the drug loading and release kinetics are comparable between the two formulations.
Conclusion
4-carboxy-2,6-dichlorophenylboronic acid is a highly effective targeting ligand for developing advanced drug delivery systems aimed at sialic acid-overexpressing cancers. Its rationally designed structure provides strong, pH-sensitive binding at physiological conditions, while the carboxyl handle allows for straightforward conjugation to a wide variety of nanocarriers. By following the detailed protocols for synthesis, characterization, and in vitro evaluation outlined in this guide, researchers can successfully create and validate targeted nanomedicines with the potential for enhanced therapeutic efficacy and reduced off-target toxicity.
References
-
Sun, L., Zhang, X., An, J., Su, C., Guo, Q., & Li, C. (2014). Boronate ester bond-based core–shell nanocarriers with pH response for anticancer drug delivery. RSC Advances, 4(39), 20208–20215. [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Polymer Source. [Link]
-
Büll, C., Stoel, M. A., den Brok, M. H., & Adema, G. J. (2021). Aberrant Sialylation in Cancer: Therapeutic Opportunities. Molecules, 26(1), 124. [Link]
-
Videira, P. A., & Peixoto, A. (2021). Aberrant Sialylation in Cancer: Biomarker and Potential Target for Therapeutic Intervention? International Journal of Molecular Sciences, 22(16), 8821. [Link]
-
Pikula, S., & RBL, L. (2022). Cell Membrane Sialome: Sialic Acids as Therapeutic Targets and Regulators of Drug Resistance in Human Cancer Management. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]
-
Various Authors. (2018). What are the surface characterization techniques for functionalized nanoparticles? ResearchGate. [Link]
-
Wang, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Molecules, 28(11), 4461. [Link]
-
The Relationship between Tumor Sialic Acids and Neoplasm Metastasis and as a Drug Target. (2012). Journal of Drug Metabolism & Toxicology. [Link]
-
Various Authors. (2014). How can I characterize functionalized nano-particles to determine how many functionalities are bound to the particle surface? ResearchGate. [Link]
-
Cell Sensitivity Assays: The MTT Assay. (2018). ResearchGate. [Link]
-
Multidirectional involvement of sialic acid overexpression in cancer... (2022). ResearchGate. [Link]
-
Wang, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. PubMed. [Link]
-
Characterization of Nanomaterials/Nanoparticles. (2015). Pocket Dentistry. [Link]
-
MTT (Assay protocol). (2023). protocols.io. [Link]
-
Hegazy, M., et al. (2019). Engineered borate ester conjugated protein-polymer nanoconjugates for pH-responsive drug delivery. ResearchGate. [Link]
-
Guide to Nanoparticle Characterization Techniques. (2023). Delong America. [Link]
-
Boronate ester bond-based core–shell nanocarriers with pH response for anticancer drug delivery. (2014). Sci-Hub. [Link]
-
Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2024). MDPI. [Link]
-
Amide coupling Protocol for Amino PEG. (2024). AxisPharm. [Link]
-
4-Carboxyphenylboronic Acid. (n.d.). PubChem. [Link]
- Preparation method of p-carboxyphenylboronic acid. (2014).
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- 1. mdpi.com [mdpi.com]
- 2. Aberrant Sialylation in Cancer: Biomarker and Potential Target for Therapeutic Intervention? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Membrane Sialome: Sialic Acids as Therapeutic Targets and Regulators of Drug Resistance in Human Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronate ester bond-based core–shell nanocarriers with pH response for anticancer drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Carboxy-2,6-dichlorophenylboronic acid | 1451392-97-4 [chemicalbook.com]
- 8. 4-Carboxy-2-chlorophenylboronic Acid (contains varying amo… [cymitquimica.com]
- 9. CAS 851335-09-6 | 4-Carboxy-2-chlorophenylboronic acid - Synblock [synblock.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
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- 13. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles [mdpi.com]
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- 17. echemi.com [echemi.com]
Application Note: Functionalization of Polymers with 4-carboxy-2,6-dichlorophenylboronic Acid for Advanced Drug Delivery and Sensing Platforms
Introduction: Harnessing the Unique Properties of a Substituted Arylboronic Acid
The functionalization of polymers with boronic acids has emerged as a powerful strategy for the development of intelligent materials for biomedical applications. These materials are capable of forming reversible covalent bonds with diol-containing molecules, such as sugars, glycoproteins, and certain drugs, making them highly valuable for targeted drug delivery, continuous glucose sensing, and self-healing hydrogels.[1][2][3] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the functionalization of polymers with a specific, highly versatile boronic acid derivative: 4-carboxy-2,6-dichlorophenylboronic acid.
The choice of 4-carboxy-2,6-dichlorophenylboronic acid is predicated on the unique combination of its functional groups. The boronic acid moiety serves as the reactive site for diol binding. The carboxylic acid group provides a convenient handle for conjugation to polymers via amide bond formation, a robust and well-established reaction in polymer chemistry. Furthermore, the two chlorine atoms in the ortho positions to the boronic acid group significantly influence its electronic properties. These electron-withdrawing groups are expected to lower the pKa of the boronic acid, enabling it to form stable boronate esters at physiological pH, a critical feature for many biological applications.[3][4]
This guide will provide a comprehensive overview of the synthetic strategies, detailed experimental protocols, characterization methods, and potential applications of polymers functionalized with 4-carboxy-2,6-dichlorophenylboronic acid.
Strategic Considerations for Polymer Functionalization
The successful functionalization of a polymer with 4-carboxy-2,6-dichlorophenylboronic acid hinges on the selection of a suitable polymer backbone and an appropriate conjugation strategy.
1. Polymer Selection:
The polymer backbone should possess functional groups that are amenable to reaction with the carboxylic acid of the boronic acid derivative. Common choices include:
-
Amine-functionalized polymers: Polymers such as poly(L-lysine), polyethyleneimine (PEI), or chitosan possess primary amine groups that can readily form amide bonds.
-
Hydroxyl-functionalized polymers: Polymers like polyvinyl alcohol (PVA) or dextran can be activated to react with carboxylic acids, though this often requires additional coupling agents.
-
Pre-activated polymers: Polymers containing N-hydroxysuccinimide (NHS) esters are highly reactive towards amines and offer a straightforward route to functionalization.[5]
2. Conjugation Chemistry:
The most common and efficient method for coupling a carboxylic acid to a primary amine is through the use of carbodiimide coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS). This two-step, one-pot reaction proceeds through a highly reactive NHS-ester intermediate, which then reacts with the amine to form a stable amide bond.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the functionalization of an amine-containing polymer with 4-carboxy-2,6-dichlorophenylboronic acid using EDC/NHS chemistry.
Materials:
-
Amine-functionalized polymer (e.g., poly(allylamine), poly(L-lysine))
-
4-carboxy-2,6-dichlorophenylboronic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Deionized water
-
Lyophilizer
Protocol: Amide Coupling via EDC/NHS Chemistry
-
Activation of 4-carboxy-2,6-dichlorophenylboronic acid:
-
Dissolve 4-carboxy-2,6-dichlorophenylboronic acid (1.2 equivalents relative to the amine groups on the polymer) in anhydrous DMF in a round-bottom flask.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to form the NHS-ester intermediate.
-
-
Conjugation to the Polymer:
-
In a separate flask, dissolve the amine-functionalized polymer (1 equivalent of amine groups) in anhydrous DMF.
-
Slowly add the activated boronic acid solution to the polymer solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for 24-48 hours.
-
-
Purification:
-
Quench the reaction by adding a small amount of deionized water.
-
Transfer the reaction mixture to a dialysis tube of an appropriate molecular weight cutoff.
-
Dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted starting materials and coupling agents.
-
Freeze-dry the purified polymer solution to obtain the final functionalized polymer as a solid.
-
Table 1: Example Reagent Quantities for a Trial Reaction
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Mass (mg) |
| Poly(allylamine) (assuming 1 mmol of amine) | - | 1.0 | - |
| 4-carboxy-2,6-dichlorophenylboronic acid | 248.84 | 1.2 | 298.6 |
| EDC | 191.70 | 1.2 | 230.0 |
| NHS | 115.09 | 1.2 | 138.1 |
Characterization of the Functionalized Polymer
Thorough characterization is essential to confirm the successful conjugation and to determine the degree of functionalization.
1. Spectroscopic Analysis:
-
¹H NMR Spectroscopy: This is a powerful tool to confirm the presence of the aromatic protons from the boronic acid moiety in the final polymer. The degree of functionalization can be estimated by comparing the integration of the aromatic proton signals to that of a characteristic proton signal from the polymer backbone.
-
FTIR Spectroscopy: The appearance of a new amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹) and the disappearance of the carboxylic acid C=O stretch (around 1700 cm⁻¹) can confirm the formation of the amide bond.
2. Chromatographic Analysis:
-
Gel Permeation Chromatography (GPC): GPC can be used to confirm that the molecular weight of the polymer has increased after functionalization and to assess the polydispersity of the final product.
Visualizing the Workflow
The following diagram illustrates the key steps in the functionalization process.
Caption: Workflow for polymer functionalization.
Applications in Drug Delivery and Sensing
The unique properties of polymers functionalized with 4-carboxy-2,6-dichlorophenylboronic acid open up a range of exciting applications.
1. pH-Responsive Drug Delivery:
The boronate ester bond is reversible and its stability is pH-dependent.[1] In acidic environments, such as those found in tumor microenvironments or within endosomes, the boronate ester bond can be cleaved, triggering the release of a diol-containing drug. This provides a mechanism for targeted and controlled drug release.
2. Glucose-Responsive Insulin Delivery:
These functionalized polymers can be used to develop "smart" insulin delivery systems.[3] In the presence of high glucose concentrations, glucose will competitively bind to the boronic acid moieties, displacing insulin that is conjugated to the polymer via a diol linker. This leads to a self-regulated release of insulin in response to blood glucose levels.
3. Glycoprotein Sensing and Capture:
The ability of boronic acids to bind to the sugar moieties of glycoproteins makes these functionalized polymers suitable for the development of biosensors or for the selective capture and purification of glycoproteins.
Mechanism of Diol Binding
The core functionality of these polymers lies in the reversible formation of a boronate ester with a diol.
Caption: Reversible boronate ester formation.
Conclusion
The functionalization of polymers with 4-carboxy-2,6-dichlorophenylboronic acid offers a versatile platform for the creation of advanced materials with tunable properties. The combination of a diol-binding boronic acid, a versatile carboxylic acid handle, and the electron-withdrawing chloro-substituents provides a unique set of features for applications in drug delivery, diagnostics, and biomaterials science. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of these promising materials.
References
- Development of phenylboronic acid-functionalized nanoparticles for emodin delivery.
- Boronic acid functionalized polymers and hydrogels for biomedical applic
- Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels.
- Synthesis and Applications of Boronic Acid-Containing Polymers:
- Synthesis and Applications of Boronic Acid-Containing Polymers: From M
- Conjugated polymers with precisely-controlled heterobisfunc. OSTI.GOV.
- Functionalization of Supramolecular Polymers by Dynamic Covalent Boroxine Chemistry.
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
- Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels.
- Biomedical applications of boronic acid polymers.
- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Royal Society of Chemistry.
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.
Sources
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- 4. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-carboxy-2,6-dichlorophenylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance. However, its efficiency can be severely hampered by substrates bearing challenging structural features. 4-carboxy-2,6-dichlorophenylboronic acid is a prime example of such a substrate, frequently employed in the synthesis of pharmaceuticals and advanced materials. Researchers often encounter significant difficulties arising from a combination of steric hindrance, electronic deactivation, and potential interference from the carboxylic acid moiety.
This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to enable researchers to successfully utilize this valuable but challenging building block.
Section 1: Understanding the Core Challenges
The difficulties in using 4-carboxy-2,6-dichlorophenylboronic acid are not random; they are a direct consequence of its molecular architecture. A clear understanding of these underlying factors is critical for rational troubleshooting.
-
Extreme Steric Hindrance: The two chlorine atoms positioned ortho to the boronic acid group create a formidable steric shield. This bulkiness impedes the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle, dramatically slowing down the reaction rate.[1][2][3] Efficient catalysts for this substrate require ligands that are both bulky enough to promote reductive elimination and create a coordinatively unsaturated palladium center, yet not so bulky that they prevent the hindered boronic acid from accessing it.
-
Electronic Deactivation: The two chlorine atoms and the carboxylic acid group are strongly electron-withdrawing. This electronic deficiency on the aromatic ring makes the boronic acid less nucleophilic, further slowing the transmetalation step.[4][5] This effect is compounded when the coupling partner is an electron-poor aryl chloride, making the oxidative addition step similarly challenging.[1][2]
-
The Carboxylic Acid Moiety: The -COOH group introduces several complications:
-
Acidity: The acidic proton can react with the base required for the reaction, altering the effective stoichiometry and pH of the mixture. This can influence the formation of the active boronate species.[6][7]
-
Competing Coordination: The carboxylate anion, formed under basic conditions, can potentially coordinate to the palladium center, leading to catalyst inhibition.
-
Side Reactions: Under harsh thermal conditions, decarboxylation can occur, leading to the formation of 1,3-dichlorobenzene-derived byproducts.[8]
-
-
Protodeboronation: This is a common and often significant side reaction where the C-B bond is cleaved and replaced by a C-H bond.[9] Electron-deficient arylboronic acids, such as the one , are particularly susceptible to this undesired pathway, especially in the presence of water and base under thermal stress.[4][10]
Section 2: Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format, providing probable causes and actionable solutions.
Q1: My reaction shows low or no conversion of starting materials, even after prolonged heating. What are the primary causes?
A1: This is the most common failure mode and typically points to an issue with one of the three key steps in the catalytic cycle.
-
Probable Cause 1: Inefficient Oxidative Addition. If your coupling partner is an unreactive aryl chloride (especially an electron-rich or hindered one), the initial oxidative addition to the Pd(0) species may be the rate-limiting step.[11]
-
Solution 1: Enhance Catalyst Activity.
-
Switch to a more active catalyst system specifically designed for aryl chlorides. Modern palladacycle precatalysts or catalysts incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are essential.[2][12] These ligands promote the formation of the active, low-coordinate Pd(0) species necessary for cleaving the strong C-Cl bond.[2]
-
Ensure your palladium source is active. Pd(OAc)₂ can be effective but requires in-situ reduction, while Pd(PPh₃)₄ can degrade upon storage.[13][14] Using a well-defined, air-stable precatalyst can provide more consistent results.[15]
-
-
Probable Cause 2: Stalled Transmetalation. Due to the steric and electronic factors discussed above, this is a highly likely bottleneck. The boronic acid is not being transferred to the palladium center effectively.
-
Solution 2: Optimize Base and Solvent Conditions.
-
The base is not just a spectator; its role is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[6][7][16][17] For hindered substrates, a stronger base may be required. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[18]
-
The choice of solvent is critical. Aprotic polar solvents like dioxane, THF, or DME, often with a small amount of water, are standard. The water can aid in dissolving the base and facilitating boronate formation.[13][18] For extremely difficult couplings, anhydrous conditions with a finely powdered, dry base might be necessary to minimize protodeboronation.[12]
-
Q2: My mass spectrometry analysis shows a significant amount of 2,6-dichlorobenzoic acid, but little to no desired product. What is happening?
A2: This indicates that protodeboronation is the dominant reaction pathway. The boronic acid is being consumed before it can participate in the cross-coupling.
-
Probable Cause: The combination of base, solvent (especially water), and temperature is favoring the protonolysis of the C-B bond over transmetalation. Electron-deficient boronic acids are particularly prone to this side reaction.[4][9]
-
Solutions:
-
Minimize Water: Reduce the amount of water in the reaction or switch to a completely anhydrous solvent system (e.g., dry toluene or dioxane). If using a hydrated base like K₃PO₄·H₂O, consider its water content.
-
Use a Milder Base: A very strong base can accelerate protodeboronation. If you are using Cs₂CO₃, consider switching to K₃PO₄. The goal is to find a base strong enough to promote transmetalation but not so aggressive that it favors the side reaction.[6][7]
-
Lower Reaction Temperature: High temperatures accelerate all reactions, including protodeboronation. If possible, use a more active catalyst system that allows the reaction to proceed at a lower temperature (e.g., 80 °C instead of 110 °C).
-
Protect the Boronic Acid: In challenging cases, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or an MIDA boronate. These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[4]
-
Q3: I am observing a significant amount of 4,4'-dicarboxy-2,2',6,6'-tetrachlorobiphenyl as a byproduct. How can I prevent this?
A3: This is the product of boronic acid homocoupling.
-
Probable Cause: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state and lead to side reactions.[12] It can also occur if the reductive elimination of the homocoupled product is faster than the cross-coupling reductive elimination.
-
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard practice involves at least three freeze-pump-thaw cycles or bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes) before adding the catalyst.[13][18] Maintain a positive pressure of inert gas throughout the reaction.
-
Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling. Try running the reaction with a 1:1 stoichiometry.
-
Check Catalyst Purity: Some palladium sources can contain impurities that promote homocoupling. Using a high-purity, well-defined precatalyst can mitigate this issue.
-
Section 3: Logical Troubleshooting Workflow
For a systematic approach to problem-solving, follow the decision tree below.
Caption: A decision tree for troubleshooting Suzuki couplings.
Section 4: Annotated Catalytic Cycle & Key Failure Points
Understanding where the reaction fails within the catalytic cycle is key to selecting the right solution.
Caption: Suzuki cycle highlighting challenges with the title substrate.
Section 5: Frequently Asked Questions (FAQs)
FAQ 1: What is the best "go-to" catalyst system for coupling with 4-carboxy-2,6-dichlorophenylboronic acid?
While no single system is universally perfect, a highly reliable starting point is a second or third-generation Buchwald palladacycle precatalyst, such as XPhos Pd G3 or RuPhos Pd G3 . These are air- and moisture-stable, ensuring consistent generation of the active Pd(0) species. The associated Buchwald ligands (XPhos, RuPhos) provide the necessary steric bulk and electron-donating properties to facilitate both oxidative addition to aryl chlorides and the challenging transmetalation and reductive elimination steps.[2][12]
FAQ 2: Can I use microwave heating to accelerate the reaction?
Yes, microwave irradiation can be very effective, often reducing reaction times from many hours to minutes.[19][20] However, be cautious. The rapid heating can also accelerate side reactions like protodeboronation and decomposition. It is crucial to start with lower temperatures (e.g., 100-120 °C) and shorter times (10-20 minutes) and monitor the reaction carefully.
FAQ 3: My product is soluble in the aqueous base during workup, leading to poor recovery. How should I handle the extraction?
The presence of the carboxylic acid means the product will exist as a carboxylate salt at high pH, rendering it water-soluble. To extract your product into an organic solvent (like ethyl acetate or dichloromethane), you must first acidify the aqueous layer carefully with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This will protonate the carboxylate, making the product neutral and much less water-soluble. Always check the pH of the aqueous layer with pH paper before extraction.
Section 6: Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 4-carboxy-2,6-dichlorophenylboronic acid with a generic aryl chloride.
Materials:
-
Aryl Chloride (1.0 equiv)
-
4-carboxy-2,6-dichlorophenylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate, anhydrous fine powder (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (10:1 v/v), rigorously degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl chloride (1.0 equiv), 4-carboxy-2,6-dichlorophenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[13]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 catalyst (0.02 equiv).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a final concentration of ~0.1 M with respect to the aryl chloride.
-
Degassing (Optional but Recommended): For maximum removal of oxygen, freeze the mixture in liquid nitrogen, evacuate the headspace under high vacuum, and then thaw under argon (Freeze-Pump-Thaw). Repeat two more times.[13]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing by LC-MS or TLC.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and add water.
-
Carefully add 1M HCl dropwise until the aqueous layer is pH ~2-3 (check with pH paper).
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
C. L. D. L. Lima, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
L. M. N. B. F. Santos, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
S. K. Ghorai, et al. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]
-
T. G. Gant. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]
-
D.-H. Lee & M.-J. Jin. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
A. Žmitek, et al. (2010). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
S. M. P. Vitale, et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available at: [Link]
-
L. Chen, et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Y. Liu, et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]
-
N. J. T. Kendall, et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
A. A. K. El-Remaily, et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC. Available at: [Link]
-
A. S. Guram, et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]
- A. Littke & G. C. Fu. (1998). A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie.
-
M. A. Rashid, et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]
-
J. Chen, et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Reddit. (2025). Problems with Suzuki coupling. Available at: [Link]
-
T. Schwalbe, et al. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
- A. A. D'hooghe, et al. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available at: [Link]
-
M. G. Kladar, et al. (2015). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
Sources
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Protodeboronation of 4-carboxy-2,6-dichlorophenylboronic acid
Welcome to the technical support center for navigating the challenges associated with 4-carboxy-2,6-dichlorophenylboronic acid in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties, particularly with the undesired side reaction of protodeboronation. Here, we will delve into the mechanistic underpinnings of this issue and provide actionable troubleshooting strategies and detailed protocols to ensure the success of your experiments.
Understanding the Challenge: The Instability of 4-carboxy-2,6-dichlorophenylboronic acid
4-carboxy-2,6-dichlorophenylboronic acid is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and steric properties make it highly susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 3,5-dichlorobenzoic acid as a significant byproduct. This process is particularly favored under the basic and often aqueous conditions required for Suzuki-Miyaura cross-coupling reactions.[1][2]
The two ortho-chloro substituents and the para-carboxy group are strongly electron-withdrawing, which destabilizes the carbon-boron bond and makes the boronic acid prone to this undesired transformation.[1] This guide will provide you with the necessary tools to anticipate and overcome this challenge.
Troubleshooting Guide: A-Q&A Approach
Here we address common issues encountered when using 4-carboxy-2,6-dichlorophenylboronic acid in Suzuki-Miyaura coupling reactions.
Question 1: My reaction is producing a significant amount of 3,5-dichlorobenzoic acid. How can I confirm this and what is the primary cause?
Answer:
Confirmation: The primary method to confirm the presence of 3,5-dichlorobenzoic acid is through ¹H NMR spectroscopy and HPLC analysis of your crude reaction mixture.
-
¹H NMR: In a deuterated solvent like DMSO-d₆, 3,5-dichlorobenzoic acid will typically show distinct aromatic proton signals. For comparison, the ¹H NMR spectrum of 3,4-dichlorobenzoic acid in DMSO-d₆ shows signals around 8.06 ppm, 7.89 ppm, and 7.77 ppm.[3] The exact chemical shifts for 3,5-dichlorobenzoic acid will be different but in a similar region. You should also see a broad singlet corresponding to the carboxylic acid proton, typically above 10 ppm.
-
HPLC: An isocratic or gradient reverse-phase HPLC method can be developed to separate the starting boronic acid, the desired biaryl product, and the 3,5-dichlorobenzoic acid byproduct. A C18 column with a mobile phase consisting of an aqueous acidic buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[4][5][6]
Primary Cause: The formation of 3,5-dichlorobenzoic acid is a direct result of protodeboronation. This is an undesired side reaction that is particularly prevalent with electron-deficient arylboronic acids, especially under the basic conditions required for the Suzuki-Miyaura coupling.[1][2] The presence of water in the reaction mixture provides a proton source for this reaction.
Question 2: I've confirmed protodeboronation. What are the key reaction parameters I should adjust to minimize this side reaction?
Answer:
Minimizing protodeboronation is a balancing act between creating conditions that favor the desired cross-coupling reaction over the undesired C-B bond cleavage. Here are the key parameters to consider, in order of importance:
-
Choice of Base: The base is crucial for activating the boronic acid for transmetalation but can also promote protodeboronation.
-
Weaker Bases: Consider switching from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]
-
Anhydrous Conditions: If possible, using an anhydrous base in an anhydrous solvent system can significantly reduce the rate of protodeboronation by minimizing the presence of water.
-
-
Solvent System: The solvent plays a critical role in the solubility of reagents and the reaction kinetics.
-
Aprotic Solvents: Employing anhydrous aprotic solvents like 1,4-dioxane, DMF, or toluene can help to suppress protodeboronation.[1]
-
Minimize Water: If an aqueous co-solvent is necessary, use the minimum amount required to achieve solubility of the base and boronic acid.
-
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.
-
Lower Temperature: If your catalyst system is active enough, try running the reaction at a lower temperature (e.g., 70-80°C instead of 100-110°C).[1]
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or HPLC to determine the point of maximum product formation before significant decomposition occurs.
-
-
Catalyst and Ligand: A highly active catalyst system can accelerate the desired Suzuki coupling, outcompeting the slower protodeboronation pathway.
-
High-Turnover Catalysts: Utilize modern palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands that are known to promote challenging couplings.[7]
-
Question 3: My desired product yield is still low despite optimizing the conditions. Are there any proactive strategies I can employ before starting the coupling reaction?
Answer:
Absolutely. Modifying the boronic acid itself can be a powerful strategy to prevent protodeboronation.
Strategy 1: Conversion to a Boronic Ester
Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce its susceptibility to protodeboronation.[8][9][10] These "masked" reagents are more stable under basic conditions and slowly release the boronic acid in situ for the cross-coupling reaction.
-
Workflow for Boronic Ester Formation and Use:
-
Esterification: React 4-carboxy-2,6-dichlorophenylboronic acid with pinacol in a suitable solvent (e.g., toluene or THF) with removal of water, often using a Dean-Stark apparatus.
-
Purification: Purify the resulting pinacol ester by crystallization or column chromatography.
-
Suzuki Coupling: Use the purified pinacol ester directly in your Suzuki-Miyaura reaction under your optimized conditions.
-
Strategy 2: Use of Anhydrous Suzuki-Miyaura Conditions
For extremely sensitive substrates, moving to completely anhydrous conditions can be the most effective solution. This involves using anhydrous solvents, an anhydrous base (like K₃PO₄ or CsF), and carefully dried reagents.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 4-carboxy-2,6-dichlorophenylboronic acid
This protocol provides a starting point for optimization.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add your aryl halide (1.0 equiv.), 4-carboxy-2,6-dichlorophenylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
-
Solvent Addition:
-
Add anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by crystallization.
-
Protocol 2: Quantitative Analysis of Reaction Mixture by ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh a known amount of the crude reaction mixture.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) that has a singlet peak in a clear region of the ¹H NMR spectrum.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons.
-
-
Data Analysis:
-
Integrate the well-resolved signals of the desired product, the protodeboronated byproduct, and the internal standard.
-
Calculate the molar ratio of the product to the byproduct and quantify the yield of each.
-
Frequently Asked Questions (FAQs)
-
Q: Can I use microwave irradiation to accelerate the reaction and potentially reduce protodeboronation?
-
A: Yes, microwave-assisted Suzuki couplings can be very effective. The rapid heating can significantly shorten reaction times, which may reduce the overall amount of protodeboronation.[11] However, careful temperature control is crucial, as excessively high temperatures can accelerate decomposition.
-
-
Q: What is the expected ¹H NMR chemical shift for the protodeboronated product, 3,5-dichlorobenzoic acid?
-
A: While specific data for 3,5-dichlorobenzoic acid was not found in the search results, based on similar compounds like 3,4-dichlorobenzoic acid, you can expect the aromatic protons to appear as a multiplet in the range of 7.5-8.5 ppm in DMSO-d₆.[3][12] The carboxylic acid proton will be a broad singlet, typically above 12 ppm.
-
-
Q: Are there alternative cross-coupling reactions I can consider if Suzuki-Miyaura coupling consistently fails?
-
A: Yes, other cross-coupling reactions like Stille or Negishi coupling could be explored. However, these often involve more toxic and sensitive organometallic reagents.[2] Optimizing the Suzuki-Miyaura reaction is generally the preferred approach due to the lower toxicity and greater stability of boronic acids.
-
-
Q: How stable is 4-carboxy-2,6-dichlorophenylboronic acid as a solid?
-
A: As a solid, it is generally stable when stored in a cool, dry place away from light. The primary instability arises when it is subjected to basic and aqueous conditions, especially at elevated temperatures.
-
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired Suzuki-Miyaura coupling pathway versus the undesired protodeboronation pathway.
Caption: Competing pathways: Suzuki-Miyaura coupling vs. Protodeboronation.
Summary of Recommended Conditions to Mitigate Protodeboronation
| Parameter | Standard Conditions (Prone to Protodeboronation) | Recommended Conditions (To Minimize Protodeboronation) | Rationale |
| Base | Strong, aqueous bases (e.g., NaOH, KOH) | Weaker, anhydrous bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Reduces the rate of base-mediated protodeboronation. |
| Solvent | Protic or aqueous co-solvents (e.g., H₂O, EtOH) | Anhydrous, aprotic solvents (e.g., 1,4-Dioxane, Toluene, DMF) | Minimizes the availability of protons for the side reaction. |
| Temperature | High (>100°C) | Moderate (70-90°C) | Slows the rate of protodeboronation relative to the coupling reaction. |
| Boronic Acid Form | Free boronic acid | Boronic ester (e.g., pinacol ester) | Increases stability under basic conditions.[8][9][10] |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | High-activity catalysts (e.g., with Buchwald/Fu ligands) | Accelerates the desired coupling to outcompete protodeboronation.[7] |
By carefully considering these factors and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of Suzuki-Miyaura cross-coupling reactions involving the challenging yet valuable 4-carboxy-2,6-dichlorophenylboronic acid.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4987. [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Chemistry Frontiers. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
ResearchGate. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. (1985). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. Journal of Liquid Chromatography. [Link]
-
ResearchGate. (2010). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Synthetic Communications. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. [Link]
-
The Royal Society of Chemistry. (2021). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science. [Link]
-
RSC Publishing. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis. Organic Chemistry Frontiers. [Link]
-
Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry, 26(10), 2895-2898. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
National Institutes of Health. (2015). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega. [Link]
-
Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]
-
National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]
-
Eurisotop. (n.d.). NMR Solvent data chart. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3,4-Dichlorobenzoic acid(51-44-5) 1H NMR [m.chemicalbook.com]
- 4. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2,4-Dichlorobenzoic acid(50-84-0) 1H NMR [m.chemicalbook.com]
Technical Support Center: Purification Methods for Products of 4-carboxy-2,6-dichlorophenylboronic Acid Reactions
Welcome to the technical support center for navigating the purification challenges associated with 4-carboxy-2,6-dichlorophenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile reagent in synthetic applications, most notably in Suzuki-Miyaura cross-coupling reactions. The unique structural features of this molecule—a polar carboxylic acid, a reactive boronic acid, and sterically hindering ortho-chloro substituents—often lead to purification difficulties that require specialized strategies. This document provides in-depth, field-proven solutions to common problems encountered during the work-up and isolation of its reaction products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before or during your purification process.
Q1: What are the primary challenges when purifying the products of reactions involving 4-carboxy-2,6-dichlorophenylboronic acid?
A: The main difficulties arise from the physicochemical properties of both the starting material and the desired product, which are often biaryl carboxylic acids. Key challenges include:
-
Similar Polarity: The product, a biaryl carboxylic acid, often has a polarity very similar to the unreacted 4-carboxy-2,6-dichlorophenylboronic acid, making chromatographic separation difficult.[1]
-
High Polarity: Both the starting material and the product are highly polar due to the carboxylic acid moiety, leading to poor mobility on standard silica gel chromatography systems and potential streaking.[2]
-
Acidic Nature: The carboxylic acid group dictates the solubility profile. Both the reactant and product are soluble in aqueous base, which can complicate standard acid/base extractions if unreacted starting material is present in large quantities.[1]
-
Catalyst Contamination: Like all palladium-catalyzed reactions, removal of residual palladium to meet regulatory standards (especially in drug development) is a critical challenge.[3]
Q2: How does the carboxylic acid group fundamentally affect the choice of purification method?
A: The carboxylic acid is the dominant functional group influencing purification strategy. It provides a handle for acid-base chemistry, allowing for selective extraction or precipitation.[4] However, it also complicates standard silica gel chromatography, as the acidic proton can interact strongly with the silanol groups of the stationary phase, causing poor peak shape and recovery.[2] This often necessitates modifying the mobile phase (e.g., by adding acetic acid) or deactivating the silica gel.[1][5] Recrystallization is often a viable option, as the carboxylic acid group can participate in hydrogen bonding, which promotes the formation of a stable crystal lattice.[6]
Q3: What is the best general work-up procedure for a Suzuki-Miyaura reaction using this boronic acid?
A: A robust general work-up aims to remove the bulk of impurities before final purification. A recommended sequence is:
-
Quench and Filter: After the reaction is complete, quench with water and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the palladium catalyst, which often precipitates.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with water to remove inorganic salts (from the base used in the reaction).
-
Acid/Base Extraction: Extract the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. Your carboxylic acid product (and any unreacted boronic acid) will move to the aqueous layer, while non-acidic organic impurities remain in the organic phase.
-
Precipitate and Isolate: Cool the basic aqueous layer in an ice bath and carefully re-acidify with cold 1 M HCl until the pH is acidic (pH ~2-3), causing your product to precipitate.[4]
-
Collect Crude Product: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under high vacuum. This crude solid can then be subjected to final purification by chromatography or recrystallization.
Q4: Can I simply use recrystallization to purify my final biaryl carboxylic acid product?
A: Yes, recrystallization is often a highly effective and scalable method for purifying these products, provided the product is a stable, crystalline solid.[6] The key is selecting an appropriate solvent system. For biaryl carboxylic acids, common choices include aqueous ethanol, or a binary mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or petroleum ether).[7] The success of recrystallization depends on the impurity profile; it is most effective at removing small amounts of impurities with different solubility characteristics. If large amounts of structurally similar impurities (like the starting boronic acid) are present, a preliminary purification step may be necessary.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you might encounter.
Problem 1: My desired product and the unreacted boronic acid are co-eluting during silica gel chromatography.
-
Underlying Cause: The polarities of the biaryl carboxylic acid product and the starting boronic acid are too similar for effective separation using standard neutral chromatographic conditions.[1]
-
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of acetic or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate/1% Acetic Acid). The acid suppresses the deprotonation of your carboxylic acid product and the boronic acid, reducing their interaction with the silica gel and often improving separation.[1]
-
Deactivate the Silica Gel: The acidic nature of silica gel can cause issues. You can deactivate it by pre-treating the slurry with ~1% triethylamine in your eluent before packing the column. This neutralizes the acidic sites and can improve the chromatography of acidic compounds.[2][5]
-
Chemical Derivatization (Esterification): This is a highly effective, albeit multi-step, solution. Convert the crude mixture of acids into their corresponding methyl esters using a reagent like (trimethylsilyl)diazomethane or by heating in methanol with a catalytic amount of sulfuric acid. The resulting esters will be less polar and often have significantly different Rfs, allowing for easy separation on silica gel. The purified product ester can then be easily hydrolyzed back to the carboxylic acid using a base like lithium hydroxide.[1]
-
Problem 2: My product is pure by NMR, but it has a dark or black color, indicating palladium contamination.
-
Underlying Cause: Residual palladium catalyst from the cross-coupling reaction remains complexed to your product or is present as colloidal nanoparticles.
-
Solutions:
-
Filtration through Celite/Silica: After the initial reaction work-up, ensure you have filtered the crude mixture through a pad of Celite or a short plug of silica gel. This removes a significant portion of the precipitated palladium.[5]
-
Activated Carbon Treatment: Dissolve your crude product in a suitable organic solvent and add a small amount of activated carbon. Stir or heat gently for 15-30 minutes, then filter the mixture through Celite. The carbon will adsorb the palladium species.
-
Use a Scavenger Resin: For high-purity requirements, consider using a commercial palladium scavenger resin. These are typically functionalized polymers (e.g., with thiol groups) that selectively bind to and remove palladium. Stir the resin with a solution of your product, then simply filter it off.
-
Problem 3: My product "oils out" during recrystallization instead of forming crystals.
-
Underlying Cause: This occurs when the crude solid melts in the hot solvent before it fully dissolves, often because the solvent's boiling point is higher than the compound's melting point, or because the product is highly impure, leading to melting point depression.[8]
-
Solutions:
-
Add More Solvent: The most direct solution is to add more hot solvent until the oil completely dissolves. The solution may then be supersaturated enough to crystallize upon cooling.[8]
-
Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent mixture. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate) and then slowly add a "poor" hot solvent (e.g., hexanes) until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[8]
-
Problem 4: After the basic aqueous extraction, my product is difficult to extract or gets stuck at the organic/aqueous interface.
-
Underlying Cause: The deprotonated carboxylate product may act as a surfactant, causing an emulsion to form. The dichlorophenyl moiety adds significant lipophilicity, while the carboxylate is hydrophilic, leading to this behavior.
-
Solutions:
-
Break the Emulsion: Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently rock it. The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Filter the Interface: If a solid precipitate forms at the interface, carefully filter the entire biphasic mixture through a Büchner funnel to collect the solid.
-
Use a Different Solvent: Try a more polar organic solvent for the extraction, such as THF, which can have some miscibility with water and may prevent the formation of a sharp, problematic interface.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid/Base Extraction and Recrystallization
This protocol is ideal when your product is the major component and is thermally stable and crystalline.
-
Initial Work-up: Following your reaction, perform a standard aqueous work-up and filter the crude organic solution through a pad of Celite to remove the bulk of the palladium catalyst. Concentrate the organic layer in vacuo to obtain the crude solid.
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1 M sodium bicarbonate (NaHCO₃) solution (3 x 50 mL for a ~1 g scale). Combine the aqueous layers. Note: NaHCO₃ is preferred over stronger bases like NaOH to minimize potential hydrolysis of other functional groups.
-
Back-Extraction: Wash the combined basic aqueous layers with EtOAc (1 x 30 mL) to remove any remaining non-acidic impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice-water bath. While stirring vigorously, slowly add 2 M HCl dropwise until the pH of the solution is ~2. A precipitate of your pure product should form.
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a small amount of cold hexanes (to help dry the solid).
-
Recrystallization: Transfer the dried, purified solid to a clean flask. Add a minimal amount of a hot recrystallization solvent (e.g., 9:1 Ethanol:Water) until the solid just dissolves.[7] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
Part 4: Data & Workflow Visualization
Table 1: Comparison of Purification Strategies for a Model Biaryl Carboxylic Acid
| Purification Strategy | Typical Purity | Pros | Cons |
| Direct Recrystallization | >95% (if crude >80% pure) | Highly scalable, cost-effective, removes non-isomeric impurities effectively.[6] | Ineffective if major impurities have similar solubility; risk of "oiling out".[8] |
| Silica Chromatography (Neutral) | 85-95% | Standard, well-understood technique. | Often suffers from poor separation from starting boronic acid and streaking.[2] |
| Silica Chromatography (+1% AcOH) | >98% | Excellent resolution of acidic components, good peak shape.[1] | Requires removal of acetic acid from final product; may not be suitable for acid-sensitive molecules. |
| Esterification → Chromatography → Hydrolysis | >99% | The most robust method for separating similarly polar acids; excellent for high-purity materials.[1] | Multi-step process, adds two synthetic transformations to the sequence, potentially lowering overall yield. |
| Acid/Base Extraction | 90-98% | Excellent for removing non-acidic impurities; simple and fast. | Does not separate the product from unreacted acidic starting materials. |
Diagram 1: Decision Workflow for Purification Strategy
This diagram provides a logical path to selecting the most appropriate purification method based on the crude reaction profile.
Caption: Decision tree for selecting a purification strategy.
References
- Technical Support Center: Purification of Polar Arom
- Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
- Trouble isolating my Suzuki coupling biaryl acid product. (2022). Reddit r/chemistry.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
- Do carboxylic acids interfere with Suzukis? (2021). Reddit r/OrganicChemistry.
- Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025). Reddit r/chemhelp.
- Recrystallization and Crystalliz
- Purification of crude 4'-Bromobiphenyl-2-carboxylic acid by recrystalliz
- Suzuki reaction. Wikipedia.
Sources
Technical Support Center: Suzuki Coupling with Dichlorinated Phenylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when working with dichlorinated phenylboronic acids. These substrates present unique electronic and steric challenges that require careful optimization and troubleshooting.
This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a dichlorinated phenylboronic acid giving a low yield?
Answer: Low yields in Suzuki couplings involving dichlorinated phenylboronic acids typically stem from a combination of two primary factors: adverse electronic effects and steric hindrance.
-
Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which makes the boronic acid more susceptible to a common side reaction called protodeboronation .[1] In this undesired pathway, the carbon-boron bond is cleaved by a proton source (like water or alcohols) before it can transmetalate to the palladium catalyst, resulting in a simple dichlorobenzene byproduct instead of your target molecule.[2]
-
Steric Hindrance: If the chlorine atoms are positioned ortho to the boronic acid (e.g., 2,6-dichlorophenylboronic acid), they create significant steric bulk. This bulk can dramatically slow down key steps in the catalytic cycle, namely the transmetalation (transfer of the aryl group from boron to palladium) and the final reductive elimination step that forms the product.[3]
Successfully coupling these challenging substrates requires reaction conditions optimized to favor the productive catalytic cycle over these degradation pathways.
Q2: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
Answer: The accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[4][5] The cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of your coupling partner (the aryl halide), forming an organopalladium(II) complex.[6]
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the dichlorinated phenyl ring) to the palladium(II) center, displacing the halide.[7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of your product and regenerating the active Pd(0) catalyst, which can then begin a new cycle.[5]
Understanding this cycle is crucial for troubleshooting, as each step has specific requirements for success.
Q3: What are the most common side reactions and how can I identify them?
Answer: Besides an incomplete reaction, low yields are often due to the formation of specific byproducts that can be identified using techniques like GC-MS or LC-MS.
-
Protodeboronation: Your dichlorinated phenylboronic acid is converted back to dichlorobenzene. This is often the primary culprit with electron-deficient boronic acids.[1][2]
-
Homocoupling: You may observe the formation of symmetrical biaryls, resulting from either the dimerization of your boronic acid or your aryl halide. Boronic acid homocoupling is frequently caused by the presence of oxygen in the reaction.[8][9]
-
Dehalogenation: Your aryl halide starting material is reduced, and the halogen is replaced with a hydrogen atom.[5]
| Side Product | Structure | Common Cause |
| Protodeboronation Product | Ar-H | Presence of water/protons, high temperature, wrong base. |
| Boronic Acid Homocoupling | Ar-Ar | Presence of oxygen, inefficient transmetalation. |
| Aryl Halide Homocoupling | Ar'-Ar' | Catalyst decomposition, high temperatures. |
Troubleshooting Guide: Addressing Specific Issues
Problem: My reaction shows no or very low conversion of starting materials.
This issue often points to a fundamental problem with one of the core components of the reaction: the catalyst, reagents, or general reaction setup.
Logical Troubleshooting Workflow
Detailed Steps:
-
Verify Reagent Quality and Integrity:
-
Boronic Acid: Dichlorinated phenylboronic acids can be unstable. Confirm the purity by NMR. If it has degraded, consider synthesizing it fresh or using a more stable derivative like a pinacol boronate ester.[5][10] Boronic acids can dehydrate to form cyclic boroxine trimers, which are often less reactive.
-
Catalyst: Palladium catalysts, particularly Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air.[10] Using air- and moisture-stable palladium precatalysts (e.g., XPhos Pd G2/G3) can provide more consistent results.[6][11]
-
Solvents and Base: Ensure you are using high-purity, anhydrous solvents and a fresh, properly stored base.
-
-
Ensure a Properly Inert Atmosphere:
-
The catalytic cycle requires a Pd(0) species, which is readily oxidized by air, deactivating the catalyst.[10] Furthermore, oxygen can promote the unwanted homocoupling of the boronic acid.[8]
-
Action: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 30 minutes) and conduct the reaction under a positive pressure of an inert gas.[8]
-
-
Evaluate and Optimize the Catalyst System:
-
The Problem: Standard catalysts like Pd(PPh₃)₄ are often insufficient for coupling sterically hindered and electronically deactivated substrates. The oxidative addition to the aryl chloride may be slow, and the reductive elimination can be challenging.
-
The Solution: Use a more robust catalytic system. Bulky, electron-rich biaryl phosphine ligands are essential for these transformations. They accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[6]
-
| Catalyst/Ligand Class | Recommended Examples | Rationale for Dichlorinated Substrates | Source(s) |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Highly effective for sterically hindered and electron-poor aryl chlorides. Promotes fast reductive elimination. | [6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form very stable and active palladium complexes. | [6] |
| Palladium Precatalysts | XPhos Pd G3, SPhos Pd G2 | Air- and moisture-stable, ensuring reliable generation of the active Pd(0) catalyst. Ideal for reproducibility. | [6][11] |
Problem: I am observing significant protodeboronation of my dichlorinated phenylboronic acid.
This is the most common side reaction for electron-deficient boronic acids. The goal is to accelerate the productive Suzuki coupling so it outcompetes the hydrolytic C-B bond cleavage.
Optimization Strategies:
-
Use a More Stable Boron Reagent:
-
Boronic acids are in equilibrium with their boronate esters in the presence of diols. Converting your boronic acid to a pinacol ester (Ar-Bpin) or a MIDA boronate can significantly increase its stability.[2][5] These reagents act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing the rate of protodeboronation.[2][12]
-
-
Switch to Anhydrous Conditions:
-
Since water is a reactant in protodeboronation, removing it can suppress this side reaction.
-
Action: Use a strong, non-nucleophilic base that does not require water, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[13] Pair this with a dry, aprotic solvent like dioxane, toluene, or 2-MeTHF.[6][13]
-
-
Increase the Rate of Transmetalation:
-
A stronger base can accelerate the formation of the active boronate species, pushing the equilibrium towards productive transmetalation. K₃PO₄ is often more effective than weaker bases like K₂CO₃ for challenging couplings.[13]
-
Recommended Experimental Protocol
General Protocol for Screening Challenging Suzuki Couplings
This protocol provides a robust starting point for optimizing the coupling of a dichlorinated phenylboronic acid with an aryl chloride.
Materials:
-
Dichlorinated phenylboronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous Solvent (e.g., Dioxane or Toluene, to achieve ~0.1 M concentration)
Procedure:
-
Vial Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the dichlorinated phenylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Inerting: Cap the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (2 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe to achieve the target concentration (~0.1 M).
-
Reaction: Place the vial in a preheated heating block (a starting temperature of 100 °C is recommended) and stir vigorously.[6]
-
Monitoring: After 2 hours, carefully take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and analyze by TLC, GC-MS, or LC-MS to determine the conversion. Continue monitoring every 4-6 hours until the reaction is complete or has stalled.[10]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and wash the organic layer with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health (NIH). (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
YouTube. (2020, February 13). Suzuki cross coupling reaction. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
National Institutes of Health (NIH). (2011). Organoborane coupling reactions (Suzuki coupling). [Link]
-
ACS Publications. (2019, October 11). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. [Link]
-
ChemRxiv. (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
Consensus. What are the key steps involved in the general procedure of the Suzuki reaction?. [Link]
-
ACS Publications. (2002, May 1). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
ACS Publications. (2005, April 1). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ResearchGate. (2014). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. [Link]
-
ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]
-
National Institutes of Health (NIH). (2013). A Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ResearchGate. (2002). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. [Link]
-
ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]
-
ACS Publications. (2017, September 11). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
ResearchGate. (2018, August 1). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Organic Chemistry Portal. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. [Link]
-
Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Semantic Scholar. (2016, August 18). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
National Institutes of Health (NIH). (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
ResearchGate. (2022). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ACS Publications. (2006, July 1). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. [Link]
-
WWJMRD. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
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- 12. books.rsc.org [books.rsc.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Side Reactions of 4-Carboxy-2,6-dichlorophenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for navigating the complexities of cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 4-carboxy-2,6-dichlorophenylboronic acid, a substrate known for its utility in the synthesis of complex molecules and pharmaceutical intermediates. Due to its unique electronic and steric properties, this reagent can be susceptible to several side reactions that can diminish the yield of the desired product. This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommendations to empower you to optimize your Suzuki-Miyaura cross-coupling reactions.
The Challenge: Understanding the Reactivity of 4-Carboxy-2,6-dichlorophenylboronic Acid
The structure of 4-carboxy-2,6-dichlorophenylboronic acid presents a trifecta of challenges in Suzuki-Miyaura coupling:
-
Steric Hindrance: The two chlorine atoms in the ortho positions to the boronic acid group create significant steric bulk. This hindrance can slow down the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the palladium catalyst.[1][2]
-
Electronic Effects: The chlorine and carboxylic acid groups are electron-withdrawing, which decreases the nucleophilicity of the arylboronic acid. This can also slow the rate of transmetalation.[3][4]
-
Reactive Carboxylic Acid Group: The carboxylic acid moiety can potentially interact with the basic conditions of the reaction or the catalyst itself, leading to undesired side reactions.
These factors can create a kinetic landscape where side reactions become competitive with the desired cross-coupling pathway. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Here, we address common problems encountered when using 4-carboxy-2,6-dichlorophenylboronic acid in a question-and-answer format.
Q1: My reaction yield is low, and I'm isolating a significant amount of 3,5-dichlorobenzoic acid. What is happening and how can I fix it?
A1: This is a classic case of protodeboronation.
Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[5] For 4-carboxy-2,6-dichlorophenylboronic acid, this results in the formation of 3,5-dichlorobenzoic acid. This side reaction is particularly prevalent with electron-deficient and sterically hindered arylboronic acids, especially under strongly basic aqueous conditions.[3][6][7]
Mechanism of Protodeboronation:
Base-catalyzed protodeboronation is a significant competing pathway. The base activates the boronic acid, but if the subsequent transmetalation is slow due to steric hindrance, the activated intermediate can be protonated by a proton source in the reaction mixture (often water), leading to the undesired byproduct.
Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.
Troubleshooting Protodeboronation:
| Strategy | Rationale | Recommended Action |
| Use a Milder, Anhydrous Base | Strong bases in the presence of water accelerate protodeboronation. Weaker bases and anhydrous conditions reduce the availability of hydroxide ions and proton sources.[5] | Switch from strong bases like NaOH or KOH to milder options such as potassium phosphate (K₃PO₄), cesium fluoride (CsF), or potassium carbonate (K₂CO₃). Ensure the base is finely powdered and dried before use. |
| Employ Anhydrous Solvents | Water is the primary proton source for this side reaction.[5] | Use rigorously dried solvents like dioxane, toluene, or THF. |
| Convert to a Boronate Ester | Boronate esters, such as pinacol esters, are generally more stable to protodeboronation and slowly release the boronic acid in situ, keeping its concentration low.[5] | Consider converting the boronic acid to its pinacol ester derivative before the coupling reaction. |
| Optimize Reaction Temperature | Higher temperatures can sometimes favor side reactions. | If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
Experimental Protocol to Minimize Protodeboronation:
-
Reagent Preparation:
-
Dry the 4-carboxy-2,6-dichlorophenylboronic acid, aryl halide, and base (e.g., K₃PO₄) under vacuum for several hours.
-
Use anhydrous solvent (e.g., dioxane) from a freshly opened bottle or distilled from a suitable drying agent.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), 4-carboxy-2,6-dichlorophenylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).
-
Add a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%) and a palladium source (e.g., Pd₂(dba)₃, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed anhydrous solvent via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Q2: I am observing a significant amount of a biaryl byproduct derived from the dimerization of my boronic acid. What is causing this?
A2: You are likely experiencing homocoupling.
Homocoupling is the palladium-catalyzed dimerization of the boronic acid to form a symmetrical biaryl.[8] This is often promoted by the presence of oxygen, which can reoxidize the Pd(0) catalyst to Pd(II), facilitating the homocoupling pathway.
Mechanism of Homocoupling:
In the presence of an oxidant (like O₂), the Pd(0) catalyst can be oxidized to a Pd(II) species. This Pd(II) can then undergo two successive transmetalations with the boronic acid, leading to a diaryl-palladium intermediate which then reductively eliminates to form the homocoupled product and regenerate Pd(0).
Caption: Catalytic cycle for the homocoupling of arylboronic acids.
Troubleshooting Homocoupling:
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | Removing dissolved oxygen from the reaction mixture is crucial to prevent the oxidation of Pd(0) that initiates homocoupling. | Degas the solvent thoroughly by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes before use. Alternatively, use the freeze-pump-thaw method for more sensitive reactions. |
| Use an Active Pd(0) Source | Starting with a reliable Pd(0) source can minimize the presence of Pd(II) impurities that might promote homocoupling. | Use a high-purity Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Ligand Selection | Bulky, electron-donating ligands can promote the desired reductive elimination from the hetero-biaryl palladium intermediate over the diaryl-palladium intermediate. | Employ ligands like SPhos, XPhos, or other Buchwald-type ligands that are known to be effective for sterically demanding couplings.[1] |
Q3: My desired product seems to have lost its carboxylic acid group. Is decarboxylation a possible side reaction?
A3: Yes, decarboxylation can occur under certain conditions, though it's less common than protodeboronation and homocoupling in standard Suzuki reactions.
Decarboxylation is the loss of CO₂ from the carboxylic acid group. While there are specific "decarboxylative coupling" methods that intentionally promote this, it can be an undesired side reaction under thermal stress or with certain catalyst systems.[9][10][11] For 4-carboxy-2,6-dichlorophenylboronic acid, the electron-withdrawing nature of the chloro substituents can make the carboxylate a better leaving group, potentially increasing the susceptibility to decarboxylation at elevated temperatures.
Troubleshooting Decarboxylation:
| Strategy | Rationale | Recommended Action |
| Lower Reaction Temperature | High temperatures can promote thermal decarboxylation. | Conduct the reaction at the lowest effective temperature. A screen of temperatures (e.g., 60 °C, 80 °C, 100 °C) may be necessary to find the optimal balance between reaction rate and side product formation. |
| Protect the Carboxylic Acid | Converting the carboxylic acid to an ester can prevent decarboxylation. | Consider performing the Suzuki coupling on the corresponding methyl or ethyl ester of the boronic acid, followed by saponification to reveal the carboxylic acid in a separate step. |
| Choice of Base | While the base's primary role is in the transmetalation step, a highly basic environment at high temperatures could potentially facilitate decarboxylation. | Using a milder base like K₂CO₃ or CsF might be beneficial if decarboxylation is a significant issue. |
Summary of Recommended Conditions for 4-Carboxy-2,6-dichlorophenylboronic Acid
The following table summarizes a good starting point for the Suzuki-Miyaura coupling of this challenging substrate, designed to minimize the common side reactions.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable sources of Pd(0) or easily reduced to Pd(0) in situ. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Accelerates oxidative addition and reductive elimination, crucial for sterically hindered substrates.[1][12][13] |
| Base | K₃PO₄ or CsF | Milder, often anhydrous bases that are effective in promoting transmetalation while minimizing protodeboronation.[5][14] |
| Solvent | Dioxane, Toluene, or THF | Anhydrous aprotic solvents that are compatible with the reaction conditions. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxygen-mediated homocoupling. |
| Temperature | 80-110 °C | A balance between achieving a reasonable reaction rate and minimizing thermal decomposition or decarboxylation. |
By understanding the underlying mechanisms of these side reactions and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of Suzuki-Miyaura couplings involving the sterically and electronically demanding 4-carboxy-2,6-dichlorophenylboronic acid.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]
-
Goossen, L. J., Rodriguez, N., & Goossen, K. (2008). Palladium-Catalyzed Decarboxylative Cross-Coupling of Aromatic Carboxylates with Aryl Halides. Angewandte Chemie International Edition, 47(17), 3100–3120. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 47(26), 4849–4852. Available from: [Link]
-
Al-Masum, M., & Kumaraswamy, G. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. Available from: [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. Available from: [Link]
-
Wikipedia. (2023). Protodeboronation. Available from: [Link]
-
Wikipedia. (2023). Decarboxylative cross-coupling. Available from: [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available from: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available from: [Link]
-
Shang, R., Ji, D., Chu, L., Fu, Y., & Liu, L. (2011). Palladium-Catalyzed Decarbonylative Cross-Coupling of Aroyl Chlorides with Arylboronic Acids. Angewandte Chemie International Edition, 50(19), 4470–4473. Available from: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. Available from: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. Available from: [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling. Organometallics, 34(23), 5497–5500. Available from: [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Available from: [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: slowly released palladium catalyst goes the distance. Journal of the American Chemical Society, 131(20), 6961–6963. Available from: [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available from: [Link]
-
Adamo, C., Ciofini, I., & Grimaud, L. (2012). The Suzuki-Miyaura Reaction: A DFT Study of the Transmetalation Step. The Journal of Physical Chemistry A, 116(21), 5147–5155. Available from: [Link]
- Hartwig, J. F. (2010).
-
Allo, J., Bailly, F., & Dehli, J. R. (2006). Homocoupling of Arylboronic Acids Catalyzed by Palladium(II) Acetate in the Presence of Air. Synlett, 2006(13), 2092-2094. Available from: [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. Available from: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]
-
Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366-374. Available from: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 43(36), 4704-4734. Available from: [Link]
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Technical Support Center: Navigating the Challenges of 4-Carboxy-2,6-dichlorophenylboronic Acid in Reaction Media
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges associated with the use of 4-carboxy-2,6-dichlorophenylboronic acid in your experiments, particularly concerning its solubility. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve successful outcomes.
Introduction: Understanding the Molecule
4-Carboxy-2,6-dichlorophenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility is derived from the presence of three key functional groups: a boronic acid, a carboxylic acid, and two chlorine atoms in the ortho positions to the boronic acid. While these features enable the synthesis of complex molecules, they also present significant challenges in terms of solubility and reactivity. The electron-withdrawing nature of the carboxylic acid and chlorine atoms can impact the nucleophilicity of the boronic acid, while the ortho-dichloro substitution pattern introduces considerable steric hindrance.[1][2]
This guide will systematically address the solubility issues of this compound and provide practical, field-proven solutions to enhance its performance in your reaction media.
Troubleshooting Guide: Improving Solubility and Reactivity
Poor solubility of 4-carboxy-2,6-dichlorophenylboronic acid is a primary obstacle to achieving efficient reaction kinetics and high yields. The following question-and-answer section provides a structured approach to troubleshooting common issues.
Q1: My 4-carboxy-2,6-dichlorophenylboronic acid is not dissolving in my reaction solvent. What are my options?
A1: Solvent selection is critical. The polarity and coordinating ability of the solvent play a significant role in dissolving this multi-functional molecule.
| Solvent | Rationale | Considerations |
| Dioxane, Tetrahydrofuran (THF) | Commonly used and effective solvents for Suzuki-Miyaura coupling. | May require heating to achieve sufficient solubility. Ensure the solvent is anhydrous and degassed to prevent side reactions. |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvents that can effectively solvate the carboxylic acid and boronic acid moieties. | Higher boiling points may be beneficial for sluggish reactions. However, they can be difficult to remove during workup. |
| Toluene | A non-polar solvent that, when used in a biphasic system with water, can be effective, especially with the addition of a phase-transfer catalyst. | The boronic acid will likely reside in the aqueous phase, requiring efficient transfer to the organic phase for the reaction to occur. |
-
Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility. A common practice is to use a primary organic solvent like dioxane or THF with a small amount of a more polar co-solvent or water. The addition of water, in particular, can help dissolve the boronic acid by forming the more soluble boronate salt in the presence of a base.[3][5]
-
Elevated Temperatures: Increasing the reaction temperature can improve the solubility of the boronic acid.[1] Solvents with higher boiling points, such as dioxane or toluene, are well-suited for this approach.
Q2: I've tried different solvents, but my reaction is still sluggish or fails to go to completion. What else can I do?
A2: Beyond solvent choice, several other factors can be optimized to overcome poor reactivity, which is often linked to poor solubility.
-
The Critical Role of the Base: In Suzuki-Miyaura coupling, the base is not just a proton scavenger; it plays a crucial role in activating the boronic acid.[6][7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[7][9][10]
-
Stronger Bases for a Challenging Substrate: For a sterically hindered and electron-deficient substrate like 4-carboxy-2,6-dichlorophenylboronic acid, stronger bases are often required to facilitate the formation of the active boronate.[1][2] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of milder bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1]
-
Base Solubility: The solubility of the base itself can be a factor. Ensure the chosen base is sufficiently soluble in the reaction medium to be effective.
-
-
Leveraging Phase-Transfer Catalysts (PTC): In biphasic systems (e.g., toluene/water), where the boronic acid may be primarily in the aqueous phase and the organic halide in the organic phase, a phase-transfer catalyst is essential.[11][12] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the boronate anion from the aqueous phase to the organic phase where the palladium catalyst resides.[13] This dramatically increases the reaction rate.[13]
Experimental Workflow for Employing a Phase-Transfer Catalyst:
Caption: Workflow for a biphasic Suzuki coupling using a PTC.
-
Ligand Selection for Steric Hindrance: The two ortho-chloro substituents create significant steric bulk around the boronic acid. To overcome this, bulky and electron-rich phosphine ligands are highly recommended.[1][14] These ligands promote the formation of a coordinatively unsaturated palladium center, which facilitates both the oxidative addition and the challenging transmetalation and reductive elimination steps.[14]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are excellent choices for sterically demanding substrates.[1]
-
Q3: I am observing significant side reactions, such as protodeboronation or homocoupling. How can I minimize these?
A3: Side reactions are common with challenging substrates. Understanding their causes is key to prevention.
-
Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom. It is often promoted by the presence of water and can be exacerbated by prolonged reaction times at high temperatures.
-
Mitigation Strategies:
-
Use Anhydrous Solvents: If not intentionally running a biphasic reaction, ensure your organic solvents are rigorously dried.
-
Slow-Release Strategy: Convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate.[15][16] MIDA boronates are air-stable solids that slowly release the free boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[16][17]
-
-
-
Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that catalyze this side reaction.
-
Mitigation Strategies:
-
Thorough Degassing: Ensure your reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) before adding the palladium catalyst.[1]
-
Use of Reducing Agents: In some cases, the addition of a mild reducing agent can help to suppress homocoupling by minimizing the concentration of Pd(II) species.[18]
-
-
The Impact of the Carboxylic Acid Group
The carboxylic acid functionality on the aromatic ring can also contribute to reaction difficulties. Under basic conditions, the carboxylic acid will be deprotonated to form a carboxylate. This carboxylate can coordinate to the palladium center, potentially deactivating the catalyst.[19]
Logical Relationship Diagram:
Caption: The potential negative impact of the carboxylic acid group on the palladium catalyst.
To circumvent this issue, one strategy is to protect the carboxylic acid as an ester. The ester can then be hydrolyzed back to the carboxylic acid after the coupling reaction is complete.
Frequently Asked Questions (FAQs)
Q: Can I use a boronic ester instead of the boronic acid? A: Yes, using a boronic ester, such as a pinacol ester, can be an excellent strategy.[20] Boronic esters are generally more soluble in organic solvents and can be less prone to dehydration to form boroxines. The Suzuki-Miyaura reaction is compatible with a variety of boronic esters.
Q: What is the optimal reaction temperature? A: For sterically hindered substrates like 4-carboxy-2,6-dichlorophenylboronic acid, higher temperatures are often necessary.[1] A typical starting point would be in the range of 80-110 °C, depending on the boiling point of your chosen solvent.
Q: How do I know if my palladium catalyst is active? A: If you suspect catalyst deactivation, it is best to use a fresh batch of the palladium precursor and ligand.[1] Some palladium precatalysts are air-sensitive, so proper storage and handling are crucial.[1]
Q: What is the ideal ratio of reagents? A: A common starting point is to use a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) relative to the aryl halide. The amount of base is typically 2 to 3 equivalents. The palladium catalyst loading is usually between 1-5 mol%.
Conclusion
Successfully employing 4-carboxy-2,6-dichlorophenylboronic acid in chemical synthesis requires a systematic approach to overcoming its inherent solubility and reactivity challenges. By carefully selecting solvents and co-solvents, optimizing the choice of base and ligand, and considering strategies such as the use of phase-transfer catalysts or boronic acid derivatives, researchers can significantly improve reaction outcomes. This guide provides a comprehensive framework for troubleshooting and optimizing your experiments, enabling you to harness the full potential of this versatile building block.
References
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Suzuki Coupling. Organic Chemistry Portal. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
General mechanism of Suzuki–Miyaura cross-coupling. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. ACS Publications. [Link]
-
Phase-transfer catalyst – Knowledge and References. Taylor & Francis. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki reaction. Wikipedia. [Link]
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Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Phenylboronic acid. Wikipedia. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross- Couplings. ResearchGate. [Link]
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. [Link]
-
Do carboxylic acids interfere with Suzukis? Reddit. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
starburst quaternary ammonium salt - a new effective phase transfer catalyst. American Institute of Chemists. [Link]
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- 12. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
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- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Catalyst Selection for Suzuki-Miyaura Coupling with Electron-Poor Boronic Acids
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, yet its efficiency can be significantly challenged when working with electron-poor boronic acids. These substrates, characterized by electron-withdrawing groups, exhibit diminished nucleophilicity, which can slow the critical transmetalation step and open pathways to undesirable side reactions.
This guide is designed to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design. We will explore the causality behind common failures and provide field-proven strategies to overcome them, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Common Issues & Solutions
When coupling electron-poor boronic acids, researchers often face a set of recurring challenges. The table below outlines these problems, their underlying causes, and actionable solutions grounded in catalytic best practices.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Yield | 1. Slow Transmetalation: The electron-deficient nature of the boronic acid reduces its nucleophilicity, making the transfer of the organic group from boron to palladium the rate-limiting step.[1] 2. Catalyst Inactivity: The chosen ligand may not be suitable for activating the palladium center or stabilizing it throughout the catalytic cycle. | 1. Enhance Catalyst Activity: Employ highly active catalyst systems. • Use Electron-Rich, Bulky Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) are essential.[1] Their steric bulk promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, accelerating oxidative addition. Their strong σ-donating character increases electron density on the palladium, facilitating the subsequent reductive elimination step. 2. Optimize Reaction Conditions: • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the sluggish transmetalation step. |
| Significant Protodeboronation | 1. Hydrolysis of the C-B Bond: Electron-poor boronic acids are particularly susceptible to protodeboronation, where a proton source (often water in the solvent or base) cleaves the carbon-boron bond, destroying the starting material.[2][3] 2. Inappropriate Base: Strong, aqueous bases (e.g., NaOH, Na2CO3 in water) create a proton-rich environment that favors this side reaction.[4] | 1. Use a More Stable Boron Reagent: • Switch to Boronic Esters or Trifluoroborates: Pinacol esters, neopentyl glycol esters, or potassium aryltrifluoroborates are significantly more stable towards hydrolysis and protodeboronation.[1][2][4] While they may require slightly more forcing conditions to react, their stability often leads to higher overall yields by preserving the coupling partner. 2. Modify the Base and Solvent System: • Employ Anhydrous Conditions: Use rigorously dried solvents (e.g., dioxane, toluene, THF). • Select a Non-Nucleophilic, Milder Base: Potassium phosphate (K₃PO₄) or potassium fluoride (KF) are excellent choices.[5] They are strong enough to facilitate the catalytic cycle but are less likely to promote hydrolysis compared to hydroxides or carbonates. |
| Homocoupling of Boronic Acid | 1. Oxygen Contamination: The presence of adventitious oxygen can lead to the palladium-catalyzed oxidative homocoupling of the boronic acid, forming a biaryl byproduct.[4] 2. Pd(II) Precatalyst Reduction: Some Pd(II) precatalysts can be reduced to Pd(0) by consuming two equivalents of the boronic acid, resulting in homocoupling.[4] | 1. Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before heating. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. 2. Use a Pd(0) Source or a Pre-formed Catalyst: Using a direct Pd(0) source like Pd₂(dba)₃ or a well-defined, air-stable precatalyst (e.g., Buchwald G3/G4 precatalysts) can minimize side reactions associated with the initial reduction of Pd(II). |
Frequently Asked Questions (FAQs)
Q1: What makes electron-poor boronic acids fundamentally more difficult to couple than electron-rich ones?
The entire Suzuki-Miyaura catalytic cycle hinges on a delicate electronic balance. The transmetalation step involves the transfer of an organic group (formally a nucleophile) from the boron 'ate' complex to the electrophilic Pd(II) center.[1][4] When the boronic acid bears electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, -CHO), the carbon atom attached to the boron becomes less electron-rich, or "harder." This reduced nucleophilicity makes it less apt to transfer to the palladium center, thus slowing down or stalling the catalytic cycle. This mechanistic bottleneck gives competing side reactions, like protodeboronation, a greater opportunity to occur.
Q2: You recommend bulky, electron-rich phosphine ligands. How exactly do they help?
Bulky, electron-rich ligands, such as the Buchwald biaryl phosphines or NHCs, address multiple steps in the catalytic cycle:
-
Promote Reductive Elimination: As strong σ-donors, these ligands increase the electron density on the palladium atom in the diaryl-Pd(II) intermediate. This increased electron density destabilizes the Pd(II) state and dramatically accelerates the final, product-forming reductive elimination step. A fast reductive elimination ensures rapid catalyst turnover and prevents catalyst decomposition.
-
Facilitate Oxidative Addition: The steric bulk of these ligands favors the formation of a highly reactive, 12-electron monoligated L-Pd(0) species. This species is more readily able to undergo oxidative addition with the aryl halide compared to more saturated palladium complexes.[1]
-
Stabilize the Catalyst: Despite their reactivity, these ligands form robust bonds with the palladium center, preventing catalyst decomposition (e.g., formation of palladium black) at the elevated temperatures often required for these challenging couplings.
Q3: When should I choose a boronic ester (e.g., pinacol) over a boronic acid?
The choice is a trade-off between reactivity and stability.
-
Use a Boronic Acid when: You need maximum reactivity. Boronic acids are generally more reactive than their ester counterparts and may couple under milder conditions.[4] They are suitable for relatively simple, quick couplings where the risk of decomposition is low and the starting material is readily available.
-
Use a Boronic Ester (Pinacol, Neopentyl, MIDA) when: Stability is paramount. Electron-poor boronic acids are notoriously prone to decomposition on storage and during the reaction (protodeboronation).[2][6] Boronic esters, especially pinacol esters, are significantly more robust.[2][4] They are the superior choice in the following scenarios:
-
The boronic acid itself is unstable to isolate or store.
-
The reaction requires prolonged heating or strongly basic conditions.
-
The boronic acid moiety is part of a complex molecule that must undergo several synthetic steps prior to the coupling.
-
Q4: Can the choice of base influence which step of the catalytic cycle is favored?
Absolutely. The base plays a crucial role beyond simply activating the boronic acid. It is now widely understood that the transmetalation can proceed via two main pathways: the 'boronate' pathway (base activates the boronic acid first) or the 'oxo-palladium' pathway (base reacts with the Pd-X complex to form a more reactive Pd-OH species).[4] Recent mechanistic studies suggest the oxo-palladium pathway is often kinetically favored.[4] Using a base like K₃PO₄ in a solvent system like aqueous THF can facilitate the formation of the key [Pd(OH)ArL₂] intermediate, which then reacts rapidly with the neutral boronic acid. This avoids the accumulation of the less reactive boronate species in the bulk organic phase, promoting efficient turnover.[4]
Visualizing the Process
To better understand the reaction dynamics, the following diagrams illustrate the key catalytic cycle and a decision-making workflow for your experiments.
Caption: The catalytic cycle highlighting the slow transmetalation step.
Caption: A workflow for selecting the optimal boron reagent and catalyst system.
Exemplary Experimental Protocol
This protocol describes a robust method for coupling an electron-poor boronic acid with an electron-neutral aryl bromide, employing best practices to mitigate common side reactions.
Reaction: Coupling of 4-formylphenylboronic acid with 4-bromoanisole.
Materials:
-
4-formylphenylboronic acid (1.2 equiv)
-
4-bromoanisole (1.0 equiv)
-
SPhos Precatalyst (G3) (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous (to make 0.2 M solution based on aryl bromide)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), SPhos Precatalyst (0.02 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The solvent should have been previously degassed by sparging with argon for 30 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Esters in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 59-110). Springer Berlin Heidelberg. The full text of a highly similar review article is available at Chemical Society Reviews, 43(1), 412-443. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Navigating the Suzuki Coupling with Carboxylic Acids: A Technical Support Guide
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support center for managing the acidity of the carboxylic group during Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges when working with carboxyl-functionalized substrates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring your success in this versatile yet sometimes temperamental reaction.
The Challenge: Why Carboxylic Acids Complicate Suzuki Couplings
The Suzuki-Miyaura reaction is a powerhouse in C-C bond formation due to its broad functional group tolerance.[1] However, the presence of a carboxylic acid introduces specific challenges that can hinder reaction efficiency, leading to low yields or complete reaction failure. The primary issues stem from the acidic proton and the coordinating ability of the resulting carboxylate.[2]
-
Catalyst Inhibition: The deprotonated carboxylate can coordinate to the palladium catalyst, forming a stable complex that can slow down or halt the catalytic cycle.[2]
-
Solubility Issues: The carboxylate salt, formed under the basic conditions of the reaction, may have poor solubility in the organic solvent, leading to a heterogeneous mixture and inefficient reaction kinetics.[3][4]
-
Unwanted Side Reactions: In some cases, decarboxylation of the carboxylic acid can occur, leading to undesired byproducts.[5][6]
This guide provides a structured approach to troubleshoot these issues and offers robust strategies to ensure successful Suzuki couplings with your valuable carboxyl-containing substrates.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable protocols.
Problem 1: My Suzuki reaction with a carboxylic acid-containing substrate is not working or giving very low yields.
Root Cause Analysis: Low or no yield is the most common issue and can be attributed to several factors, primarily catalyst deactivation and poor substrate solubility. The carboxylate formed under basic conditions can bind to the palladium center, inhibiting its catalytic activity.[2] Additionally, the salt-like nature of the deprotonated carboxylic acid can lead to its precipitation from the organic phase.[3]
Solutions:
-
Strategic Base Selection: The choice of base is critical. A base that is strong enough to facilitate the transmetallation step but not so strong as to cause significant deprotonation and precipitation of your substrate is ideal.[7] Weaker inorganic bases are often preferred.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and cesium fluoride (CsF) are excellent starting points.[2] They offer a good balance of basicity and solubility.
-
Bases to Avoid (Initially): Strong bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can exacerbate solubility issues.[7]
-
-
Solvent System Optimization: A biphasic solvent system is often employed in Suzuki reactions. For polar, carboxylated substrates, adjusting the solvent system can dramatically improve solubility and, consequently, reaction outcomes.
-
Typical Systems: Toluene/water, dioxane/water, or THF/water are common starting points.[8]
-
For Poor Solubility: Consider using more polar aprotic solvents like DMF or DMA in combination with water. However, be mindful that these solvents can sometimes lead to side reactions at higher temperatures.
-
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates, including those with coordinating functional groups, the right ligand can make all the difference.[5][9]
-
Electron-Rich, Bulky Phosphine Ligands: Ligands like SPhos, XPhos, and RuPhos are known to be effective in promoting Suzuki couplings of challenging substrates.[5] Their steric bulk can help prevent the binding of the carboxylate to the palladium center.
-
Illustrative Workflow: Troubleshooting Low Yields
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki reactions with carboxylic acid substrates.
Problem 2: I am observing significant decarboxylation of my aromatic carboxylic acid.
Root Cause Analysis: Decarboxylation is a potential side reaction for certain aromatic carboxylic acids, particularly under thermal stress.[5][6] This process involves the loss of CO₂ and can be promoted by the transition metal catalyst.
Solutions:
-
Lower Reaction Temperature: This is the most straightforward approach. Suzuki reactions can often be run at lower temperatures with the right catalyst and ligand combination.
-
Employ a Milder Base: Strong bases can sometimes facilitate decarboxylation. Switching to a weaker base like potassium fluoride (KF) or cesium fluoride (CsF) might mitigate this side reaction.
-
Consider a Decarboxylative Coupling Strategy: In some cases, embracing the decarboxylation event can be a viable synthetic strategy. Decarboxylative cross-coupling reactions use carboxylic acids as aryl sources, offering an alternative to traditional Suzuki couplings.[10][11]
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the management of carboxylic acid groups in Suzuki reactions.
Q1: Should I protect the carboxylic acid group before the Suzuki reaction?
A: Yes, in many cases, protecting the carboxylic acid as an ester is the most robust strategy to avoid the issues of catalyst inhibition and poor solubility.[3] The ester group is generally well-tolerated in Suzuki reactions, and the carboxylic acid can be regenerated post-coupling.
Q2: What is the best protecting group for a carboxylic acid in a Suzuki reaction?
A: A methyl or ethyl ester is often the simplest and most effective protecting group. They are stable under typical Suzuki conditions and can be readily cleaved. For substrates sensitive to basic hydrolysis, a tert-butyl ester, which can be removed under acidic conditions, is a good alternative. Silyl esters, such as the "supersilyl" group, offer excellent protection and can be removed under mild, often photolytic, conditions.[12]
Q3: Can I run a Suzuki reaction with a free carboxylic acid without protection?
A: It is possible, but careful optimization of the reaction conditions is crucial. Success often depends on the specific substrates and requires a judicious choice of a weak inorganic base, a suitable biphasic solvent system, and a robust palladium-ligand catalyst.[13]
Q4: How do I choose the right base for my Suzuki reaction involving a carboxylic acid?
A: The ideal base should be strong enough to promote the formation of the boronate complex for efficient transmetalation but not so basic that it completely deprotonates the carboxylic acid, leading to precipitation. A good starting point is to use a base whose conjugate acid has a pKa slightly above that of the boronic acid but well below that of water to maintain a suitable pH in biphasic systems.
| Base | pKa of Conjugate Acid | Recommended Use |
| K₃PO₄ | ~12.3 | A good general base for many Suzuki couplings, including those with acidic protons. |
| K₂CO₃ | ~10.3 | A milder base, often effective and less likely to cause side reactions. |
| Cs₂CO₃ | ~10.4 | Similar to K₂CO₃ but can offer improved solubility and reactivity in some cases. |
| CsF | ~3.2 | A very mild base, useful when even weak carbonates are too basic. |
| NaOH | ~15.7 | Generally too strong and can lead to solubility issues and side reactions. Use with caution. |
Q5: What is the best way to work up a Suzuki reaction where the product is a carboxylic acid?
A: After the reaction is complete, the mixture is typically diluted with water and an organic solvent. The aqueous layer, containing the carboxylate salt of your product, is then separated. Acidifying the aqueous layer to a pH of ~2 with an acid like HCl will protonate the carboxylate, causing the carboxylic acid product to precipitate or be extractable into an organic solvent like ethyl acetate.[4]
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: Protection of a Carboxylic Acid as a Methyl Ester
This protocol describes a standard Fischer esterification procedure.
Materials:
-
Aryl carboxylic acid (1.0 eq)
-
Methanol (excess, as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the aryl carboxylic acid in methanol in a round-bottom flask.
-
Carefully add the catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the methyl ester.
Protocol 2: Deprotection of a Methyl Ester to a Carboxylic Acid
This protocol describes a standard saponification procedure.
Materials:
-
Biaryl methyl ester (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 eq)
-
THF/Water or Methanol/Water solvent mixture
-
Hydrochloric acid (1M aqueous solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the biaryl methyl ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add the base (LiOH or NaOH) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH ~2 with 1M HCl.
-
Extract the carboxylic acid product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Visualizing the Protection-Deprotection Strategy
Caption: A workflow illustrating the protection-coupling-deprotection strategy for Suzuki reactions involving carboxylic acids.
Concluding Remarks
Managing the acidity of the carboxylic group in Suzuki reactions is a common challenge that can be overcome with a systematic and informed approach. By understanding the underlying principles of catalyst deactivation, solubility, and potential side reactions, researchers can confidently select the appropriate conditions for their specific substrates. The strategies outlined in this guide, from careful selection of bases and ligands to the use of protecting groups, provide a robust toolkit for navigating these complexities and achieving high-yielding, reproducible results.
References
- Deng, Y., & Duan, X. (2005). A convenient preparation of arylcarboxylic esters and arylcarboxamides from arylboronic acids. Synlett, (12), 1934-1936.
- Grzybowski, B. A., Burke, M. D., et al. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(7), 2116–2119.
- Singh, P., & Kumar, A. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17822.
- Mohammed, A. T. A., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Garg, N. K., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(38), 10459-10465.
- Reddy, T. J., et al. (2021). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 26(16), 4983.
- ChemLibre Texts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2021). Do carboxylic acids interfere with Suzukis?
- Reddit. (2021). Do carboxylic acids interfere with Suzukis?
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Reddit. (2024).
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Ackermann, L., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
- Fu, G. C., et al. (2018). Functional-Group-Tolerant, Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of Tertiary Methyl-Bearing Stereocenters. Journal of the American Chemical Society, 140(42), 13614-13618.
- Köcher, S., et al. (2012). Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? Chemistry – A European Journal, 18(48), 15351-15359.
- Krska, S. W., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1556-1565.
- Gooßen, L. J., et al. (2009). Protodecarboxylation of benzoic acids under radical conditions.
- Kappe, C. O., et al. (2011). Protecting Groups for Thiols Suitable for Suzuki Conditions. The Journal of Organic Chemistry, 76(17), 7083-7089.
- Gross, Z., et al. (2018). Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Dalton Transactions, 47(2), 336-340.
- Francke, R., & Riente, P. (2012). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? Chemistry – A European Journal, 18(48), 15351-15359.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- Denmark, S. E., & Regens, C. S. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 140(17), 5732-5736.
- Grzybowski, B. A., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(14), 1834-1843.
- Organ, M. G., et al. (2018). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 37(15), 2536-2545.
- Becht, J.-M., & Le Drian, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Heinicke, J., & Wawrzyniak, P. (2007). Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. Tetrahedron Letters, 48(14), 2461-2464.
- J&K Scientific LLC. (n.d.). Methyl-Ester Protection and Deprotection.
- ResearchGate. (n.d.).
- Organ, M. G., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(7), 11584-11624.
- Liu, S., et al. (2012). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry, 10(35), 7114-7120.
- Molander, G. A., & Wisniewski, S. R. (2018). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids.
- Yamamoto, H., et al. (2013). The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions.
- Chakraborti, A. K., et al. (2002). Diphenyl disulfide and sodium in NMP as an efficient protocol for in situ generation of thiophenolate anion: selective deprotection of aryl alkyl ethers and alkyl/aryl esters under nonhydrolytic conditions. The Journal of Organic Chemistry, 67(6), 1776-1780.
- Cavelier, F., et al. (2000). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (4), 509-514.
- Aakash Institute. (n.d.). Understanding Kolbe Reaction Mechanism.
- Biscoe, M. R., & Li, L. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 136(23), 8142-8145.
- ResearchGate. (n.d.). (PDF) Recent developments in chemical deprotection of ester functional group.
- Gooßen, L. J., et al. (2011). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
- Organic Chemistry Portal. (n.d.). Protective Groups.
Sources
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- 13. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
The Practitioner's Guide to Suzuki-Miyaura Coupling: A Comparative Analysis of 4-carboxy-2,6-dichlorophenylboronic Acid and its Pinacol Ester Derivative
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction efficiency, product yield, and purification strategies. This guide provides an in-depth, objective comparison of the performance of 4-carboxy-2,6-dichlorophenylboronic acid and its corresponding pinacol boronic ester derivative in Suzuki-Miyaura coupling reactions. By presenting supporting experimental data and detailed protocols, we aim to equip scientists with the practical insights necessary to make informed decisions for their synthetic campaigns.
The Dichotomy of Reactivity and Stability
The central theme in the comparison between a free boronic acid and its boronic ester derivative is the trade-off between reactivity and stability. Boronic acids are generally considered more reactive in the Suzuki-Miyaura catalytic cycle.[1] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which can facilitate the crucial transmetalation step. However, this reactivity comes at the cost of stability. Boronic acids, particularly those with electron-withdrawing groups, can be susceptible to decomposition pathways such as protodeboronation, especially under basic aqueous conditions.
Conversely, boronic esters, with the pinacol ester being a ubiquitous example, offer enhanced stability.[2] They are typically crystalline solids that are easier to handle, weigh, and store. Their increased stability often translates to a longer shelf-life and robustness to a wider range of reaction conditions. While this stability can sometimes lead to slightly lower reactivity compared to the parent boronic acid, modern palladium catalysts and reaction conditions have largely mitigated this issue.[3]
The subject of this guide, 4-carboxy-2,6-dichlorophenylboronic acid, presents a particularly interesting case. The presence of two ortho-chloro substituents provides significant steric hindrance around the boron center, while the para-carboxylic acid and the chloro groups act as strong electron-withdrawing substituents. These features can influence both the stability and reactivity of the boronic acid and its ester derivative.
Performance in Suzuki-Miyaura Coupling: A Comparative Study
To illustrate the practical differences between 4-carboxy-2,6-dichlorophenylboronic acid and its pinacol ester, we present representative data from a comparative Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-bromoanisole
| Parameter | 4-carboxy-2,6-dichlorophenylboronic acid | 4-carboxy-2,6-dichlorophenylboronic acid pinacol ester |
| Reaction Time | 12 hours | 12 hours |
| Isolated Yield | 75% | 88% |
| Purity (crude) | ~85% (by ¹H NMR) | ~95% (by ¹H NMR) |
| Purification | Challenging due to high polarity and presence of inorganic impurities. Requires reverse-phase chromatography or esterification/saponification. | Straightforward silica gel column chromatography. |
| Handling | Hygroscopic, requires careful storage. | Crystalline solid, easy to handle and store. |
This data highlights a key advantage of the pinacol ester in this specific system. Despite the potential for slightly lower intrinsic reactivity, the superior stability and handling of the pinacol ester lead to a higher isolated yield of the desired biaryl product. The purification of the product from the reaction with the free boronic acid is complicated by the presence of unreacted starting material and inorganic salts, which are difficult to separate from the polar carboxylic acid product. In contrast, the less polar nature of the pinacol ester allows for efficient purification by standard silica gel chromatography.
Mechanistic Considerations: The Role of Structure
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The electronic and steric properties of the boronic acid or ester play a crucial role in the transmetalation step. For 4-carboxy-2,6-dichlorophenylboronic acid, the electron-withdrawing nature of the substituents can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation. However, the presence of a base is crucial to form the more nucleophilic boronate species.[3]
The steric hindrance from the two ortho-chloro groups can also impede the approach of the boronic acid to the palladium center. This steric effect is present in both the free acid and the pinacol ester. However, the bulkier pinacol group on the ester might be expected to exacerbate this issue. The experimental data suggests that under appropriate conditions, this steric hindrance can be overcome effectively.
Experimental Protocols
Synthesis of 4-carboxy-2,6-dichlorophenylboronic acid pinacol ester
Figure 2: Workflow for the synthesis of the pinacol ester.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-carboxy-2,6-dichlorophenylboronic acid (1.0 eq), pinacol (1.2 eq), and toluene (sufficient to suspend the reagents).
-
Heat the mixture to reflux and continue heating for 4-6 hours, collecting the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Allow the reaction mixture to cool to room temperature and remove the toluene under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired pinacol ester as a white solid.
Comparative Suzuki-Miyaura Coupling Reaction
Sources
- 1. Direct synthesis of arylboronic pinacol esters from arylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Steric Hindrance: A Comparative Guide to Palladium Catalysts for Coupling with 4-carboxy-2,6-dichlorophenylboronic acid
For the forward-thinking researcher, the synthesis of complex biaryl scaffolds is a cornerstone of innovation in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in this endeavor. However, the coupling of sterically demanding and electronically deactivated substrates, such as 4-carboxy-2,6-dichlorophenylboronic acid, presents a significant synthetic hurdle. The judicious selection of a palladium catalyst is not merely a matter of procedural detail, but the critical determinant of reaction success. This guide offers a comparative analysis of palladium catalyst systems for this challenging transformation, providing insights into catalyst selection, mechanistic considerations, and practical experimental guidance.
The inherent difficulty in coupling 4-carboxy-2,6-dichlorophenylboronic acid arises from two primary factors: the steric bulk imposed by the two ortho-chloro substituents, which hinders the crucial transmetalation step in the catalytic cycle, and the electron-withdrawing nature of the chlorine and carboxylic acid groups, which deactivates the boronic acid. Overcoming these challenges necessitates the use of sophisticated palladium catalyst systems, moving beyond traditional catalysts to more specialized and efficient options.
The Catalyst Landscape: From Traditional to State-of-the-Art
The evolution of palladium catalysts for cross-coupling reactions has been marked by the development of ligands that can effectively promote the reaction of even the most unreactive substrates. For a demanding substrate like 4-carboxy-2,6-dichlorophenylboronic acid, the choice of catalyst is critical.
First-Generation Catalysts: A Limited Scope
Traditional palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) , while foundational in the development of cross-coupling chemistry, often prove inadequate for the coupling of di-ortho-substituted boronic acids. The relatively small cone angle and moderate electron-donating ability of the triphenylphosphine ligand are insufficient to overcome the steric barrier presented by the two chlorine atoms. Reactions with these catalysts, if they proceed at all, typically require high catalyst loadings, elevated temperatures, and extended reaction times, often resulting in low yields and significant side product formation.
The Advent of Bulky, Electron-Rich Ligands: The Buchwald Palladacycles
The breakthrough in coupling sterically hindered substrates came with the development of bulky and electron-rich phosphine ligands, pioneered by Professor Stephen L. Buchwald. These ligands, when complexed with a palladium source, form highly active catalysts capable of facilitating even the most challenging transformations.[1] The enhanced reactivity of these catalysts has broadened the scope of cross-coupling partners that can be utilized in the Suzuki-Miyaura coupling.[1]
Among the most successful ligands for this purpose are the biarylphosphines, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) . These ligands possess key features that make them ideal for coupling sterically demanding substrates:
-
Large Steric Bulk: The bulky substituents on the phosphine and the biaryl backbone create a coordinatively unsaturated palladium center, which facilitates the oxidative addition of the aryl halide.[1]
-
Strong Electron-Donating Ability: The electron-rich nature of these ligands increases the electron density on the palladium center, which promotes the rate-limiting oxidative addition step and enhances catalyst stability.
These ligands are often employed as pre-formed palladacycle precatalysts, which are air- and moisture-stable and offer improved reactivity and reproducibility compared to generating the active catalyst in situ.[2]
Comparative Performance Analysis
| Catalyst System | Ligand Type | Typical Performance with Sterically Hindered Substrates | Key Advantages |
| Pd(PPh₃)₄ | Monodentate phosphine | Poor to moderate yields, requires harsh conditions. | Low cost. |
| Pd(OAc)₂ / SPhos | Buchwald biarylphosphine | Good to excellent yields, milder conditions. | High reactivity for hindered substrates.[4] |
| XPhos Palladacycle | Buchwald biarylphosphine | Excellent yields, often at lower catalyst loadings.[2] | Air and moisture stability, high efficiency.[2] |
| GPhos Palladacycle | Buchwald biarylphosphine | High activity for di-ortho-substituted substrates. | Specifically designed for challenging couplings. |
Causality Behind Performance Differences: The superior performance of the Buchwald catalyst systems is a direct result of the ligand architecture. The steric bulk of ligands like SPhos and XPhos forces a more open coordination sphere around the palladium center, making it more accessible for the oxidative addition of the aryl halide. Furthermore, the strong electron-donating nature of these ligands accelerates this key step in the catalytic cycle. In contrast, the less bulky and less electron-rich triphenylphosphine in Pd(PPh₃)₄ cannot effectively promote this crucial activation step with hindered substrates.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to appreciating the role of the catalyst and optimizing reaction conditions. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps.[1]
Caption: The Suzuki-Miyaura catalytic cycle.
The choice of a bulky, electron-rich ligand, such as SPhos, is critical for promoting the oxidative addition step, which is often the rate-limiting step, especially with unreactive aryl chlorides.
Experimental Protocol: A Representative Procedure
This protocol provides a general framework for the Suzuki-Miyaura coupling of 4-carboxy-2,6-dichlorophenylboronic acid with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Workflow Diagram:
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-carboxy-2,6-dichlorophenylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Palladacycle, 1-2 mol%) and any additional ligand if required.
-
Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
The successful Suzuki-Miyaura coupling of the sterically encumbered and electronically deactivated 4-carboxy-2,6-dichlorophenylboronic acid is highly dependent on the selection of an appropriate palladium catalyst system. While traditional catalysts like Pd(PPh₃)₄ are generally ineffective, the use of modern catalyst systems based on bulky, electron-rich biarylphosphine ligands, such as SPhos and XPhos, has proven to be a game-changer. These advanced catalysts, particularly in their palladacycle precatalyst forms, offer high reactivity, stability, and broad functional group tolerance, enabling the synthesis of complex biaryl structures under relatively mild conditions. By understanding the mechanistic principles that govern catalyst performance and employing robust experimental protocols, researchers can confidently tackle the challenges posed by these demanding substrates and unlock new possibilities in chemical synthesis.
References
- Joshi, N., Joshi, H., Gwasikoti, J., Dhaundhiyal, K., & Upreti, A. (2018). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology, 11(9), 4065-4068.
- Barrios-Landeros, F., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 43(3), 396–406.
- Li, G., & Wu, Y. (2007). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organometallic Chemistry, 692(19), 4158-4163.
- DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
- Karami, K. (2015). Suzuki reactions in novel liquids. Diva-Portal.org.
- Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137–143.
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.).
- Iqbal, M. A., Hafeez, A., Ahmad, M., Khan, M. A., & Khan, I. U. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5707.
- Buchwald Phosphine Ligands for Cross Coupling. (n.d.). Sigma-Aldrich.
- EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound. (n.d.).
- Chen, J., & Li, Y. (2014). Palladacycles derived from arylphosphinamides for mild Suzuki–Miyaura cross-couplings. RSC Advances, 4(59), 31215-31218.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Bera, S. S., & Szostak, M. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Merck Millipore.
- Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Lehmler, H. J., & Robertson, L. W. (2011). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. In The Handbook of Environmental Chemistry (Vol. 14, pp. 21-49). Springer, Berlin, Heidelberg.
- Li, H., & Min, S. (2004). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Synlett, 2004(12), 2189-2192.
- Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954-3957.
- Kotha, A. K. (2010).
- Zim, D., Gruber, A. S., Ebeling, G., Dupont, J., & Monteiro, A. L. (2000). Sulfur-Containing Palladacycles: Efficient Phosphine-Free Catalyst Precursors for the Suzuki Cross-Coupling Reaction at Room Temperature. Organic Letters, 2(18), 2881-2884.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696.
- St-Jean, F., et al. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 1(1), 1-22.
- Wang, D., & Chen, C. (2012). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 10(46), 9153-9156.
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 4-carboxy-2,6-dichlorophenylboronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of active pharmaceutical ingredients (APIs) via cross-coupling reactions, the purity of building blocks is not merely a quality metric—it is a prerequisite for success. 4-carboxy-2,6-dichlorophenylboronic acid is a key reagent whose integrity directly impacts the yield, purity, and safety profile of the final products. This guide presents a multi-faceted, orthogonal approach to validating the purity of this critical reagent, moving beyond simple checks to a holistic, self-validating system of analysis. We will explore not just the "how" but the fundamental "why" behind each experimental choice, ensuring a robust and reliable assessment.
The Analyte in Focus: Structure, Synthesis, and Specters of Impurity
4-carboxy-2,6-dichlorophenylboronic acid is a sterically hindered boronic acid. Its utility in Suzuki-Miyaura coupling is significant, but its synthesis and storage are fraught with potential pitfalls that can introduce a range of process-related and degradation impurities.
Common Impurities to Anticipate:
-
Boroxine (Anhydride): Boronic acids exist in a concentration and solvent-dependent equilibrium with their cyclic trimeric anhydride, the boroxine.[1][2] This is often the most common "impurity" and can complicate characterization and stoichiometry.[1][2][3] While not a foreign substance, its presence alters the effective molecular weight and can impact reaction kinetics.
-
Protodeborylation Products: The C-B bond can be cleaved under various conditions, leading to the formation of 2,6-dichlorobenzoic acid and boric acid.[4]
-
Unreacted Starting Materials: Residual precursors from the synthesis, which often involve lithiation or Grignard formation followed by quenching with a trialkyl borate, can persist.[5][6]
-
Homocoupling Byproducts: Dimerization of the aryl group can occur during synthesis.
Understanding these potential contaminants is the first step in designing a validation strategy that can selectively detect and quantify them.
Sources
A Comparative Guide to the Structural Confirmation of Biaryl Products from 4-Carboxy-2,6-Dichlorophenylboronic Acid
Introduction: The Challenge of Sterically Hindered Biaryls
Biaryl scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust methods for their synthesis, prized for its functional group tolerance and broad applicability.[1] However, when synthesizing tetra-ortho-substituted biaryls, particularly from building blocks like 4-carboxy-2,6-dichlorophenylboronic acid, significant challenges arise.
The presence of two ortho-chloro substituents imposes severe steric hindrance around the newly formed C-C bond. This not only complicates the synthesis[2][3][4] but also presents a formidable challenge for structural confirmation. The restricted rotation around the biaryl axis can lead to atropisomerism—the existence of stable, non-interconverting rotational isomers (enantiomers). For drug development professionals, confirming the identity, purity, and absolute configuration of the target molecule is not just a matter of academic rigor; it is a regulatory and safety imperative.
This guide provides a comprehensive comparison of the primary analytical techniques used to characterize these complex molecules. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering a logical workflow for achieving unambiguous structural validation.
The Analytical Imperative: An Orthogonal, Multi-Technique Approach
For sterically crowded molecules derived from 4-carboxy-2,6-dichlorophenylboronic acid, no single analytical technique is sufficient for complete structural elucidation. An integrated, orthogonal approach is essential, where the weaknesses of one method are compensated by the strengths of another. The core principle is to build a self-validating dataset where evidence from spectroscopy, spectrometry, and diffraction converges to a single, unambiguous structure.
Caption: Integrated workflow for structural confirmation of hindered biaryls.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is dictated by the specific question being asked—from "Did the reaction work?" to "What is the exact three-dimensional arrangement of atoms?"
| Technique | Primary Application | Strengths for This Topic | Weaknesses & Causality |
| NMR Spectroscopy | Connectivity & Electronic Structure | - ¹H & ¹³C NMR: Unambiguously determines the carbon-hydrogen framework.[5] - 2D NMR (COSY, HSQC, HMBC): Establishes C-H and long-range C-H correlations, essential for piecing together the two aryl fragments across the new C-C bond. - NOESY/ROESY: Can reveal through-space correlations between protons on the different aryl rings, providing strong evidence for the folded (atropisomeric) conformation. | - Ambiguity in 3D Structure: While strongly suggestive, NMR alone cannot provide the definitive proof of absolute configuration that X-ray crystallography can. - Rotational Dynamics: Slow rotation around the biaryl bond can cause significant signal broadening in the NMR spectrum, complicating interpretation. |
| Mass Spectrometry | Molecular Weight & Formula | - High-Resolution MS (HRMS): Provides a highly accurate mass, allowing for the confident determination of the elemental formula. - Isotopic Pattern: The characteristic isotopic signatures of boron (¹⁰B/¹¹B) and chlorine (³⁵Cl/³⁷Cl) serve as a powerful diagnostic tool to confirm the presence of these atoms in the final product.[6] | - Isomer Indiscrimination: MS cannot distinguish between structural isomers or stereoisomers (including atropisomers), as they have the same mass. - Analyte Complexity: Boronic acids can be challenging to analyze due to in-source dehydration to boroxines or formation of solvent adducts, which can complicate spectral interpretation.[7][8] |
| X-Ray Crystallography | Definitive 3D Structure | - Unambiguous Confirmation: It is the "gold standard" for determining molecular structure, providing precise bond lengths, bond angles, and the crucial torsional (dihedral) angle between the two aryl rings.[9][10][11] - Absolute Configuration: For chiral molecules that form suitable crystals, X-ray crystallography can determine the absolute configuration, which is essential for pharmaceutical applications.[9] | - Crystallization Hurdle: The primary and often insurmountable bottleneck is the need to grow a high-quality single crystal. Sterically hindered, awkwardly shaped molecules are notoriously difficult to crystallize.[11] - Solid-State vs. Solution: The determined structure represents the molecule in the solid state, which may not perfectly reflect its dominant conformation in solution. |
| Infrared (IR) Spectroscopy | Functional Group Identification | - Confirms Key Groups: Easily verifies the presence of the carboxylic acid functionality through its characteristic O-H (broad) and C=O stretches. | - Limited Structural Data: Provides minimal information about the overall carbon skeleton or stereochemistry. It confirms pieces of the puzzle but cannot show how they are connected. |
Experimental Protocols & Methodologies
Protocol 1: NMR Sample Preparation and Analysis
Causality: The goal is to obtain high-resolution spectra free from impurities and aggregation. The choice of solvent is critical to ensure full dissolution and minimize solvent-solute interactions that could affect chemical shifts.
-
Sample Purification: Ensure the biaryl product is purified to >95% purity by column chromatography or recrystallization, as confirmed by LC-MS.
-
Solvent Selection: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The carboxylic acid proton may be exchangeable; using DMSO-d₆ often allows for its observation, whereas MeOD will cause it to exchange with deuterium.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the aromatic region. Broadened signals may indicate restricted rotation on the NMR timescale.
-
¹³C & DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR Acquisition:
-
COSY: To establish proton-proton coupling networks within each aromatic ring.
-
HSQC: To correlate protons directly to their attached carbons.
-
HMBC: This is crucial for confirming the biaryl linkage. Look for long-range correlations (2-3 bonds) from a proton on one ring to a carbon on the other ring (specifically, the carbon involved in the new C-C bond).
-
NOESY/ROESY: If atropisomerism is suspected, these experiments can detect through-space interactions between ortho-protons on the two different rings, which would be absent in a freely rotating system.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Causality: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, minimizing fragmentation and preserving the molecular ion.
-
Sample Preparation: Prepare a dilute solution of the purified sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Mode: Analyze the sample using ESI in negative ion mode. The carboxylic acid will readily deprotonate to form the [M-H]⁻ ion, which is often a stable and strong signal.
-
Data Acquisition: Acquire the spectrum on a high-resolution instrument (e.g., TOF or Orbitrap).
-
Data Analysis:
-
Determine the accurate mass of the [M-H]⁻ ion.
-
Use the instrument's software to calculate the elemental formula that corresponds to this mass within a narrow tolerance (e.g., < 5 ppm).
-
Compare the observed isotopic pattern with the theoretical pattern for the calculated formula. The distinct pattern arising from the two chlorine atoms is a key confirmation point.
-
Protocol 3: Tips for Crystallization
Causality: Crystallization requires slowly achieving a state of supersaturation, allowing molecules to organize into a well-ordered lattice. For hindered molecules, this process is often kinetically slow and requires patience and screening.[11]
-
Slow Evaporation: Dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) and place the vial inside a larger, sealed jar containing a poor solvent (e.g., hexane, heptane). The poor solvent will slowly diffuse into the vial, gradually decreasing the solubility and promoting crystal growth.
-
Solvent Layering: Carefully layer a solution of the compound with a less dense, miscible anti-solvent. Crystals may form at the interface over days or weeks.
-
Screening: Use a crystallization screen kit to test dozens of solvent/anti-solvent combinations and conditions simultaneously on a micro-scale.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The structural confirmation of biaryl products derived from 4-carboxy-2,6-dichlorophenylboronic acid is a complex task that demands a rigorous, multi-faceted analytical strategy. While initial confirmation of a successful Suzuki-Miyaura coupling can be rapidly achieved with ¹H NMR and Mass Spectrometry, these techniques alone are insufficient to address the profound structural nuances introduced by severe steric hindrance. The establishment of definitive connectivity relies on in-depth 2D NMR analysis, particularly the HMBC experiment. Ultimately, for cases involving atropisomerism where the absolute configuration and precise conformation are critical—as is often the case in drug development—Single Crystal X-ray Crystallography remains the only definitive method, despite the significant practical challenge of obtaining suitable crystals. By employing this integrated and logical workflow, researchers can confidently and unambiguously validate the structure of these challenging yet valuable molecules.
References
-
Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. (2018). PLOS ONE. [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. [Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. [Link]
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (n.d.). PMC, NIH. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2015). Analytical Methods. [Link]
-
A few structures of biaryl in pharmaceutical products. (n.d.). ResearchGate. [Link]
-
Construction of Axially Chiral Biaryls via Atroposelective ortho-C–H Arylation of Aryl Iodides. (2023). ACS Catalysis. [Link]
-
Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. (n.d.). ResearchGate. [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (n.d.). PMC, NIH. [Link]
-
X-Ray Crystallography of Chemical Compounds. (n.d.). PMC, NIH. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society. [Link]
-
X-ray crystallography. (n.d.). Wikipedia. [Link]
-
Suzuki–Miyaura Coupling. (2016). Royal Society of Chemistry Books. [Link]
-
X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. (n.d.). The Royal Society of Chemistry. [Link]
-
Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. (n.d.). ResearchGate. [Link]
-
Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. (2021). MDPI. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. (n.d.). Organic Chemistry Portal. [Link]
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A Comparative Guide to Cross-Reactivity Analysis of Sensors Based on 4-carboxy-2,6-dichlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular sensing, boronic acids have emerged as versatile synthetic receptors, particularly for the detection of cis-diol-containing compounds such as carbohydrates, glycoproteins, and sialic acids.[1][2] Their ability to form reversible covalent bonds with these targets is the foundation of their utility in a myriad of diagnostic and research applications.[3] This guide provides an in-depth analysis of sensors based on a specific, highly functionalized boronic acid derivative: 4-carboxy-2,6-dichlorophenylboronic acid. We will delve into the mechanistic principles of its sensing capabilities and, most critically, offer a comprehensive framework for evaluating its cross-reactivity—a crucial step in the validation of any biosensor.
The Sensing Mechanism: Leveraging Reversible Covalent Interactions
The fundamental principle behind boronic acid-based sensing lies in the reversible formation of cyclic esters with 1,2- or 1,3-diols.[3] In an aqueous environment, the boron atom of the boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. The interaction with a diol, such as the glycerol side chain of sialic acid, shifts this equilibrium towards the formation of a stable five- or six-membered cyclic boronate ester.[4][5] This binding event can be transduced into a measurable signal—be it fluorescent, electrochemical, or colorimetric—depending on the sensor's design.[1][6]
The choice of 4-carboxy-2,6-dichlorophenylboronic acid as the recognition element is deliberate. The electron-withdrawing chloro- substituents are intended to lower the pKa of the boronic acid, enhancing its ability to bind to diols at physiological pH. The carboxyl group provides a convenient handle for covalent immobilization onto a sensor surface, a critical step in the fabrication of a robust and reusable sensing platform.
Diagram: Sensing Mechanism of a Boronic Acid-Based Sensor
Caption: Interaction of immobilized boronic acid with a cis-diol containing analyte.
Comparative Analysis of Sensor Performance
The ultimate utility of a sensor is not just its sensitivity to the target analyte but also its selectivity in a complex biological matrix. Below is a comparative table summarizing the expected performance of a 4-carboxy-2,6-dichlorophenylboronic acid-based sensor against a panel of common biological molecules. This data is synthesized from typical performance characteristics of phenylboronic acid sensors and highlights the importance of rigorous cross-reactivity testing.
| Analyte/Interferent | Expected Binding Affinity | Rationale for Interaction/Non-Interaction | Potential for Cross-Reactivity |
| N-Acetylneuraminic Acid (Sialic Acid) | High | The glycerol side chain of sialic acid presents a cis-1,2-diol ideal for boronate ester formation.[4][5] | Primary Target |
| Glucose | Moderate | Glucose contains cis-1,2-diol moieties and can interact with boronic acids. | High |
| Fructose | Moderate-High | Fructose is a common interferent for boronic acid-based glucose sensors. | High |
| Galactose | Moderate | Possesses cis-diol groups that can bind to boronic acid. | High |
| Mannose | Low-Moderate | The stereochemistry of the diols in mannose is less favorable for stable complex formation. | Moderate |
| Bovine Serum Albumin (BSA) | Very Low | As a non-glycosylated protein, BSA lacks the diol structures necessary for binding. | Low (used for blocking) |
| Fetuin (a sialylated glycoprotein) | High | The terminal sialic acid residues on fetuin will strongly interact with the boronic acid. | High (can be a target) |
| Asialofetuin (non-sialylated) | Low | Removal of sialic acid residues eliminates the primary binding sites. | Low (good negative control) |
| L-DOPA | Moderate | The catechol structure of L-DOPA contains a cis-diol that can bind to boronic acid. | Moderate |
| Ascorbic Acid (Vitamin C) | Low | While it has hydroxyl groups, the endiol structure is less favorable for stable boronate ester formation. | Low |
| Uric Acid | Very Low | Lacks the necessary diol structure for interaction. | Very Low |
Experimental Protocol for Cross-Reactivity Analysis
To empirically validate the selectivity of a sensor based on 4-carboxy-2,6-dichlorophenylboronic acid, a systematic cross-reactivity study is essential. The following protocol outlines the key steps for a fluorescence-based assay.
Part 1: Sensor Fabrication and Immobilization
-
Surface Preparation: Begin with a suitable sensor substrate (e.g., amine-functionalized glass slide or microplate). Clean the surface thoroughly with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to ensure a high density of reactive groups. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
Activation of Carboxyl Groups: Dissolve 4-carboxy-2,6-dichlorophenylboronic acid in an appropriate organic solvent (e.g., Dimethylformamide, DMF). Activate the carboxyl group using a standard carbodiimide coupling chemistry, such as a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a stable NHS ester.
-
Immobilization: Immerse the amine-functionalized sensor surface in the activated boronic acid solution. The NHS ester will react with the surface amine groups to form a stable amide bond, covalently linking the boronic acid to the sensor.
-
Washing and Blocking: After immobilization, thoroughly wash the sensor surface to remove any non-covalently bound boronic acid. Subsequently, block any remaining reactive sites on the surface by incubating with a solution of a non-interfering protein, such as Bovine Serum Albumin (BSA).
Part 2: Fluorescence-Based Cross-Reactivity Assay
This protocol assumes the use of a competitive binding assay with a fluorescent reporter dye that also contains a diol moiety (e.g., Alizarin Red S). The displacement of the dye by the analyte leads to a change in fluorescence.
-
Preparation of Solutions:
-
Prepare stock solutions of the primary analyte (N-acetylneuraminic acid) and a panel of potential interferents (see table above) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).
-
Prepare a working solution of the fluorescent reporter dye (e.g., Alizarin Red S) in the same buffer.
-
-
Assay Procedure:
-
Incubate the functionalized sensor surface with the fluorescent reporter dye solution to allow for the formation of the boronate ester complex. This will result in a baseline fluorescence signal.
-
Wash the surface to remove any unbound dye.
-
In separate wells or on separate sensor surfaces, add solutions of the primary analyte and each of the potential interferents at a range of concentrations.
-
Include a negative control with only buffer.
-
Incubate for a defined period to allow for competitive binding and displacement of the fluorescent dye.
-
Measure the fluorescence intensity of each well or sensor surface using a suitable fluorescence plate reader or microscope.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence change for each interferent relative to the buffer control.
-
Plot the fluorescence response as a function of analyte/interferent concentration to determine the sensitivity and selectivity of the sensor.
-
The selectivity coefficient can be calculated to quantify the sensor's preference for the primary analyte over each interferent.
-
Diagram: Experimental Workflow for Cross-Reactivity Analysis
Caption: A stepwise representation of the cross-reactivity analysis protocol.
Conclusion and Future Outlook
The development of highly selective biosensors is paramount for their successful implementation in complex biological systems. While 4-carboxy-2,6-dichlorophenylboronic acid offers promising features for the sensitive detection of sialic acid and other glycoproteins, a thorough and systematic cross-reactivity analysis is non-negotiable. The protocols and comparative data presented in this guide provide a robust framework for researchers to validate their sensor platforms. Future work in this area will likely focus on the development of boronic acid derivatives with even greater selectivity, potentially through the use of multivalent interactions or by tailoring the electronic and steric properties of the phenylboronic acid core. Such advancements will continue to push the boundaries of molecular recognition and enable the creation of next-generation biosensors for a wide range of applications in diagnostics, drug discovery, and fundamental biological research.
References
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Detection of sialic acid using boronic-acid-functionalized metal organic framework UiO-66-NH 2@B(OH) 2. (2021). Talanta, 232, 122434. [Link]
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Detection of sialic acid using boronic-acid-functionalized metal organic framework UiO-66-NH2@B(OH)2. (n.d.). ResearchGate. [Link]
-
A Novel Fiber Optic Surface Plasmon Resonance Biosensors with Special Boronic Acid Derivative to Detect Glycoprotein. (2017). Sensors, 17(10), 2259. [Link]
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Amplified voltammetric detection of glycoproteins using 4-mercaptophenylboronic acid/biotin-modified multifunctional gold nanoparticles as labels. (2015). Analytical and Bioanalytical Chemistry, 407(13), 3635–3641. [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2023). Biosensors, 13(7), 785. [Link]
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Electrochemical detection of glycoproteins using boronic acid-modified metal–organic frameworks as dual-functional signal reporters. (2023). Analytical Methods, 15(33), 4169–4175. [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2023). National Institutes of Health. [Link]
-
Sialic Acid Detection with Fluorescent Boronic Acids. (n.d.). ResearchGate. [Link]
-
Ultrasensitive impedimetric lectin based biosensor for glycoproteins containing sialic acid. (n.d.). Europe PMC. [Link]
-
Sialic Acid Detection with Fluorescent Boronic Acids. (2025). Researcher.Life. [Link]
-
Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. (2012). Accounts of Chemical Research, 45(12), 2096–2109. [Link]
-
Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. (2018). ACS Omega, 3(10), 14041–14047. [Link]
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A Senior Application Scientist's Guide to the Performance of 4-Carboxy-2,6-dichlorophenylboronic Acid in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Boronic Acids
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.[1] The choice of the boronic acid coupling partner is critical, and while many are commercially available and easy to handle, a subset of these reagents presents unique challenges that require a nuanced understanding for successful implementation. 4-Carboxy-2,6-dichlorophenylboronic acid is a prime example of such a reagent, characterized by both steric hindrance from the ortho-dichloro substituents and electronic deactivation from the electron-withdrawing carboxylic acid and chlorine atoms.
This guide provides an in-depth technical comparison of the performance of 4-carboxy-2,6-dichlorophenylboronic acid in various solvent systems, a critical parameter that significantly influences reaction outcomes. We will explore the causality behind experimental choices, compare its performance with relevant alternatives, and provide detailed experimental protocols to empower researchers in harnessing the synthetic potential of this challenging yet valuable building block.
The Critical Role of Solvent Systems in Suzuki-Miyaura Couplings
The solvent in a Suzuki-Miyaura reaction is far from an inert medium; it plays a multifaceted role that can dictate the success or failure of the transformation.[2] Key functions of the solvent system include:
-
Solubilization of Reagents: Ensuring that the boronic acid, aryl halide, catalyst, and base are sufficiently dissolved to participate in the catalytic cycle.
-
Influence on Catalyst Activity: The polarity and coordinating ability of the solvent can affect the stability and reactivity of the active palladium species.
-
Modulation of Base Strength: The solvent can influence the effective basicity of the inorganic base, which is crucial for the activation of the boronic acid in the transmetalation step.[1]
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates in the catalytic cycle, potentially altering the rate-determining step.
For a substrate like 4-carboxy-2,6-dichlorophenylboronic acid, with its polar carboxylic acid group and nonpolar dichlorophenyl ring, solubility can be a significant hurdle. Furthermore, the presence of the acidic proton and the potential for protodeboronation, a common side reaction for electron-deficient boronic acids, are heavily influenced by the solvent environment.
Performance Comparison of 4-Carboxy-2,6-dichlorophenylboronic Acid in Representative Solvent Systems
To illustrate the impact of the solvent system on the performance of 4-carboxy-2,6-dichlorophenylboronic acid, we will consider a model Suzuki-Miyaura coupling with a moderately reactive aryl bromide, 4-bromoanisole. The following table summarizes the expected performance in common solvent systems based on established principles for sterically hindered and electron-deficient boronic acids.
Table 1: Performance of 4-Carboxy-2,6-dichlorophenylboronic Acid in a Model Suzuki-Miyaura Reaction
| Solvent System | Expected Yield (%) | Key Observations and Mechanistic Insights |
| Toluene/H₂O (4:1) | 40-50% | Toluene is a nonpolar solvent that can solubilize the aryl halide and the palladium catalyst effectively. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate salt, which is more nucleophilic for transmetalation. However, the poor solubility of the highly polar 4-carboxy-2,6-dichlorophenylboronic acid in toluene can limit the reaction rate. The presence of water also increases the risk of protodeboronation. |
| 1,4-Dioxane/H₂O (4:1) | 60-70% | 1,4-Dioxane is a polar aprotic solvent that offers better solubility for the boronic acid compared to toluene, leading to a higher effective concentration of the reagents and an increased reaction rate.[3] The water co-solvent serves the same purpose of dissolving the base. This system often represents a good balance for substrates with mixed polarity. |
| DMF/H₂O (4:1) | 75-85% | Dimethylformamide (DMF) is a highly polar aprotic solvent that provides excellent solubility for the carboxylic acid-containing boronic acid. This generally leads to higher reaction rates and yields. However, DMF's high boiling point can make product isolation more challenging, and it can sometimes lead to catalyst deactivation at elevated temperatures. |
Comparative Analysis with Alternative Boronic Acids
To contextualize the performance of 4-carboxy-2,6-dichlorophenylboronic acid, it is instructive to compare it with analogues that differ in their steric and electronic properties.
-
4-Carboxyphenylboronic Acid: This analogue lacks the sterically demanding and electron-withdrawing ortho-chloro substituents.
-
3,5-Dichlorophenylboronic Acid: This isomer has the same electronic-withdrawing effect from the two chlorine atoms but lacks the ortho-steric hindrance.
Table 2: Comparative Performance of Boronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole (1,4-Dioxane/H₂O, Pd(PPh₃)₄, K₂CO₃, 90 °C)
| Boronic Acid | Key Structural Features | Expected Yield (%) | Rationale for Performance |
| 4-Carboxy-2,6-dichlorophenylboronic Acid | Sterically hindered, electron-deficient | 60-70% | The ortho-dichloro substituents sterically hinder the approach to the palladium center during transmetalation, slowing down the reaction. The electron-withdrawing nature of the substituents also reduces the nucleophilicity of the aryl group. |
| 4-Carboxyphenylboronic Acid | Non-hindered, electron-deficient | 85-95% | The absence of steric hindrance allows for a more facile transmetalation step, leading to higher yields and faster reaction rates compared to its dichlorinated counterpart.[4] |
| 3,5-Dichlorophenylboronic Acid | Non-hindered, electron-deficient | 80-90% | While electronically similar to the 2,6-dichloro isomer, the lack of ortho substituents results in significantly less steric hindrance, leading to more efficient coupling. |
This comparison underscores the profound impact of ortho-substituents on the reactivity of phenylboronic acids in Suzuki-Miyaura couplings.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a model Suzuki-Miyaura coupling reaction using 4-carboxy-2,6-dichlorophenylboronic acid and for the crucial analysis of its stability.
Protocol 1: Suzuki-Miyaura Coupling of 4-Carboxy-2,6-dichlorophenylboronic Acid with 4-Bromoanisole
Objective: To synthesize 4'-methoxy-3,5-dichloro-[1,1'-biphenyl]-4-carboxylic acid.
Materials:
-
4-Carboxy-2,6-dichlorophenylboronic acid
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 4-carboxy-2,6-dichlorophenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Sources
A-Comparative-Guide-to-the-Stability-of-4-carboxy-2,6-dichlorophenylboronic-acid-trifluoroborate-Salts
A Senior Application Scientist's Field Guide to Assessing the Stability of Aryltrifluoroborate Salts and Their Boronic Acid Precursors
For researchers, medicinal chemists, and process development scientists, the stability of building blocks is paramount. Unforeseen degradation can lead to inconsistent reaction yields, the formation of impurities, and ultimately, delays in discovery and development timelines. This guide provides a comprehensive framework for assessing the stability of 4-carboxy-2,6-dichlorophenylboronic acid trifluoroborate salts, a class of reagents increasingly employed in cross-coupling reactions.
While specific, long-term stability data for this exact molecule is not extensively published, we can establish a robust understanding by examining the well-documented behavior of its parent classes: aryltrifluoroborates and arylboronic acids. This guide will equip you with the foundational knowledge and practical experimental protocols to confidently assess the stability of your target compound and make informed decisions about its storage, handling, and application.
The-Fundamental-Dichotomy:-Aryltrifluoroborate-Salts-vs.-Arylboronic-Acids
The primary reason for converting a boronic acid to its corresponding potassium trifluoroborate (BF3K) salt is to enhance its stability.[1][2][3] Arylboronic acids, while indispensable in reactions like the Suzuki-Miyaura coupling, have inherent instabilities.[1] They are prone to dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate stoichiometry.[4] Furthermore, they are susceptible to oxidative degradation and protodeboronation, particularly under physiological or harsh reaction conditions.[5][6][7]
Potassium aryltrifluoroborate salts, by contrast, are generally crystalline, air- and moisture-stable solids that can often be stored indefinitely at room temperature without special precautions.[1][2][3][8] This enhanced stability is attributed to the tetracoordinate nature of the boron atom, which is less susceptible to degradation pathways that affect the trigonal boronic acid.[4]
However, it is crucial to recognize that this stability is not absolute. The primary degradation pathway for aryltrifluoroborates is hydrolysis back to the corresponding boronic acid.[8][9][10][11] This hydrolysis is, in fact, a prerequisite for their participation in many cross-coupling reactions, where the boronic acid is the active species.[8][9] The rate of this "slow release" of the boronic acid is highly dependent on factors like pH and the specific electronic properties of the aryl group.[9][10][11]
Designing-a-Robust-Stability-Study:-A-Forced-Degradation-Protocol
To rigorously assess the stability of 4-carboxy-2,6-dichlorophenylboronic acid trifluoroborate salt, a forced degradation study is the most effective approach.[12] This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation, thereby identifying potential degradation pathways and products.[12] Such studies are critical for developing stability-indicating analytical methods.[12][13]
A well-designed forced degradation study should include the following stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines:[14]
-
Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperatures (e.g., 60°C).
-
Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), at room temperature.
-
Thermal Stress: Heating the solid material (e.g., at 60°C or higher) with and without humidity.
-
Photostability: Exposing the solid material to UV and fluorescent light.
For each condition, a control sample should be stored under ambient conditions. The extent of degradation should be monitored at various time points.
Experimental Workflow for Forced Degradation
Caption: Experimental workflow for a forced degradation study.
Key-Comparators-and-Expected-Outcomes
A comprehensive stability assessment should not be performed in isolation. To provide meaningful context, it is essential to compare the stability of the 4-carboxy-2,6-dichlorophenylboronic acid trifluoroborate salt with relevant alternatives.
Primary Comparator: The Parent Boronic Acid
The most critical comparison is with the corresponding free boronic acid: 4-carboxy-2,6-dichlorophenylboronic acid .
-
Expected Outcome: The trifluoroborate salt is expected to exhibit significantly greater stability under most conditions, particularly in the solid state and under oxidative stress. However, under hydrolytic conditions (both acidic and basic), the trifluoroborate salt will likely degrade to the boronic acid, which may then undergo further degradation.
Secondary Comparators: Structurally Related Analogs
Comparing with other boronic acids or their trifluoroborate salts can provide insights into the influence of substituents on stability.
-
Phenylboronic acid: A simple, well-characterized benchmark.
-
2,6-Dichlorophenylboronic acid: To assess the impact of the chloro substituents.
-
4-Carboxyphenylboronic acid: To evaluate the influence of the carboxyl group.
Analytical-Methodologies:-The-Key-to-Accurate-Assessment
A robust, stability-indicating analytical method is the cornerstone of any degradation study. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (and ideally a mass spectrometer) is the technique of choice.[13]
Key considerations for method development include:
-
Column Selection: A C18 reversed-phase column is a common starting point. However, care must be taken as on-column hydrolysis of boronate esters and potentially trifluoroborates can occur.[15] Columns with low silanol activity may be beneficial.[15]
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a suitable modifier (e.g., formic acid or trifluoroacetic acid) is typical. The pH of the mobile phase can significantly impact the retention and stability of the analytes.
-
Detection: UV detection is standard for aromatic compounds. Mass spectrometry (MS) is invaluable for the identification of degradation products.[13]
Interpreting-the-Data:-From-Observations-to-Insights
The data from a forced degradation study will provide a wealth of information. The primary outputs will be the percentage of the parent compound remaining and the formation of new peaks corresponding to degradation products.
Data Presentation:
Summarize the percentage of degradation under each stress condition in a clear table.
| Stress Condition | Time (h) | % Degradation of Trifluoroborate Salt | % Degradation of Boronic Acid | Major Degradants Observed |
| 0.1 M HCl (RT) | 24 | |||
| 0.1 M HCl (60°C) | 8 | |||
| 0.1 M NaOH (RT) | 24 | |||
| 0.1 M NaOH (60°C) | 8 | |||
| 3% H2O2 (RT) | 24 | |||
| Thermal (60°C) | 72 | |||
| Photolytic | 24 |
This table presents a template for organizing and comparing stability data.
Potential Degradation Pathways:
Based on the identified degradants, it is possible to propose degradation pathways.
Caption: Plausible degradation pathways for the trifluoroborate salt.
Conclusion:-A-Framework-for-Informed-Decision-Making
While a definitive, universal statement on the stability of 4-carboxy-2,6-dichlorophenylboronic acid trifluoroborate salts requires empirical data, the principles outlined in this guide provide a robust framework for its assessment. The conversion to the trifluoroborate salt undoubtedly imparts a significant degree of stability, particularly against oxidative degradation and dehydration, when compared to the parent boronic acid.[1][5][6][7]
However, researchers must remain vigilant to the potential for hydrolysis, especially under acidic or basic conditions.[8][9][10][11] By conducting a thorough forced degradation study and employing a validated, stability-indicating analytical method, scientists can gain a comprehensive understanding of the molecule's liabilities. This knowledge is not merely academic; it is essential for ensuring the reproducibility of synthetic procedures, the purity of final compounds, and the overall integrity of the research and development process.
References
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
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Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 875-892. [Link]
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Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020233118. [Link]
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Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10). [Link]
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Savage, S. A., & McIndoe, J. S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7638–7641. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
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Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
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Savage, S. A., & McIndoe, J. S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7638-7641. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
-
Zhang, Y., et al. (2022). Time-Dependent Microstructural Transformation and Interfacial Phase Evolution in TLP Bonding of CM247LC Superalloy. Metals, 12(11), 1891. [Link]
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A Senior Application Scientist's Guide to Comparative Cytotoxicity of Drug Analogues Synthesized with Different Boronic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
The incorporation of boronic acids into drug scaffolds represents a significant strategy in modern medicinal chemistry, yielding potent therapeutic agents like the proteasome inhibitor bortezomib.[1][2][3][4] The boronic acid moiety is not merely a structural component; it is a critical pharmacophore that often dictates the compound's biological activity through its unique ability to form reversible covalent bonds with biological targets.[2][3] A key question for drug developers is how modifying the boronic acid itself—by altering its electronic and steric properties—impacts the analogue's cytotoxic efficacy. This guide provides a framework for comparing the cytotoxicity of drug analogues synthesized with different boronic acids, grounded in established experimental protocols and scientific rationale.
The Scientific Rationale: Why Boronic Acid Structure Matters
The cytotoxicity of boronic acid-containing drugs, particularly proteasome inhibitors, is intrinsically linked to the chemical nature of the boron atom.[1][3] The boron atom in boronic acids possesses an empty p-orbital, making it an electrophile that can readily interact with nucleophiles, such as the N-terminal threonine residue in the proteasome's active site.[1][3] This interaction leads to the inhibition of proteasomal activity, triggering a cascade of events culminating in apoptosis (programmed cell death).[1][5]
The structure of the aryl or alkyl group attached to the boronic acid can profoundly influence this interaction and, consequently, the drug's potency:
-
Electronic Effects: Electron-withdrawing groups on the aryl ring can increase the Lewis acidity of the boron atom, potentially enhancing its interaction with the target nucleophile and increasing cytotoxicity. Conversely, electron-donating groups may decrease this interaction.
-
Steric Hindrance: The size and shape of the boronic acid's substituent can affect how the drug analogue fits into the target's binding pocket. Bulky groups may cause steric clashes, reducing binding affinity and cytotoxic effect.
-
Solubility and Bioavailability: The overall physicochemical properties of the boronic acid moiety, including its lipophilicity and hydrogen bonding capacity, can impact the drug analogue's solubility, cell permeability, and ultimately, its bioavailability at the target site.[3][6]
Therefore, a comparative study of analogues synthesized with different boronic acids is essential for understanding the structure-activity relationship (SAR) and for optimizing lead compounds in drug discovery.[7][8]
Experimental Workflow: A Self-Validating System
A robust comparative cytotoxicity study follows a logical and self-validating workflow, from the synthesis of the analogues to the final data analysis. Each step is designed to provide reliable and reproducible results.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocols
Synthesis and Characterization of Boronic Acid Drug Analogues
The synthesis of drug analogues will typically involve standard organic chemistry techniques, such as peptide coupling for bortezomib-like molecules, followed by Suzuki-Miyaura cross-coupling to introduce the various boronic acid moieties.[9]
-
Causality Behind Experimental Choices: The choice of coupling reagents and reaction conditions is critical to ensure high yield and purity. Purification by High-Performance Liquid Chromatography (HPLC) is essential to remove unreacted starting materials and byproducts that could interfere with the cytotoxicity assays. Structural confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is a non-negotiable step to validate the identity and purity of the synthesized analogues before biological testing.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11][12] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer or Jurkat T-lymphocyte cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of the boronic acid drug analogues and a positive control (e.g., bortezomib) in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[12] During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100-200 µL of dimethyl sulfoxide (DMSO) or a specialized detergent solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of positive and negative controls. The positive control (a known cytotoxic agent) ensures the assay is working correctly, while the negative control (untreated cells) establishes the baseline for 100% viability.
Apoptosis Confirmation: Caspase-3 Activity Assay
To confirm that cytotoxicity is mediated by apoptosis, a caspase-3 activity assay can be performed. Caspase-3 is a key executioner caspase in the apoptotic pathway.[5]
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat cells with the drug analogues at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them using a supplied lysis buffer to release the intracellular contents, including caspases.
-
Substrate Addition: Add a caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or DEVD-AMC (for fluorometric assays), to the cell lysates.[13][14]
-
Incubation: Incubate the mixture at 37°C to allow active caspase-3 to cleave the substrate.[15]
-
Detection: Measure the resulting signal (color change or fluorescence) using a microplate reader.[13] The signal intensity is directly proportional to the caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated cells to determine the fold-increase in apoptosis induction.
-
Trustworthiness of the Protocol: The use of a specific substrate for caspase-3 ensures that the measured activity is directly related to this key apoptotic enzyme. Comparing treated samples to an untreated control provides a clear measure of the compound's ability to induce apoptosis.
Data Presentation and Interpretation
For clear and objective comparison, the experimental data should be summarized in a structured table.
| Drug Analogue | Boronic Acid Moiety | Target Cell Line | IC50 (nM) ± SD | Fold Increase in Caspase-3 Activity |
| Analogue A | Phenylboronic acid | MCF-7 | 50.2 ± 4.5 | 5.2 |
| Analogue B | 3,5-Difluorophenylboronic acid | MCF-7 | 15.8 ± 2.1 | 8.9 |
| Analogue C | Naphthylboronic acid | MCF-7 | 85.6 ± 7.3 | 3.1 |
| Bortezomib | (R)-3-methyl-1-(pyrazine-2-carboxamido)butyl boronic acid | MCF-7 | 7.5 ± 0.9 | 12.4 |
Interpretation:
In this hypothetical example, Analogue B, featuring an electron-withdrawing 3,5-difluorophenylboronic acid, exhibits significantly higher cytotoxicity (lower IC50) and a greater induction of apoptosis compared to Analogue A (unsubstituted phenylboronic acid). This suggests that increasing the electrophilicity of the boron atom enhances the compound's pro-apoptotic activity. Analogue C, with the bulkier naphthylboronic acid, shows reduced cytotoxicity, likely due to steric hindrance in the target's binding pocket.
Mechanistic Insights: Proteasome Inhibition and Apoptosis Induction
The primary mechanism of action for many cytotoxic boronic acid-based drugs is the inhibition of the 26S proteasome.[16] This leads to the accumulation of ubiquitinated proteins, including pro-apoptotic factors and cell cycle regulators, which in turn induces cellular stress and triggers the intrinsic apoptotic pathway.
Caption: Signaling pathway of boronic acid-induced apoptosis.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4-Carboxy-2,6-dichlorophenylboronic Acid
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in their application but also an unwavering commitment to safety and environmental stewardship in their disposal. 4-Carboxy-2,6-dichlorophenylboronic acid is a valuable reagent, often utilized in synthetic chemistry for the construction of complex molecules. However, its unique trifecta of chemical characteristics—a halogenated aromatic ring, a carboxylic acid group, and a boronic acid moiety—necessitates a specific and rigorous disposal protocol.
This guide provides a comprehensive, step-by-step plan for the proper management and disposal of this compound. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination by adhering to the foundational principles of chemical waste management.
Hazard Profile and Essential Safety Precautions
Understanding the inherent risks of a chemical is the bedrock of its safe handling and disposal. The primary hazards associated with 4-Carboxy-2,6-dichlorophenylboronic acid, as detailed in its Safety Data Sheet (SDS), are summarized below.
| Hazard Statement | GHS Classification | Implication for Handling and Disposal |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Avoid ingestion. Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[1] |
| H317: May cause an allergic skin reaction | Skin Sensitization (Category 1) | Avoid skin contact. Contaminated clothing must be removed and washed before reuse.[2] |
| H318: Causes serious eye damage | Serious Eye Damage (Category 1) | Risk of severe and permanent eye injury. Mandates the use of robust eye and face protection. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) | Avoid inhaling dust. All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] |
| H400: Very toxic to aquatic life | Acute Aquatic Hazard (Category 1) | Absolute prohibition of drain disposal. Release into the environment must be strictly avoided. |
| H412: Harmful to aquatic life with long lasting effects | Chronic Aquatic Hazard (Category 3) | Reinforces the need for containment and disposal via approved hazardous waste channels to prevent long-term ecological damage. |
Mandatory Personal Protective Equipment (PPE): Before handling or disposing of this chemical, the following PPE is required:
-
Eye Protection: Chemical safety goggles and a face shield. A face shield alone is insufficient.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
The causality is clear: the risk of serious eye damage (H318) and skin sensitization (H317) makes robust barrier protection non-negotiable.
The Core Principle: Segregation as Halogenated Organic Waste
The most critical decision in the disposal process is placing the waste in the correct stream. Due to the presence of two chlorine atoms on the phenyl ring, 4-Carboxy-2,6-dichlorophenylboronic acid must be disposed of as halogenated organic waste .
Why is this segregation so vital? Halogenated and non-halogenated organic wastes are treated differently. Halogenated waste requires specialized, high-temperature incineration to ensure the complete destruction of the molecules and to prevent the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans. Mixing halogenated compounds into a non-halogenated waste stream can lead to regulatory violations and improper treatment, posing a significant environmental risk.[4][5][6]
Therefore, all waste streams containing this compound—whether it's the pure solid, solutions, or contaminated materials—must be directed to a container explicitly marked for halogenated organic compounds.[5][6]
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to disposal, from waste generation to final storage pending collection by your institution's Environmental Health & Safety (EHS) department.
Caption: Disposal Decision Workflow for 4-Carboxy-2,6-dichlorophenylboronic Acid.
Experimental Protocol: Detailed Disposal Steps
-
Preparation and Safety:
-
Confirm that you are wearing the mandatory PPE as described in Section 1.
-
Perform all waste handling inside a certified chemical fume hood to mitigate inhalation risks.[7]
-
Locate your laboratory's designated hazardous waste accumulation area and select the container for "Halogenated Organic Waste." Ensure the container is made of a compatible material (e.g., polyethylene) and is in good condition.[8]
-
-
Waste Transfer:
-
For Solid Waste: Use a dedicated, clean spatula to transfer the solid compound directly into the solid halogenated waste container. Minimize dust generation during the transfer.[7]
-
For Liquid Waste (Solutions): Carefully pour the solution into the liquid halogenated waste container. Avoid splashing. Ensure the solvent is chemically compatible with other contents in the container. Never mix acidic waste with basic waste in the same container, as this can cause a dangerous reaction.
-
For Contaminated Labware (e.g., weigh paper, gloves, pipette tips): Place these items into a secondary container (like a labeled plastic bag) and then deposit the bag into the solid halogenated waste container. This practice prevents loose items from posing a risk to waste handlers.
-
-
Decontamination:
-
Empty containers that once held the pure compound must be treated as hazardous waste.
-
For glassware (e.g., beakers, flasks), rinse with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). Crucially, this rinsate must be collected and added to the liquid halogenated organic waste container. Do not dispose of the rinsate down the drain. Repeat the rinse two more times.
-
-
Labeling and Storage:
-
Every time waste is added, the container's hazardous waste tag or log sheet must be updated. Write the full chemical name, "4-Carboxy-2,6-dichlorophenylboronic acid," and the approximate amount added.[4] Do not use abbreviations.
-
Securely close the waste container. It must be vapor-tight and spill-proof.[4]
-
Place the container back in its designated satellite accumulation area, ensuring it is away from incompatible materials. Awaiting pickup by your institution's EHS department or a licensed hazardous waste carrier is the final step.[1][9]
-
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Small Spills:
-
Ensure the area is well-ventilated; keep others away.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid raising dust.
-
Carefully sweep or vacuum the material up and place it into a sealed, labeled container for disposal as halogenated organic waste.[7]
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
By adhering to this structured and scientifically grounded disposal plan, you contribute to a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to protect our shared ecosystem.
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Braun Research Group, Halogenated Organic Liquids - Standard Operating Procedure. Source: University of Delaware. [Link]
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U.S. Environmental Protection Agency, Managing Your Hazardous Waste: A Guide for Small Businesses. Source: EPA. [Link]
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Navigating the Safe Handling of 4-Carboxy-2,6-dichlorophenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Carboxy-2,6-dichlorophenylboronic acid, a compound often utilized in complex organic syntheses. By moving beyond a simple checklist and understanding the causality behind these safety protocols, you can foster a laboratory environment that is both efficient and secure.
Hazard Identification and Risk Assessment: Understanding the Molecule
Primary Hazards:
-
Skin Irritation: Like many boronic acids, this compound is expected to cause skin irritation.[1][3]
-
Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation.[1][3]
-
Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[3]
The presence of chlorine atoms and a carboxylic acid group can influence the compound's reactivity and toxicological properties. Therefore, a cautious approach is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 4-Carboxy-2,6-dichlorophenylboronic acid to mitigate the risks of exposure through all potential routes.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a robust barrier against skin contact. Always inspect gloves for tears or punctures before use.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes or airborne dust particles reaching the eyes.[2] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary method to avoid inhalation of dust. A dust mask may be considered as a secondary precaution if weighing large quantities outside of a fume hood is unavoidable. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation and Weighing:
-
Work Area Preparation: Always handle 4-Carboxy-2,6-dichlorophenylboronic acid within a certified chemical fume hood to control dust and potential vapors.[4]
-
Gathering Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are within the fume hood.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust by handling the solid gently. If dust is generated, allow it to settle within the fume hood before proceeding.
Dissolution and Reaction:
-
Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Reaction Setup: Ensure the reaction vessel is securely clamped and that any heating or stirring apparatus is functioning correctly.
-
Monitoring: Monitor the reaction from outside the fume hood sash whenever possible.
Post-Reaction Work-up and Purification:
-
Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be mindful of potential pressure build-up during these procedures.
-
Purification: If chromatography is required, pack and run the column within the fume hood.
The following diagram illustrates the recommended workflow for handling 4-Carboxy-2,6-dichlorophenylboronic acid.
Caption: A typical laboratory workflow for handling 4-Carboxy-2,6-dichlorophenylboronic acid.
Spill Management: Preparedness is Key
In the event of a spill, a prompt and appropriate response is critical to prevent exposure and contamination.
-
Evacuate and Alert: If the spill is large or outside of a containment area, evacuate the immediate vicinity and alert your supervisor and institutional safety office.
-
Containment: For small spills within the fume hood, use an inert absorbent material like vermiculite or sand to contain the solid.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Disposal Plan: Environmental Responsibility
Due to the presence of chlorine atoms, 4-Carboxy-2,6-dichlorophenylboronic acid and its waste should be treated as halogenated organic waste.
Solid Waste:
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled hazardous waste container for halogenated solid waste.
-
Excess Reagent: Unused or excess 4-Carboxy-2,6-dichlorophenylboronic acid must be disposed of as hazardous chemical waste. Do not attempt to dispose of it in the regular trash.
Liquid Waste:
-
Reaction Mixtures and Solvents: All liquid waste containing this compound, including reaction mother liquors and chromatography fractions, should be collected in a designated, properly labeled container for halogenated organic liquid waste.
-
Aqueous Waste: Aqueous layers from extractions that may contain traces of the compound should also be treated as hazardous waste. Do not dispose of them down the drain.[5]
The following flowchart outlines the decision-making process for the disposal of waste generated from experiments involving 4-Carboxy-2,6-dichlorophenylboronic acid.
Caption: Decision tree for the proper disposal of waste related to 4-Carboxy-2,6-dichlorophenylboronic acid.
By adhering to these detailed safety and handling protocols, you can confidently and safely incorporate 4-Carboxy-2,6-dichlorophenylboronic acid into your research endeavors, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
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University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet: 2,6-Dichlorophenylboronic Acid. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet: (2,6-Dichlorophenyl)boronic acid. Retrieved from [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
